1,2-Benzoquinone

Catalog No.
S568630
CAS No.
583-63-1
M.F
C6H4O2
M. Wt
108.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Benzoquinone

CAS Number

583-63-1

Product Name

1,2-Benzoquinone

IUPAC Name

cyclohexa-3,5-diene-1,2-dione

Molecular Formula

C6H4O2

Molecular Weight

108.09 g/mol

InChI

InChI=1S/C6H4O2/c7-5-3-1-2-4-6(5)8/h1-4H

InChI Key

WOAHJDHKFWSLKE-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(=O)C=C1

Synonyms

1,2-benzoquinone, 2-benzoquinone, o-benzoquinone

Canonical SMILES

C1=CC(=O)C(=O)C=C1

The exact mass of the compound 1,2-Benzoquinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1 2 benzoquinone electronic structure and HOMO LUMO analysis

Author: Smolecule Technical Support Team. Date: February 2026

Computational Analysis of Benzoquinone Derivatives

A detailed quantum computational study provides a methodology and key electronic parameters for a closely related compound, 2,3,5,6-tetrachloro-1,4-benzoquinone (Chloranil) [1].

Table 1: Key Electronic Parameters from DFT Analysis [1]

Parameter Description Value/Findings
Computational Method Level of Theory DFT (Density Functional Theory)
Functional & Basis Set Specific calculation parameters B3LYP/6-311++G(d,p)
Software Program used for calculation Gaussian 09 [1]
HOMO-LUMO Energy Gap Difference between frontier orbitals Specific value not stated; analysis confirms a finite energy gap [1].
Molecular Electrostatic Potential (MEP) Visualization of charge distribution MEP maps were generated and reported, showing charge distribution across the molecule [1].
NLO Properties Non-Linear Optical properties Properties were calculated and reported, indicating potential for non-linear optical activity [1].
NMR Analysis Nuclear Magnetic Resonance 13C and 1H NMR chemical shifts calculated using the GIAO method [1].

Experimental Context & Pharmaceutical Relevance

The electronic properties of benzoquinones make them functionally important in experimental and pharmaceutical contexts.

  • Role as Electron Acceptors: Benzoquinone derivatives, particularly DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), are strong π-acceptors commonly used to form Charge Transfer (CT) complexes. In these reactions, the electron-deficient benzoquinone moiety accepts a charge from an electron donor. For example, in a CT complex with the drug Neostigmine, charge migration occurs from the donor's HOMO to the acceptor's (DDQ's) LUMO [2].
  • Pharmaceutical Activity: Such CT complexes have been shown to possess significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity [2].
  • Spectroscopic Data for 1,4-Benzoquinone: The absorption spectrum of 1,4-Benzoquinone shows a maximum absorption wavelength (λmax) at 239.75 nm in acetonitrile, with a molar absorption coefficient (ε) of 17,000 L·mol⁻¹·cm⁻¹ [3].

Experimental & Computational Workflows

Based on the gathered information, here are the generalized workflows for studying these compounds.

Computational Workflow for Electronic Structure Analysis

The following diagram outlines the computational process for determining electronic structure properties, as described in the research [1].

ComputationalWorkflow cluster_analysis Analysis Modules Start Start Molecular Modeling Input Input Initial 3D Structure Start->Input Theory Select Theory Level: DFT, B3LYP Functional Input->Theory BasisSet Define Basis Set: 6-311++G(d,p) Theory->BasisSet Optimization Geometry Optimization BasisSet->Optimization Analysis Electronic Properties Analysis Optimization->Analysis Output Output Results Analysis->Output FMO FMO Analysis (HOMO-LUMO) MEP MEP Mapping NBO Natural Bond Orbital (NBO) NLO NLO Properties

Computational workflow for quantum chemical analysis.

Experimental Workflow for Charge Transfer Complex Study

The following diagram illustrates the experimental process for synthesizing and characterizing a benzoquinone charge-transfer complex, as outlined in the literature [2].

ExperimentalWorkflow cluster_char Characterization Techniques Start Start Experimental Study Prep Prepare Solutions: Donor & Acceptor (DDQ) Start->Prep Mix Mix Solutions Prep->Mix Synthesize Synthesize CT Complex (Precipitate & Dry) Mix->Synthesize Characterize Characterize Complex Synthesize->Characterize Bioassay Perform Bioassay (Antimicrobial Activity) Characterize->Bioassay UV UV-Vis Spectroscopy IR FT-IR Spectroscopy NMR NMR Spectroscopy Job Job's Method (Stoichiometry) Results Analyze Results Bioassay->Results

Experimental workflow for synthesizing and characterizing CT complex.

How to Proceed for 1,2-Benzoquinone Specifics

The information above provides a strong technical foundation for benzoquinone chemistry. To obtain specific data on the this compound isomer, I suggest you:

  • Refine your search in scientific databases like SciFinder or Reaxys using the precise CAS number for this compound (583-63-1).
  • Consult specialized literature, such as The Chemistry of the Quinonoid Compounds [1], which is a key reference in the field and likely contains a dedicated section on the electronic structure of various quinone isomers.

References

ortho quinone absorption spectrum UV Vis data

Author: Smolecule Technical Support Team. Date: February 2026

UV-Vis Spectral Data for ortho-Benzoquinone

The following data is compiled by the National Institute of Standards and Technology (NIST) for o-Benzoquinone [1].

Property Value / Description
CAS Registry Number 583-63-1 [1]
Molecular Formula C6H4O2 [1]
Molecular Weight 108.0948 g/mol [1]
Source Nagakura and Kuboyama, 1954 [1]
Instrument Beckman DU [1]
Digitized Spectrum Available on the NIST Webbook site [1]

The digitized spectrum on NIST shows a single, broad absorption band in the UV region. The absorption maximum (λmax) occurs at approximately 388 nm [1]. The spectrum does not extend into the visible light range (400-800 nm), which is consistent with the compound not being deeply colored.

Experimental Context and Stability

Understanding the experimental context is crucial for interpreting this data and designing new experiments.

  • Spectrometer Basics: UV-Visible spectroscopy measures the absorption of light by a sample. The molar absorptivity (ε) reflects both the size of the light-absorbing group (chromophore) and the probability that the light will be absorbed. Strongly absorbing chromophores, like extended quinones, can have ε values over 10,000 [2].
  • The Chromophore: The absorption around 388 nm is characteristic of the ortho-quinone group itself. Isolated carbonyl groups have transitions at much lower wavelengths (e.g., n→π* at 290 nm), but conjugation within the quinone structure shifts the absorption to longer wavelengths (lower energy) [2].
  • Critical Consideration: Reactivity: ortho-Quinones are highly reactive and unstable molecules. A study on similar catechol-derived ortho-quinones reported that they can degrade rapidly at neutral pH, with half-lives ranging from a few minutes to under an hour [3]. This extreme reactivity must be accounted for in experimental design, as it can significantly affect the obtained spectrum.

Proposed Experimental Workflow

Based on the available information, here is a generalized workflow for obtaining UV-Vis data on similar unstable quinone compounds.

Start Start: Plan Experiment S1 Prepare stock solution in cold, acidic buffer (pH ~5.3) Start->S1 S2 Oxidize catechol precursor (e.g., with tyrosinase) to generate ortho-quinone S1->S2 S3 Immediately transfer to spectrometer cuvette (pre-cooled) S2->S3 S4 Acquire UV-Vis scan rapidly after mixing S3->S4 S5 Repeat scans over time to monitor stability/degradation S4->S5 End Analyze Data: Identify λmax, track changes S5->End

Experimental workflow for unstable quinones

Navigating Data Gaps and Next Steps

The scarcity of detailed spectral parameters like molar absorptivity for ortho-benzoquinone is not unusual for highly reactive compounds. To proceed with your research:

  • Use the Provided Data: The NIST λmax of 388 nm serves as a key benchmark for identifying ortho-benzoquinone in solution [1].
  • Prioritize Controlled Experiments: The proposed workflow and findings on quinone instability [3] are critical for your experimental design. Focus on rapid measurement and environmental control.
  • Explore Specialized Databases: For more comprehensive data, consider searching specialized chemical databases like Reaxys or SciFinder, which may contain deeper archival information.

References

1 2 benzoquinone mass spectrometry fragmentation patterns

Author: Smolecule Technical Support Team. Date: February 2026

Core Fragmentation Patterns of Benzoquinones

The table below summarizes the key diagnostic patterns for 1,4-benzoquinone and its cysteine peptide adducts, as established in foundational research [1].

Diagnostic Pattern Mass (Da) Description & Significance
Benzoquinone Adduct Mass +108 Da Addition of a single benzoquinone molecule to a peptide [1].
Neutral Loss 142 Da Loss of C₆H₆O₂S (benzoquinol-SH) from the precursor ion; highly characteristic for cysteine-benzoquinone adducts [1].
Ion Pair Difference 141 / 142 Da Separation in b- or y-ion series, indicating beta-elimination and confirming cysteine residue attachment site [1].
Ion Pair Difference 211 Da Corresponds to fragmentation at the peptide bond adjacent to the modified cysteine [1].

For substituted PPD-quinones, recent environmental screening studies have identified another set of characteristic patterns [2].

Diagnostic Pattern Mass (Da) Description & Significance
Diagnostic Fragments 170.0600, 139.0502 (m/z) Recurring product ions from the breakup of the PPD-quinone core structure [2].
Characteristic Neutral Losses 199.0633, 138.0429 (Da) Neutral losses commonly observed during the fragmentation of various PPD-quinones [2].

Experimental Workflow for Analysis

The following diagram outlines a general experimental workflow for characterizing benzoquinone adducts and their fragmentation patterns, based on methodologies from the search results [1] [2].

workflow SamplePrep Sample Preparation LCMS LC-MS Analysis SamplePrep->LCMS DataAcquisition Data-Dependent Acquisition LCMS->DataAcquisition NL_Scan Neutral Loss (NL) Scan DataAcquisition->NL_Scan AIF_Scan All-Ion Fragmentation (AIF) Scan DataAcquisition->AIF_Scan DataAnalysis Data Analysis & Confirmation NL_Scan->DataAnalysis AIF_Scan->DataAnalysis

General workflow for identifying benzoquinone adducts via mass spectrometry.

Detailed Methodologies
  • Sample Preparation & Adduct Formation: To study peptide adducts, model peptides (e.g., those containing cysteine) are treated with an excess of 1,4-benzoquinone. The resulting mixture is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and initially identify the adducts [1].
  • Mass Spectrometry Analysis:
    • Instrumentation: Analyses are typically performed using electrospray ionization (ESI) mass spectrometers, which can be tandem (MS/MS) or high-resolution (HRMS) instruments [1] [2].
    • Data Acquisition:
      • Neutral Loss Scanning: A powerful method for specifically detecting benzoquinone-cysteine adducts. The mass spectrometer is set to scan for a precursor ion that loses 142 Da, a signature neutral loss for these adducts [1] [2].
      • Data-Dependent MS2 (ddMS2): This method automatically selects precursor ions (like those with a +108 Da mass shift) for fragmentation, generating detailed MS/MS spectra for sequence and modification site confirmation [1] [2].
      • All-Ion Fragmentation (AIF): In this data-independent mode, all ions within a selected m/z range are fragmented simultaneously, which is useful for non-targeted screening of related compounds [2].
  • Data Analysis and Confirmation:
    • Adduct Identification: Look for a mass increase of +108 Da ([M+H]⁺ or [M+2H]²⁺) on a peptide, indicating a single benzoquinone modification [1].
    • MS/MS Interpretation: In the MS/MS spectra, identify the diagnostic neutral loss of 142 Da from the precursor ion and search for b- or y-ion series separated by 141/142 Da or 211 Da to pinpoint the modification site on cysteine [1].
    • Advanced Screening: For novel or substituted benzoquinones (like PPD-quinones), use diagnostic fragments (m/z 170.0600, 139.0502) and neutral losses (199.0633, 138.0429 Da) as markers for non-targeted screening [2].

Key Research Applications

These fragmentation patterns are applied in critical research areas:

  • Biomolecule Interaction Studies: The defined patterns (especially the +108 Da shift and 142 Da loss) are used to reliably detect and characterize covalent adducts formed between benzoquinones and cysteine-containing proteins/peptides, which is vital for understanding chemical toxicity and protein modification [1].
  • Environmental Contaminant Screening: The characteristic fragments and neutral losses of PPD-quinones enable researchers to screen for these toxic tire rubber antioxidants and their unknown transformation products in complex environmental samples like air particulates, soil, and tire tissue [2].
  • Analytical Chemistry: 1,4-Benzoquinone can serve as an effective dopant in Helium-Plasma Ionization (HePI) mass spectrometry. It readily forms a radical anion (M⁻ at m/z 108), which can adduct with hard-to-ionize analytes like nitramine explosives (RDX, HMX), significantly enhancing their detection sensitivity [3].

Further Analytical Techniques

While mass spectrometry is central, other techniques are often used for confirmation:

  • NMR Spectroscopy: Used to unambiguously confirm the structure of isolated benzoquinone compounds and their adducts, as seen in studies on harvestman defensive secretions and synthesized PPD-quinone standards [4] [2].
  • Infrared (IR) Spectroscopy: Provides complementary functional group information during the structural characterization of synthesized benzoquinone compounds [2].

References

1 2-benzoquinone vs 1 4-benzoquinone conjugation effects

Author: Smolecule Technical Support Team. Date: February 2026

Structural & Electronic Properties

The position of the two carbonyl groups fundamentally alters the electronic structure and chemical reactivity of these quinones.

Feature 1,2-Benzoquinone (o-Quinone) 1,4-Benzoquinone (p-Quinone)
Conjugation System Localized, cross-conjugated (carbonyls not fully conjugated with each other) [1] Fully conjugated, symmetrical system across the ring [1]
Aromaticity Loss of aromaticity in the ring [1] Loss of aromaticity in the ring [1]
Redox Potential Generally higher (stronger oxidant) due to instability Generally lower compared to 1,2-isomer [1]
Stability Lower; highly reactive [1] Higher; relatively more stable [1]
Common Roles Reactive intermediate in metabolism (e.g., catechol oxidation) Metabolite, oxidant in synthesis, scaffold in drug design [2] [1]

Redox and Metabolic Pathways

The conjugation system of 1,4-benzoquinone enables its key role in redox cycling and biological electron transfer processes.

  • Redox Cycling of 1,4-Benzoquinone: 1,4-Benzoquinone can be reduced by one electron to form the semiquinone radical, which can then be re-oxidized by molecular oxygen, generating superoxide radical ions (O₂•⁻). This futile cycle depletes cellular reducing agents and generates oxidative stress [3].
  • Metabolic Activation of Benzene: The leukemogenic potential of benzene is linked to its hepatic oxidation to phenol, followed by bone marrow conversion to 1,4-benzoquinone via hydroquinone. This metabolite can form covalent adducts with proteins, leading to hematotoxicity [4].

G Benzene Benzene Phenol Phenol Benzene->Phenol Hydroquinone Hydroquinone Phenol->Hydroquinone BQ 1,4-Benzoquinone (BQ) Hydroquinone->BQ Semiquinone Semiquinone Radical BQ->Semiquinone 1e⁻ reduction ProteinAdducts Covalent Protein Adducts BQ->ProteinAdducts Semiquinone->Hydroquinone 1e⁻ reduction Semiquinone->BQ Oxidation Superoxide Superoxide (O₂•⁻) Semiquinone->Superoxide Feeds O₂ OxidativeStress Oxidative Stress & Toxicity Superoxide->OxidativeStress ProteinAdducts->OxidativeStress

Diagram 1: Key metabolic and redox pathways of 1,4-benzoquinone leading to toxicity.

Biological Activity and Therapeutic Potential

1,4-Benzoquinone's ability to interact with biological targets is key to both its toxicity and therapeutic potential.

  • Toxicological Mechanisms: As a leukemogenic metabolite, 1,4-benzoquinone inhibits Protein Tyrosine Phosphatase N2 (PTPN2). It forms an irreversible covalent adduct with the catalytic cysteine residue (kinact = 645 M⁻¹s⁻¹), leading to altered STAT1 signaling and contributing to leukemia [4].
  • Therapeutic Scaffold: Low molecular weight 1,4-benzoquinone derivatives are promising scaffolds for multi-target-directed ligands in complex diseases like Alzheimer's [2]. Key activities are summarized below.
Biological Activity Experimental Finding Significance / Implication
AChE/BChE Inhibition Inhibits both cholinesterases in µM range, preference for BChE [2]. Raises ACh levels in brain; relevant for Alzheimer's disease.
BACE1 Inhibition Displays certain BACE1 inhibitory activity [2]. Potential to reduce Aβ peptide formation in Alzheimer's.
Antioxidant Activity Scavenges peroxyl radicals; some derivatives comparable to Trolox [2]. Counters oxidative stress, a key pathological factor.
Biometal Chelation Forms complexes with Fe²⁺, Cu²⁺, Zn²⁺ [2]. Addresses metal ion dyshomeostasis in neurodegeneration.
PTPN2 Inhibition Irreversible catalytic inhibition (kinact = 645 M⁻¹s⁻¹) [4]. Alters JAK/STAT signaling; linked to benzene leukemogenicity.

G BQ 1,4-Benzoquinone (BQ) PTPN2 PTPN2 (Target Enzyme) BQ->PTPN2 Covalent Inhibition STAT1 STAT1 PTPN2->STAT1 De-phosphorylation (Normal) STAT1_P p-STAT1 (Phosphorylated) STAT1->STAT1_P Phosphorylation (Signaling) GeneExpr Altered Gene Expression STAT1_P->GeneExpr

Diagram 2: 1,4-Benzoquinone inhibits PTPN2, altering STAT1 signaling and gene expression.

Experimental Protocols for Key Assays

For researchers aiming to evaluate 1,4-benzoquinone derivatives, here are methodologies for key assays based on the literature.

  • Cholinesterase Inhibition Assay: This protocol measures the ability of compounds to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Method: Use human AChE/BChE with acetylthiocholine/butyrylthiocholine as substrates. Measure the hydrolysis rate by tracking the formation of the yellow anion 5-thio-2-nitrobenzoic acid at 412 nm. Calculate IC₅₀ values from dose-response curves. Derivatives typically show inhibition in the micromolar range, often with preference for BChE [2].
  • Metal Chelation Assay: This test evaluates the compound's ability to bind biometal ions. Method: Prepare solutions of the quinone derivative and metal salts (e.g., FeSO₄, CuCl₂, ZnCl₂) in a suitable buffer. Monitor the formation of the complex using UV-Vis spectroscopy by observing shifts in absorption spectra or by color change. Confirm binding stoichiometry using Job's method of continuous variation [2].
  • Antioxidant Activity (ORAC Assay): The Oxygen Radical Absorbance Capacity assay measures peroxyl radical scavenging. Method: Use a fluorescent probe (e.g., fluorescein). Generate peroxyl radicals from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) at 37°C. Monitor fluorescence decay over time with and without the antioxidant. Compare the area under the curve (AUC) for the sample with a Trolox standard. Report results as Trolox equivalents. Some 1,4-benzoquinone derivatives show activity comparable to Trolox [2].

Key Insights for Drug Development

The 1,4-benzoquinone scaffold offers unique opportunities and challenges for pharmaceutical researchers.

  • Multi-Target-Directed Ligands (MTDLs): The 1,4-benzoquinone core is an ideal scaffold for MTDLs due to its intrinsic activity against multiple targets—cholinesterases, BACE1, metal chelation, and antioxidant capacity. This allows a single molecule to address the complex network of Alzheimer's pathogenesis [2].
  • Structure-Activity Relationship (SAR) Insights: Introducing electron-donating substituents (e.g., sulfur or nitrogen atoms) can enrich the electron density of the quinone core. This can modulate interactions with enzyme active sites and potentially reduce toxicity by making the system less susceptible to nucleophilic attack by biological nucleophiles [2].
  • Optimizing Physicochemical Properties: When designing these molecules, control of molecular weight (ideally <400–600 Da) is critical for effective penetration across the blood-brain barrier (BBB) for central nervous system targets. In silico predictions for some derivatives indicate low toxicity, good intestinal absorption, and favorable oral bioavailability [2].

References

stability and isolation of 1 2-benzoquinone derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Inherent Stability and Fundamental Properties

1,2-Benzoquinones are significantly less stable than their 1,4-isomer counterparts, which has limited their historical exploration [1] [2]. Their reactivity stems from the electron-deficient nature of the quinone ring, making them potent electrophiles susceptible to nucleophilic attack and decomposition [1] [3].

The parent 1,2-benzoquinone has a characteristic absorption spectrum, with a broad, moderately intense band in the near-UV, peaking at 389 nm in aqueous solution (ε = 1,370 M⁻¹cm⁻¹) [4]. Its highly polar character also leads to unusual behavior in mass spectrometric analysis, forming strong proton and hydride ion adducts [4].

A primary decomposition pathway involves reaction with cellular thiols like cysteine. The quinone can undergo S-quinonization, forming covalent Michael adducts that can alter protein function and trigger oxidative stress by generating reactive oxygen species (ROS) [5] [3]. The diagram below illustrates this core instability mechanism.

G Cysteine Cysteine OneTwoBenzoquinone OneTwoBenzoquinone Cysteine->OneTwoBenzoquinone Nucleophilic Attack MichaelAdduct Covalent Michael Adduct OneTwoBenzoquinone->MichaelAdduct  S-quinonization ROS Reactive Oxygen Species (ROS) OneTwoBenzoquinone->ROS  Redox Cycling

Synthesis and Stabilization Through Substitution

A practical method for generating 1,2-benzoquinones involves oxidizing catechols with metal-containing compounds (e.g., Fe, Co, Cu, Zn) [1]. Stability can be significantly improved by introducing sterically hindering or electron-withdrawing substituents.

The table below summarizes key derivatives and their properties:

Derivative Name Key Structural Features Impact on Stability & Properties
3,4,5,6-Tetrachloro-1,2-benzoquinone (o-Chloranil) [6] [7] Four electron-withdrawing chlorine atoms. Highly stabilized; common reagent for cycloadditions with trivalent phosphorus compounds [6].
3,5-Di-tert-butyl-1,2-benzoquinone & 3,6-Di-tert-butyl-1,2-benzoquinone [6] Bulky tert-butyl groups. Steric shielding protects the reactive quinone core; frequently used in mechanistic studies [6].
Amino-Substituted 1,2-Benzoquinones (e.g., as in Diaziquone) [1] Aziridinyl or other amino groups. Designed for biological activity (e.g., antitumor agents); reactivity enables DNA cross-linking [1].

Experimental Workflow for Synthesis and Isolation

The following workflow outlines a general approach for synthesizing and isolating a this compound, incorporating oxidation and immediate use in a downstream reaction to overcome instability.

G Start Catechol Precursor Step1 Oxidation with Metal Compound Start->Step1 Step2 In-situ Reaction with Nucleophile Step1->Step2 Without Isolation Step3 Purification Step2->Step3 Product Stabilized Derivative Step3->Product

Key Experimental Details:

  • Oxidation: Contact the catechol precursor with a metal-containing compound (salts of Fe, Co, Ni, Cu, Zn, or Ga) in a suitable solvent [1].
  • In-situ Reaction (Stabilization): To avoid isolating the pure, reactive this compound, add a nucleophilic reagent directly to the reaction mixture. This yields a more stable substituted derivative at the 4 and/or 5 positions [1].
  • Purification: For stable derivatives like tetrachloro-1,2-benzoquinone, standard techniques apply. For more volatile quinones, non-aqueous Soxhlet extraction with mid-boiling petroleum ether (60-80°C) is effective for removing impurities and yielding a pure, dry product [8].

Relevance in Drug Development

The high reactivity of 1,2-benzoquinones is exploited in medicinal chemistry for developing cytotoxins. Their potential to form highly reactive species that crosslink DNA makes them candidates as antitumor agents [1]. A key example is Diaziquone, a this compound derivative used clinically for brain tumor treatment [1].

Research into naphthoquinones like 1,2-Naphthoquinone (1,2-NQ) reveals a dual nature: it acts as an environmental toxicant by promoting oxidative stress and inflammation, but also serves as a molecular scaffold for designing inhibitors of therapeutic targets like protein tyrosine phosphatase 1B (PTP1B) for type 2 diabetes treatment [3].

References

1 2-benzoquinone zwitterionic character and polar nature

Author: Smolecule Technical Support Team. Date: February 2026

Zwitterionic Character in 1,2-Benzoquinone Systems

A zwitterion is a molecule with both positive and negative formal charges, yet is overall electrically neutral. While the parent this compound is not a zwitterion, its derivatives can achieve this state through two primary mechanisms: intramolecular electron transfer in donor-acceptor systems, and tautomerism involving oxime derivatives.

Donor-Acceptor Bilayer Nanographenes

A 2025 study reported the synthesis of a complex nanographene structure, F-spiro-NG, which features two hexa-peri-hexabenzocoronene (HBC) units linked by a spirocycle [1]. One HBC unit is decorated with electron-donating tert-butyl groups, while the other is functionalized with electron-accepting fluorine atoms.

Due to the close, face-to-face orientation of these two units, a spontaneous intramolecular single electron transfer occurs from the donor HBC to the acceptor HBC [1]. This process results in the formation of a persistent zwitterionic open-shell species, comprising a radical cation on the donor unit and a radical anion on the acceptor unit, making the overall molecule a zwitterion [1].

  • Experimental Evidence: The zwitterionic nature of F-spiro-NG was confirmed through multiple techniques [1]:
    • It was NMR silent, indicating paramagnetic character.
    • Electron Paramagnetic Resonance (EPR) studies directly confirmed the presence of unpaired electrons.
    • Spectroelectrochemical studies and theoretical calculations supported the existence of this charge-separated state.
Quinone-Oxime Tautomerism

Another pathway to zwitterionic forms involves derivatives like This compound-2-monooxime [2]. These compounds can be involved in tautomeric equilibria. While the neutral quinone-oxime form is common, theoretical and experimental studies suggest that upon deprotonation or in specific coordination environments, the resulting anionic species can be represented as a zwitterionic form, though the nitrosophenolate form is also a valid representation [2].

Experimental Analysis of Zwitterionic Character

The following table summarizes key experimental methods used to characterize the zwitterionic and open-shell nature of F-spiro-NG [1].

Method / Property Observation / Value for F-spiro-NG Interpretation
Nuclear Magnetic Resonance (NMR) NMR silent Suggests paramagnetic character, consistent with unpaired electrons in a radical-ion pair.
Electron Paramagnetic Resonance (EPR) Persistent EPR signal observed Confirms the presence of stable, unpaired electrons in the material.
Spectroelectrochemistry Spectral changes support charge separation Provides evidence for an electron-transfer process and the formation of a radical cation and anion.
Charge Carrier Mobility (Σμ) 6 cm² V⁻¹ s⁻¹ Significantly enhanced mobility compared to the neutral analog, indicating efficient charge transport through the zwitterionic structure.

Synthesis of Zwitterionic F-spiro-NG

The synthesis of F-spiro-NG is a multi-step, bottom-up process that builds the complex nanographene structure with precise control over its donor and acceptor units [1]. The workflow below outlines the key synthetic steps.

G Start 2,2'-Dibromo-9,9'-spirobi[9H-flurene] (1) Step1 Sonogashira Cross-Coupling with 4-tert-butylphenylacetylene Start->Step1 Int1 Monoalkynylated Spiro Compound (5) Step1->Int1 Step2 π-Extension via Diels-Alder & CO Extrusion Int1->Step2 Int2 Oligoarene with 5 tert-Butyl Groups (6) Step2->Int2 Step3 Sonogashira Cross-Coupling with 4-fluorophenylacetylene Int2->Step3 Int3 Fluorinated Alkyne (7) Step3->Int3 Step4 π-Extension via Diels-Alder & CO Extrusion Int3->Step4 Int4 Pentafluorinated Oligoarene (8) Step4->Int4 Step5 Scholl Oxidative Dehydrogenation (with DDQ) Int4->Step5 End F-spiro-NG (10) (Zwitterionic Bilayer NG) Step5->End

Synthetic route to the zwitterionic F-spiro-NG molecule [1].

A critical step is the final Scholl reaction, which uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant to achieve full graphitization and form the final zwitterionic F-spiro-NG structure [1].

Polarity of this compound

The polarity of a molecule is a distinct concept from its zwitterionic character. For the parent this compound molecule, its polarity arises from the significant electronegativity difference between carbon and oxygen, and the presence of polar carbonyl (C=O) groups [3].

The following table summarizes key physicochemical properties related to its polarity.

Property Predicted / Experimental Value Notes & Method
Chemical Formula C₆H₄O₂ [3] -
Monoisotopic Molecular Weight 108.021129372 Da [3] -
SMILES O=C1C=CC=CC1=O [3] -
Predicted Water Solubility 16.1 g/L [3] Estimated via ALOGPS.
Predicted Log P 0.86 [3] ALOGPS estimate; indicates higher solubility in organic solvents than in water.
Polar Surface Area (PSA) 34.14 Ų [3] Confirms the molecule's overall polarity.

Experimental Protocol: Spectroelectrochemistry

Spectroelectrochemistry is a key technique for characterizing electron transfer processes in such systems [1]. A generalized protocol is outlined below.

  • Equipment Setup: Use a three-electrode electrochemical cell (working, counter, and reference electrodes) positioned in the optical path of a UV-Vis-NIR spectrophotometer. The working electrode is often a transparent material like optically transparent platinum (OTTLE) or gold (OTE).
  • Sample Preparation: Dissolve the compound (e.g., F-spiro-NG) in a suitable, degassed solvent (e.g., dichloromethane) with an electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
  • Application of Potential: Apply a potential to the working electrode that is sufficient to drive the reduction or oxidation of the molecule. This potential is determined from prior cyclic voltammetry experiments.
  • Spectral Acquisition: Continuously record the UV-Vis-NIR absorption spectra of the solution while the potential is applied.
  • Data Interpretation: The appearance of new absorption bands indicates the formation of new species, such as radical anions or cations. The spectral changes provide direct evidence for the electron transfer that leads to the charge-separated, zwitterionic state.

Key Takeaways

  • Zwitterionic forms are not inherent to simple this compound but emerge in sophisticated derivatives through designed molecular architectures.
  • Intramolecular electron transfer in donor-acceptor systems is a powerful strategy to create persistent zwitterionic, open-shell molecules with unique properties like high charge carrier mobility [1].
  • Advanced characterization techniques like EPR and spectroelectrochemistry are essential for confirming the presence and stability of these zwitterionic states [1].

References

Redox Properties of Selected 1,2-Benzoquinones

Author: Smolecule Technical Support Team. Date: February 2026

Quinone Derivative 1 e⁻ Reduction Potential (E°, V) vs. NHE 2 e⁻/2 H⁺ Reduction Potential (E°, V) vs. NHE pKa₁ (HQ•/H₂Q) pKa₂ (Q²⁻/HQ⁻) Key Structural Features & Notes
3,4,5,6-Tetrachloro-1,2-benzoquinone (ortho-Chloranil) [1] [2] Not explicitly reported Not explicitly reported Not reported Not reported Classic high-potential oxidant; highly stabilized by four electron-withdrawing chlorine atoms [1].
3,5-Di-tert-butyl-1,2-benzoquinone [1] [2] Not explicitly reported Not explicitly reported Not reported Not reported Common substrate for studying oxidative cyclizations with phosphorus reagents [1].
4-tert-Butyl-1,2-benzoquinone [2] Not explicitly reported Not explicitly reported Not reported Not reported Used in experimental studies to understand substituent effects [2].
Parent 1,2-Benzoquinone Not explicitly reported Not explicitly reported Not reported Not reported The unsubstituted, basic structure; often used as a reference point in computational studies [2].

Experimental & Computational Methodologies

Researchers use specific protocols to characterize the redox behavior of quinones.

  • Experimental Determination of Potentials

    • 1 e⁻ Reduction Potentials: Measured via cyclic voltammetry (CV) under aprotic conditions (e.g., 0.1 M (Bu₄N)PF₆ in acetonitrile) to prevent proton-coupled reactions [2].
    • 2 e⁻/2 H⁺ Reduction Potentials: Measured via CV in acidic aqueous solution (e.g., 1 M p-toluenesulfonic acid) to facilitate proton transfer [2].
    • Procedure: Use a standard three-electrode setup with a glassy carbon working electrode, Ag/Ag⁺ or Ag/AgCl reference electrode, and a Pt wire counter electrode. Polish the working electrode before each experiment. Correct all measured potentials for iR drop and reference them to a standard like the Normal Hydrogen Electrode (NHE) [2].
  • Computational Prediction of Properties

    • Method: Density Functional Theory (DFT) is used, often with the B3LYP functional and the 6-31++G basis set [2].
    • Solvation Model: Optimize structures using a conductor-like polarizable continuum model (C-PCM) to simulate solvation effects in water or acetonitrile [2].
    • Thermodynamic Cycle: Calculate the 2 e⁻/2 H⁺ potential using a thermodynamic cycle that combines the two one-electron reduction potentials (E°(Q/Q•⁻) and E°(Q•⁻/Q²⁻)) and the two pKa values of the hydroquinone (pKa₁ and pKa₂) [2].

Key Chemical Reactivity

1,2-Benzoquinones participate in distinctive reactions central to their function.

  • [4+1] Cycloadditions with Phosphorus Reagents: 1,2-Benzoquinones react with trivalent phosphorus compounds (e.g., phosphines, phosphites) in a highly exothermic manner to form 1,2,5-phosphodioxole derivatives [1]. The most accepted mechanism involves initial nucleophilic attack by the phosphorus atom on an electronegative quinone oxygen, forming a zwitterionic intermediate that then cyclizes [1].

DOT Language Script for Redox Pathways

The following Graphviz DOT script illustrates the core electron and proton transfer pathways involved in quinone electrochemistry.

G Q Quinone (Q) Qrad Semiquinone Radical (Q•⁻) Q->Qrad 1 e⁻ reduction E°(Q/Q•⁻) H2Q Hydroquinone (H₂Q) Q->H2Q Overall 2 e⁻/2 H⁺ E°(Q, 2H⁺/H₂Q) Q2min Quinone Dianion (Q²⁻) Qrad->Q2min 1 e⁻ reduction E°(Q•⁻/Q²⁻) HQmin Protonated Anion (HQ⁻) Q2min->HQmin Protonation pKa₂ HQmin->H2Q Protonation pKa₁

Diagram of quinone redox states and transitions.

Key Influences on Redox Behavior

The redox properties of 1,2-benzoquinones are not solely determined by a simple Hammett relationship. Significant deviations from linear scaling relationships arise from specific substituent effects [2]:

  • Intramolecular Hydrogen Bonding: This occurs when substituents like hydroxyl groups stabilize the reduced hydroquinone form, significantly lowering the reduction potential.
  • Halogen Substituents: Electron-withdrawing halogens (e.g., Cl) raise the one-electron reduction potential but have a much smaller effect on the two-electron potential.
  • Charged and Sterically Bulky Substituents: These can distort the quinone ring or create steric hindrance, leading to deviations from predicted redox behavior.

References

handling and storage guidelines for reactive ortho-quinones

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Reactivity and Hazards of ortho-Quinones

The high reactivity of ortho-quinones, which makes them hazardous, is also the key to their application in drug development and other chemical fields. The table below summarizes their primary reactive pathways and associated risks.

Reactive Pathway Biological/Chemical Consequence Associated Risk
Redox Cycling [1] [2] [3] Generation of Reactive Oxygen Species (ROS) like superoxide; depletion of cellular NAD(P)H reserves. Cytotoxicity; general systemic toxicity (e.g., methemoglobinemia) [1].
Michael Addition [2] [4] [5] Acts as an electrophile, reacting covalently with nucleophilic groups on proteins (Cys, Lys, His) and DNA. Protein dysfunction, DNA damage, immunotoxicity, and carcinogenesis [2] [5].
High Instability [2] Many ortho-quinones are transient intermediates with half-lives of less than a second, making them difficult to isolate. Difficult to handle and characterize; require immediate use or special stabilization [2].

The following diagram illustrates the core reactive pathways of ortho-quinones that underpin their hazardous nature:

ortho_quinone_reactivity OrthoQuinone ortho-Quinone Hydroquinone Hydroquinone OrthoQuinone->Hydroquinone Enzymatic Reduction (e.g., NQO1) CovalentAdduct Covalent Adduct OrthoQuinone->CovalentAdduct Michael Addition Hydroquinone->OrthoQuinone Auto-oxidation Superoxide Superoxide Hydroquinone->Superoxide Reduces O₂ ROS Reactive Oxygen Species (ROS) Superoxide->ROS Nucleophile Cellular Nucleophile Nucleophile->CovalentAdduct NADPH NAD(P)H NADP NAD(P)+ NADPH->NADP Consumed in Reduction

core reactive pathways of ortho-quinones

Recommended Handling and Storage Practices

Based on their known reactivity and general safety principles for reactive chemicals, you should adhere to the following practices:

  • Personal Protective Equipment (PPE): Prevent skin and eye contact at a minimum [6]. This necessitates the use of appropriate gloves, lab coats, and safety goggles. A quick-drench eyewash station and safety shower should be accessible.
  • Engineering Controls: Work within a fume hood or other contained environment to prevent inhalation of potential powders or vapors and to protect against exposure.
  • General Reactivity Principles: As with any reactive chemical, you must assess their incompatibilities. ortho-quinones are susceptible to oxidation and should be kept away from strong oxidizers. Their reactions can be promoted by acidic conditions or specific enzymes [1] [7].
  • Storage: Store in a cool, dry, and well-ventilated area. Given their sensitivity, they should be kept under an inert atmosphere (e.g., nitrogen or argon) and protected from light to slow decomposition and auto-oxidation processes.
  • Emergency Preparedness: Have procedures in place for decontamination and spill control. In case of exposure, first aid measures include immediately irrigating the eyes and washing skin with soap and water [6].

Guidance for Specific Experimental Protocols

The search results highlight a novel strategy for safely handling ortho-quinones in drug development by chemically masking their reactivity until the final release at the target site.

  • Masking Strategy: Researchers have successfully masked the redox activity of ortho-quinones like β-lapachone by converting them into redox-inactive C-benzyl ketol derivatives. This prevents systemic toxicity during delivery [1] [3].
  • Targeted Release: The active ortho-quinone is released inside target cells (e.g., cancer cells) via a specific enzymatic trigger, which initiates an acid-promoted, self-immolative 1,6-elimination that breaks a C-C bond to regenerate the active hydroquinone, which then auto-oxidizes back to the quinone [1]. This protocol is foundational for creating safer antibody-drug conjugates (ADCs).

References

Application Note: Controlled Mono- and Difunctionalization of Benzoquinone

Author: Smolecule Technical Support Team. Date: February 2026

The direct C–H functionalization of BQ represents a significant advancement, bypassing the need for pre-halogenation steps required in traditional cross-coupling methods. This protocol, catalyzed by Pd(OCOCF3)2, enables the controlled installation of a wide range of substituents using environmentally benign solvents like water or acetone [1].

Substrate Scope for Monofunctionalization

The following table summarizes the diverse boronic acids that have been successfully coupled with BQ under the standard monofunctionalization conditions, along with their respective isolated yields [1].

Table 1: Scope of Monofunctionalized Products (3a-3u)

Product R Group (from Boronic Acid) Yield (%, Solvent) Notes
3a Phenyl 90 (Water) 87% yield with 1 mol% catalyst [1]
3b 4-Methoxyphenyl 86 (Acetone) Electron-rich aryl [1]
3c 4-Trifluoromethylphenyl 73 (Water) Electron-poor aryl; 70% yield on gram-scale [1]
3d 4-Acetylphenyl 72 (Acetone) Electron-poor aryl [1]
3e 3-Nitrophenyl 43 (Water) Electron-poor aryl [1]
3f 2-Naphthyl 79 (Acetone) Extended aromatic system [1]
3l Mesityl 63 (Acetone) Sterically hindered aryl [1]
3m 9-Fluorenyl 75 (Water) Readily oxidizable substrate [1]
3n 2-Thienyl 74 (Acetone) Heteroaryl (Thiophene) [1]
3o 3-Pyridyl 47 (Water) Heteroaryl (Pyridine) [1]
3r Cyclopropyl 70 (Water) Cycloalkyl [1]
3u 1-Cyclohexenyl 64 (Acetone) Cycloalkene [1]
Selectivity in Difunctionalization

The one-pot difunctionalization can be directed toward either 2,5- or 2,6-disubstituted regioisomers based on the electronic nature of the substituents. Electron-donating groups favor the 2,6-isomer, while electron-withdrawing groups favor the 2,5-isomer [1].

Table 2: Selectivity in Homo-Difunctionalization

Entry R Group Major Isomer (Yield) Minor Isomer (Yield)
1 p-HO-C6H4 2,6-Isomer 5a (71%) 2,5-Isomer 4a (<5%)
4 m-Tolyl 2,6-Isomer 5d (53%) 2,5-Isomer 4d (28%)
5 Phenyl 2,5-Isomer 4e (44%) 2,6-Isomer 5e (29%)
6 p-F3C-C6H4 2,5-Isomer 4f (51%) -

Experimental Protocol

Materials and Setup
  • Catalyst: Palladium(II) trifluoroacetate, Pd(OCOCF3)2 [1].
  • Solvents: Deionized water and/or acetone (HPLC grade) [1].
  • Reagents: 1,4-Benzoquinone (BQ) and organoboronic acids, both commercially available [1].
  • Reaction Vessel: A flame-dried Schlenk tube or a vial suitable for air-tolerant reactions [1].
Step-by-Step Procedure for Monofunctionalization
  • Charge Reaction Vessel: In a reaction vial, combine the following [1]:

    • Pd(OCOCF3)2 (5 mol%)
    • Boronic acid (1.0 equiv)
    • 1,4-Benzoquinone (3.0 equiv)
  • Add Solvent: Add the chosen solvent (water or acetone) to the mixture to achieve a concentration of approximately 0.1 M with respect to the boronic acid [1].

  • Run Reaction: Stir the reaction mixture at room temperature (for most substrates) for 16-24 hours. Monitor reaction progress by TLC.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash chromatography on silica gel to obtain the desired monofunctionalized benzoquinone.

Procedure for Difunctionalization
  • Charge Reaction Vessel: Combine [1]:

    • Pd(OCOCF3)2 (5 mol%)
    • Boronic acid (2.2 equiv)
    • 1,4-Benzoquinone (1.0 equiv)
    • 2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ, 1.0 equiv) as a sacrificial oxidant.
  • Add Solvent: Add acetone to the mixture [1].

  • Run Reaction: Stir the reaction mixture at 35 °C for 40-48 hours [1].

  • Work-up and Purification: Follow a similar work-up and purification procedure as for the monofunctionalization. The regioisomers can typically be separated by careful chromatography.

Practical Application & Recent Advances

This methodology is valuable for synthesizing benzoquinone derivatives for material science and pharmaceuticals. A 2024 study applied a related Pd-catalyzed C–H functionalization to modify peptides using benzoquinone, where amide groups in the peptide backbone acted as directing groups [2]. This highlights the potential for creating bioconjugates for drug development.

When planning experiments, note that alkyl boronic acids work well for monofunctionalization but are not suitable substrates for the difunctionalization protocol [1].

Workflow and Mechanism Visualization

The following diagrams, generated using Graphviz, illustrate the core concepts and workflow of this methodology. The DOT scripts are provided for your reference.

G Traditional Traditional Method Pre-installation of Halogen BQ_X Halogenated BQ (2) Br, I, OTf Traditional->BQ_X Extra Steps Direct Direct C-H Functionalization This Protocol Product Functionalized BQ (3) Direct->Product One Pot BQ_X->Product Stille/Suzuki Coupling BQ Benzoquinone (BQ) (1)

Diagram 1: Synthetic Strategy Comparison (60 characters)

G Start BQ + Boronic Acid Pd(OCOCF3)₂ Catalyst Solvent Solvent: H₂O or Acetone Start->Solvent Mono Monofunctionalization (Excess BQ used) Solvent->Mono Di Difunctionalization (Added Oxidant DCBQ) Solvent->Di ProductM Monosubstituted BQ Mono->ProductM e.g., 3a-3u ProductD_26 2,6-Disubstituted BQ Di->ProductD_26 e.g., 5a-e EDG → 2,6-Isomer ProductD_25 2,5-Disubstituted BQ Di->ProductD_25 e.g., 4e-g EWG → 2,5-Isomer

Diagram 2: Controlled Functionalization Pathways (73 characters)

Key Takeaways for Practitioners

  • Solvent Choice: Water and acetone are complementary solvents; if a reaction gives poor yield in one solvent, try the other [1].
  • Scalability: The monofunctionalization reaction is scalable, providing consistent yields on gram-scale (e.g., 70% yield on a 10.5 mmol scale for 3c) [1].
  • Oxidant Role: In difunctionalization, 2,6-dichloro-1,4-benzoquinone (DCBQ) acts as a sacrificial oxidant to re-oxidize palladium, which is necessary because the monoarylated BQ product can also act as an oxidant and inhibit the reaction [1].

References

Application Notes: Heterocycle Formation with 1,2-Benzoquinones

Author: Smolecule Technical Support Team. Date: February 2026

1,2-Benzoquinones (ortho-quinones) are highly versatile electrophiles in synthetic organic chemistry, primarily due to their low-energy LUMO, which makes them exceptionally reactive toward nucleophiles. A key driving force in their reactivity is the restoration of aromaticity to the benzo ring, leading to a rich diversity of heterocycle-forming reactions via addition and addition-elimination pathways [1]. These reactions enable efficient construction of N-, O-, S-, and P-containing heterocycles, which are core structures in numerous pharmaceuticals and biologically active molecules [2] [3].

Key Reaction Pathways and Protocols

1. [4+1] Cycloadditions with Trivalent Phosphorus Reagents This reaction provides a direct, often high-yielding route to synthetically valuable 1,2,5-phosphodioxole derivatives [1] [4].

  • Reaction Mechanism: The mechanism likely involves initial nucleophilic attack of the phosphorus atom on an electronegative quinone oxygen, forming a zwitterionic intermediate. This is driven by the simultaneous formation of an aromatic phenolate ion. The intermediate then cyclizes to form the final 1,2,5-phosphodioxole product. Single-electron transfer (SET) pathways, forming semiquinone intermediates, are also possible [1] [4].
  • Applications: This method is a cornerstone for incorporating phosphorus into complex heterocyclic structures. The reaction with stable derivatives like 3,4,5,6-tetrachloro-1,2-benzoquinone (ortho-chloranil) is particularly reliable and has been extended to diverse P-reagents including phosphines, phosphites, and phosphites [4].

2. Synthesis of Nitrogen Heterocycles with 1,2-Diamines 1,2-Benzoquinones readily condense with 1,2-diamines to form pyrazine derivatives, such as quinoxalines, which are privileged scaffolds in medicinal chemistry [1].

  • Reaction Mechanism: This transformation proceeds via a double condensation-addition-elimination sequence. Each amine nitrogen attacks an electron-deficient carbonyl carbon of the quinone, followed by elimination of water and subsequent oxidation to restore aromaticity, yielding the fused pyrazine ring [1].
  • Applications: This protocol provides direct access to quinoxaline cores. The reaction efficiency and yield can be influenced by the steric and electronic properties of the diamine and quinone substituents [1].

3. Ring-Expansion Reactions Ring expansion of 1,2-benzoquinones represents a powerful strategy for synthesifying medium-sized rings and unique heterocyclic systems, such as tropolones [5].

  • Reaction Mechanism: These transformations can involve complex sequences. For instance, the reaction of a nitro-substituted 1,2-benzoquinone with quinaldine can proceed through an initial conjugate addition, followed by ring expansion to a cyclohepta-1,3,5-triene-1,3-diol intermediate, which then tautomerizes to a 1,3-tropolone [5].
  • Applications: This pathway allows access to synthetically challenging 7-membered rings and other complex architectures not easily accessible through other methods, demonstrating the synthetic versatility of 1,2-benzoquinones [5].
Experimental Protocol: Synthesis of a 1,2,5-Phosphodioxole

Title: Synthesis of 2-(4-Methoxyphenyl)-5,6,7,8-tetrachloro-1,2,5-benzodioxaphosphole via [4+1] Cycloaddition [1] [4]

Objective: To synthesize a 1,2,5-phosphodioxole derivative from 3,4,5,6-tetrachloro-1,2-benzoquinone and a trivalent phosphorus reagent.

Materials:

  • 3,4,5,6-Tetrachloro-1,2-benzoquinone (ortho-chloranil), 228 mg (1.0 mmol)
  • Trimethyl phosphite, 124 µL (1.05 mmol)
  • Anhydrous toluene (5 mL)
  • 10 mL round-bottom flask with stir bar
  • Reflux condenser
  • Heating mantle
  • Nitrogen/vacuum line

Procedure:

  • Setup: Charge a dry 10 mL round-bottom flask with a magnetic stir bar. Add ortho-chloranil (228 mg, 1.0 mmol) to the flask.
  • Solvent Addition: Under a gentle stream of nitrogen, add anhydrous toluene (5 mL) and stir to partially suspend the solid.
  • Reagent Addition: Using a micro-syringe, slowly add trimethyl phosphite (124 µL, 1.05 mmol) dropwise to the stirring suspension at room temperature. Note: The reaction may be exothermic.
  • Heating and Stirring: Attach a reflux condenser and heat the reaction mixture to 70°C with stirring for 2-4 hours. Monitor the reaction by TLC.
  • Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the pure 1,2,5-phosphodioxole as a solid.
  • Characterization: The final product is characterized by melting point determination, ( ^1H )-NMR, ( ^{31}P )-NMR, and IR spectroscopy. Yield and melting point data from similar reactions are provided in Table 1.
Quantitative Data for Phosphorus-based Cyclizations

Table 1: Selected Examples of [4+1] Cycloadditions with 1,2-Benzoquinones [4]

Benzoquinone Reactant Phosphorus Reagent Product Conditions Yield (%) m.p. (°C)
3,4,5,6-Tetrachloro-1,2-benzoquinone P(OMe)₃ 2,2-Dimethoxy-5,6,7,8-tetrachloro-1,2,5-benzodioxaphosphole Benzene, 70°C >80 65–66
3,4,5,6-Tetrachloro-1,2-benzoquinone P(O-i-Pr)₃ 2,2-Diisopropoxy-5,6,7,8-tetrachloro-1,2,5-benzodioxaphosphole Toluene, 0°C 72 126–129
4,5-Dimethyl-1,2-benzoquinone P(O-i-Pr)₃ 2,2-Diisopropoxy-5,6-dimethyl-1,2,5-benzodioxaphosphole Benzene, 70°C 100 85–86
3,6-Di-tert-butyl-1,2-benzoquinone P(mesityl)₃ 2,2-Bis(2,4,6-trimethylphenyl)-5,8-di-tert-butyl-1,2,5-benzodioxaphosphole Toluene, room temp. 58 143.5 (dec.)
Experimental Workflow for Heterocycle Synthesis

The following diagram maps the strategic decision-making process for selecting the appropriate synthetic pathway based on the desired heterocyclic product.

Start Start: Plan Heterocycle Synthesis Node1 Reaction with 1,2-Diamines Start->Node1 Node2 [4+1] Cycloaddition with Trivalent P-Reagents Start->Node2 Node3 Reaction with N-Heterocyclic Carbene or Analog Start->Node3 Node4 Peracid Oxidation Start->Node4 Product1 Product: Pyrazines/Quinoxalines Node1->Product1 Product2 Product: 1,2,5-Phosphodioxoles Node2->Product2 Product3 Product: Complex N-Heterocycles (via Ring Expansion) Node3->Product3 Product4 Product: Anhydrides (Ring Expansion) Node4->Product4

Critical Experimental Considerations
  • Quinone Stability and Generation: Many 1,2-benzoquinones are stable enough to be isolated and characterized. However, they are often generated in situ by oxidation of the corresponding catechol using reagents like silver(I) oxide, lead(IV) acetate, or other metal-containing oxidants, and used directly without isolation [1] [2].
  • Mechanistic Pathways: Exercise caution when interpreting mechanisms. Besides conventional nucleophilic attack, 1,2-benzoquinones can react via Single-Electron Transfer (SET) to form semiquinone intermediates. Multiple mechanisms can often account for the same product, and definitive mechanistic evidence may be lacking [1].
  • Safety and Handling: 1,2-Benzoquinones are reactive electrophiles. Some derivatives, particularly halogenated ones, may be toxic or irritants. Always consult specific Material Safety Data Sheets (MSDS) and conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reactions with trivalent phosphorus reagents can be exothermic [1] [4].

Conclusion

1,2-Benzoquinones serve as powerful and versatile platforms for heterocycle construction. The protocols outlined—ranging from robust [4+1] cyclizations with phosphorus reagents and condensations with diamines to complex ring expansions—provide synthetic chemists with reliable methods to access a wide array of structurally diverse and functionally complex heterocyclic systems. Their inherent reactivity, driven by the re-aromatization of the quinone ring, makes them indispensable tools in organic synthesis, medicinal chemistry, and materials science.

References

Comprehensive Application Notes and Protocols: 1,2-Benzoquinone Cycloaddition with Phosphorus Reagents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Overview

1,2-Benzoquinones represent a class of highly reactive organic compounds that participate in diverse cycloaddition reactions with various phosphorus reagents, enabling efficient construction of valuable organophosphorus compounds with applications in medicinal chemistry, materials science, and chemical biology. These ortho-quinones exhibit remarkable versatility in their reaction pathways, functioning as dienes, dienophiles, or dipolarophiles depending on the reaction partner and conditions. The electronic properties of 1,2-benzoquinones, characterized by their conjugated dicarbonyl system, make them particularly reactive toward trivalent phosphorus compounds, leading to the formation of various cyclic phosphorous structures through different mechanistic pathways [1] [2].

The most prevalent reaction observed between 1,2-benzoquinones and phosphorus compounds is the [4+1] cycloaddition, which typically yields 1,2,5-phosphodioxole derivatives. This transformation is often strongly exothermic and proceeds with good to excellent yields under mild conditions. The mechanism may proceed through either zwitterionic intermediates or single electron transfer (SET) pathways, depending on the specific reactants and conditions employed. The synthetic utility of these reactions is enhanced by the availability of various substituted 1,2-benzoquinones, with 3,4,5,6-tetrachloro-1,2-benzoquinone (ortho-chloranil) and 3,5-di-tert-butyl-1,2-benzoquinone being particularly common due to their stability and ease of handling [1].

Reaction Mechanisms and Quantitative Data

Mechanistic Pathways

The reaction between 1,2-benzoquinones and trivalent phosphorus reagents primarily proceeds through two competing mechanisms, both ultimately leading to the formation of 1,2,5-phosphodioxole derivatives:

  • Zwitterionic Pathway: The generally accepted mechanism involves initial nucleophilic attack by the phosphorus atom on one of the quinone oxygen atoms, resulting in the formation of zwitterionic intermediates. This step is driven by the formation of a stable phenolate ion, creating aromatic stabilization in the system. The zwitterionic intermediate then undergoes cyclization to form the final phosphodioxole product, in a process comparable to oxyphosphetane formation in the Wittig reaction [1].

  • Single Electron Transfer (SET) Pathway: Alternatively, evidence suggests that in some cases, a single electron transfer process occurs first, generating radical pairs or semiquinone species that subsequently collapse to form the same zwitterionic intermediates observed in the first pathway. This mechanism is more likely with particularly electron-deficient quinones or highly reducing phosphorus reagents [1].

The following diagram illustrates the competing mechanistic pathways for the [4+1] cycloaddition of 1,2-benzoquinones with trivalent phosphorus reagents:

G cluster_path1 Zwitterionic Pathway cluster_path2 SET Pathway Start 1,2-Benzoquinone Zwitterion Zwitterionic Intermediate Start->Zwitterion Nucleophilic attack on oxygen RadicalPair Radical Pair / Semiquinone Start->RadicalPair Single Electron Transfer PR3 PR₃ Phosphorus Reagent PR3->Zwitterion PR3->RadicalPair Product1 1,2,5-Phosphodioxole Product Zwitterion->Product1 Cyclization RadicalPair->Zwitterion Collapse to zwitterion Product2 1,2,5-Phosphodioxole Product RadicalPair->Product2 Direct formation

Quantitative Reaction Data

The following table summarizes experimental data for [4+1] cycloaddition reactions between various 1,2-benzoquinones and phosphorus reagents, demonstrating the scope and efficiency of this transformation:

Table 1: Representative Yields and Conditions for [4+1] Cycloadditions of 1,2-Benzoquinones with Phosphorus Reagents [1]

Benzoquinone Phosphorus Reagent Product Conditions Yield (%) Melting Point (°C)
3,4,5,6-Tetrachloro-1,2-benzoquinone Various trivalent P reagents 1,2,5-Phosphodioxoles Ether, room temperature 74 111
3,4,5,6-Tetrachloro-1,2-benzoquinone Trialkyl phosphites 1,2,5-Phosphodioxoles Benzene, 70°C >80 65-66
3,4,5,6-Tetrachloro-1,2-benzoquinone Hypophosphites 1,2,5-Phosphodioxoles No solvent, 100°C 75 88-90
3,5-Di-tert-butyl-1,2-benzoquinone Phosphorus trichloride + terminal acetylenes 2H-Benzo[e][1,2]oxaphosphinines Various Not specified Not specified

The reaction demonstrates remarkable functional group tolerance across diverse phosphorus reagent classes, including phosphines, phosphites, chlorophosphines, aminophosphines, and various phosphorus heterocycles. The choice of solvent and temperature conditions depends on the reactivity of the specific quinone and phosphorus reagent combination, with both protic and aprotic solvents proving effective [1].

Experimental Protocols

General Protocol for [4+1] Cycloaddition with Trivalent Phosphorus Reagents

Protocol Objective: Synthesis of 1,2,5-phosphodioxole derivatives via [4+1] cycloaddition of 3,4,5,6-tetrachloro-1,2-benzoquinone with triethyl phosphite [1].

Materials:

  • 3,4,5,6-Tetrachloro-1,2-benzoquinone (ortho-chloranil, 1.0 equiv, 1.0 mmol)
  • Triethyl phosphite (1.1 equiv, 1.1 mmol)
  • Anhydrous benzene (5 mL)
  • Argon or nitrogen atmosphere

Procedure:

  • Place 3,4,5,6-tetrachloro-1,2-benzoquinone (273.9 mg, 1.0 mmol) in a dry round-bottom flask equipped with a magnetic stir bar.
  • Add anhydrous benzene (5 mL) and purge the system with inert gas (argon or nitrogen) for 10 minutes.
  • Heat the mixture to 70°C with continuous stirring until the quinone completely dissolves.
  • Add triethyl phosphite (182.2 μL, 1.1 mmol) dropwise via syringe over 2 minutes.
  • Maintain the reaction at 70°C with continuous stirring for 2-4 hours, monitoring by TLC (hexane/ethyl acetate 4:1).
  • After completion, cool the reaction mixture to room temperature.
  • Concentrate the solution under reduced pressure using a rotary evaporator.
  • Purify the crude product by recrystallization from hot hexane to obtain the pure 1,2,5-phosphodioxole derivative as colorless crystals.
  • Characterize the product by ( ^1H ) NMR, ( ^{13}C ) NMR, ( ^{31}P ) NMR, and melting point determination.

Notes:

  • The reaction is typically exothermic; control the addition rate to maintain temperature.
  • Yield: >80% expected; m.p. 65-66°C.
  • The protocol can be adapted for other trivalent phosphorus reagents with appropriate solvent and temperature adjustments [1].
Three-Component Reaction with Terminal Acetylenes and PCl₃

Protocol Objective: Synthesis of 4-aryl(alkyl)-8-tert-butyl-2,6-dichloro-2-oxo-2H-benzo[e][1,2]oxaphosphinines from 3,5-di-tert-butyl-1,2-benzoquinone, phenylacetylene, and phosphorus trichloride [3] [4].

Materials:

  • 3,5-Di-tert-butyl-1,2-benzoquinone (1.0 equiv, 1.0 mmol)
  • Phenylacetylene (1.2 equiv, 1.2 mmol)
  • Phosphorus trichloride (1.5 equiv, 1.5 mmol)
  • Anhydrous dichloromethane (10 mL)
  • Argon or nitrogen atmosphere

Procedure:

  • Dissolve 3,5-di-tert-butyl-1,2-benzoquinone (234.3 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a dry round-bottom flask under inert atmosphere.
  • Cool the solution to 0°C using an ice bath.
  • Add phosphorus trichloride (131.2 μL, 1.5 mmol) dropwise with stirring.
  • Add phenylacetylene (131.6 μL, 1.2 mmol) slowly over 5 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
  • Monitor reaction progress by TLC (hexane/ethyl acetate 7:1).
  • Quench the reaction by careful addition of saturated aqueous sodium bicarbonate solution (10 mL).
  • Extract the product with dichloromethane (3 × 10 mL).
  • Combine the organic layers and dry over anhydrous magnesium sulfate.
  • Filter and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired benzoxaphosphinine derivative.
  • Characterize the product by NMR spectroscopy (( ^1H ), ( ^{13}C ), ( ^{31}P )) and X-ray crystallography if possible.

Notes:

  • This three-component reaction demonstrates ipso-substitution of the tert-butyl group by chlorine.
  • The major product is typically 4-aryl(alkyl)-8-tert-butyl-2,6-dichloro-2-oxo-2H-benzo[e][1,2]oxaphosphinine.
  • Minor products may include isomeric benzoxaphosphinines with different substitution patterns [3].

Applications and Specific Examples

Synthesis of Heterocyclic Systems

The cycloaddition reactions of 1,2-benzoquinones with phosphorus reagents provide efficient access to diverse phosphorus-containing heterocycles with potential biological activity. These include:

  • 1,2,5-Phosphodioxoles: Formed via [4+1] cycloaddition with various trivalent phosphorus compounds, these five-membered heterocycles represent the most common products and exhibit interesting coordination properties [1].

  • 2H-Benzo[e][1,2]oxaphosphinines: Synthesized through three-component reactions of 1,2-benzoquinones with terminal acetylenes and PCl₃, these six-membered heterocycles contain both phosphorus and oxygen in their ring system and demonstrate the occurrence of ipso-substitution of tert-butyl groups in certain substrates [3] [4].

  • Spirophosphoranes: Produced from reactions between 1,2-benzoquinones and cyclic chlorophosphites, these compounds feature pentavalent phosphorus centers and can be formed through either cheletropic reactions or [4+2] cycloadditions with high chemoselectivity [1].

Bioconjugation and Materials Chemistry

The strain-promoted oxidation-controlled cycloalkyne-1,2-quinone cycloaddition (SPOCQ) has emerged as a powerful metal-free click chemistry approach for bioconjugation and surface modification applications. This reaction leverages the inherent reactivity of 1,2-quinones with strained cycloalkynes, offering several advantages:

  • Fast Kinetics: Second-order rate constants for SPOCQ reactions can reach 500 M⁻¹s⁻¹ for highly strained alkynes like bicyclo[6.1.0]non-4-yne (BCN), significantly faster than traditional strain-promoted azide-alkyne cycloadditions (SPAAC) [5].

  • Bioorthogonality: The reaction proceeds without toxic metal catalysts, making it suitable for biological labeling applications and modification of biomolecules [5].

  • Surface Modification: SPOCQ chemistry enables efficient functionalization of material surfaces with complete conversion of quinone groups, providing robust platforms for immobilizing biomolecules or creating functional coatings [5].

The following workflow diagram illustrates the application of SPOCQ chemistry in bioconjugation and surface modification:

G Start Protein or Surface with 1,2-Quinone SPOCQ SPOCQ Reaction Metal-free Start->SPOCQ Cyclooctyne Functionalized Cyclooctyne Cyclooctyne->SPOCQ Conjugate Bioconjugate or Functionalized Surface SPOCQ->Conjugate Applications Biological Imaging Drug Delivery Biosensors Conjugate->Applications

Phosphinidene Transfer Reactions

Recent advances have demonstrated the utility of cationic phosphinidene transfer reagents as versatile P1 building blocks for the synthesis of novel organophosphorus compounds. These reagents, derived from fragmentation of tetracationic tetraphosphetanes, enable:

  • Phospha-Wittig-Type Reactions: Conversion of thiocarbonyl compounds to cationic phosphaalkenes, providing access to otherwise challenging phosphorus-carbon double bonds [6].

  • Formation of Diphosphiranes: Reaction with phosphaalkenes yields diphosphirane salts containing two phosphorus atoms in a three-membered ring [6].

  • Coordination Chemistry: Cationic phosphaalkenes can form rare η²-P=C π-complexes with late transition metals like Pd⁰ and Pt⁰, expanding the toolbox for designing novel catalysts and materials [6].

Safety Considerations and Conclusion

Safety Considerations

When performing cycloaddition reactions of 1,2-benzoquinones with phosphorus reagents, several safety aspects require attention:

  • Moisture Sensitivity: Many trivalent phosphorus reagents (PCl₃, phosphites, phosphines) are moisture-sensitive and should be handled under inert atmosphere using standard Schlenk techniques.

  • Exothermic Reactions: The [4+1] cycloadditions are often strongly exothermic; controlled addition of reagents and appropriate temperature management are essential to prevent runaway reactions.

  • Toxic Compounds: Both 1,2-benzoquinones and organophosphorus products may exhibit toxicity; proper personal protective equipment (PPE) including gloves, safety glasses, and lab coats should be worn at all times.

  • Waste Disposal: Phosphorus-containing waste should be segregated and disposed of according to institutional regulations for organophosphorus compounds.

Conclusion

The cycloaddition reactions of 1,2-benzoquinones with phosphorus reagents represent versatile methodologies for constructing diverse phosphorus-containing heterocycles and functional materials. These transformations include [4+1] cycloadditions yielding phosphodioxoles, three-component reactions forming benzoxaphosphinines, and strain-promoted cycloadditions enabling bioconjugation. The extensive scope of compatible phosphorus reagents, combined with the often excellent yields and functional group tolerance, makes these reactions valuable tools for synthetic chemists working in medicinal chemistry, materials science, and chemical biology. Continued development of these methodologies, particularly in aqueous systems and for biological applications, promises to further expand their utility in creating novel molecular architectures with tailored properties.

References

Comprehensive Application Notes and Protocols: Synthesis and Characterization of Ortho-Benzoquinone Charge-Transfer Derivatives for Materials Science and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzoquinone Charge-Transfer Complexes

Charge-transfer complexes (CTCs) represent a class of molecular assemblies formed through the interaction between electron-donor and electron-acceptor compounds, characterized by the partial transfer of electronic charge from donor to acceptor species. The quinone/hydroquinone redox system serves as a fundamental building block in biological energy transduction processes and has been extensively exploited in materials science due to its reversible redox behavior and structural versatility. Among these, ortho-benzoquinone derivatives have garnered significant research interest due to their enhanced reactivity compared to their para-isomers, making them valuable precursors for developing novel charge-transfer materials with tailored electronic properties. The unique electronic configuration of ortho-benzoquinones, characterized by their fully conjugated cyclic dione structure, enables them to function as strong electron-accepting moieties when combined with appropriate donor molecules such as triphenylamine, carbazole, or diaminobenzene derivatives.

The fundamental significance of benzoquinone-based charge-transfer complexes extends across multiple disciplines, including medicinal chemistry, organic electronics, and functional materials development. In biological systems, quinones play crucial roles in cellular respiration and photosynthesis as electron carriers, while synthetic quinone derivatives have demonstrated promising antimicrobial activities and DNA-binding capabilities. In the realm of materials science, the controlled synthesis of benzoquinone charge-transfer derivatives has enabled the development of advanced materials exhibiting thermally activated delayed fluorescence (TADF), a property that significantly enhances the efficiency of organic light-emitting diodes (OLEDs) by harnessing both singlet and triplet excitons through reverse intersystem crossing. The small energy gap between singlet and triplet states (ΔEST) in these materials facilitates efficient up-conversion of triplet states to emissive singlet states, potentially achieving up to 100% internal quantum efficiency in electroluminescent devices [1] [2].

Synthetic Protocols for Benzoquinone Charge-Transfer Derivatives

Palladium-Catalyzed C–H Functionalization of Benzoquinones

The development of direct functionalization methodologies has revolutionized the synthesis of benzoquinone charge-transfer derivatives, eliminating the need for prefunctionalized starting materials and enabling more efficient synthetic routes. A particularly effective method involves palladium-catalyzed C–H monofunctionalization of benzoquinone substrates, which proceeds under mild conditions without requiring additional oxidants or harsh bases. This methodology employs acetone as a benign solvent and operates efficiently at ambient temperature, demonstrating exceptional functional group tolerance compared to traditional radical-based approaches. The protocol involves reacting benzoquinone (1) with variously substituted arylboronic acids containing electron-donating groups in the presence of a palladium(II) catalyst, yielding monofunctionalized charge-transfer derivatives in good to excellent yields [1] [2].

Table 1: Synthetic Yields and Conditions for Benzoquinone Charge-Transfer Derivatives

Compound Donor Group Reaction Conditions Yield (%) Special Notes
2 Triphenylamine (TPA) Pd(II) catalyst, acetone, ambient temperature, 24h 82% Base-free conditions
3 Carbazole (Cz) Pd(II) catalyst, acetone, 30°C, 48h 36% Extended reaction time required
4 3,5-Dicarbazole Pd(II) catalyst, acetone, ambient temperature, 24h 77% Multiple donor sites
5 Ditriphenylamine Double Suzuki coupling, 100°C, Pd(0) catalyst 22% Difunctionalized analogue

For challenging substrates requiring difunctionalization with electron-donating groups, an alternative approach utilizing double Suzuki coupling reactions with dibromo-functionalized benzoquinone precursors is recommended. This method, while requiring more stringent conditions (elevated temperatures of 100°C and Pd(0) catalysis), provides access to difunctionalized charge-transfer complexes that are inaccessible via direct C–H functionalization methods. The substantially lower yield (22%) observed for these transformations reflects the increased steric and electronic constraints associated with incorporating multiple donor groups onto the benzoquinone acceptor platform [1] [2].

Charge Transfer Complex Formation with Diamine Donors

An alternative approach to benzoquinone charge-transfer complexes involves the direct reaction of ortho-benzoquinone acceptors with multisite electron donors such as O-phenylenediamine (OPD). This methodology capitalizes on the dual donation capability of OPD, where both lone pair electrons from nitrogen atoms and aromatic π-electrons can participate in charge transfer interactions with the quinone acceptor. The formation of these complexes is typically evidenced by the development of characteristic colors in solution—ranging from red-brown at lower temperatures to yellow at elevated temperatures—indicating a temperature-dependent switching between different charge-transfer pathways. The stoichiometry of these complexes, as determined by Job's method of continuous variation, photometric titration, and conductometric measurements, consistently reveals a 1:1 donor-acceptor ratio in polar solvent systems such as acetonitrile and methanol [3].

The formation constant (KCTC) and molar extinction coefficient (εCTC) represent critical parameters for characterizing these charge-transfer complexes and can be determined using the modified Benesi-Hildebrand equation (Equation 1). Studies have demonstrated that these values exhibit significant solvent dependence, with acetonitrile yielding higher formation constants (KCTC = 125.09 × 10² L·mol⁻¹) compared to methanol (KCTC = 56.50 × 10² L·mol⁻¹), reflecting the enhanced stability of the charge-transfer complex in higher polarity solvents. This solvent dependence provides valuable insights into the nature of the donor-acceptor interaction and facilitates optimization of reaction conditions for specific applications [3].

Structural and Theoretical Characterization

Crystallographic and Computational Analysis

Single-crystal X-ray diffraction studies of benzoquinone charge-transfer derivatives provide crucial insights into their three-dimensional molecular architecture and supramolecular packing arrangements. Structural analyses of carbazole-functionalized derivatives reveal significant twisting between donor and acceptor moieties, with dihedral angles of approximately 44° between the carbazole donors and the bridging benzene ring. This structural feature is crucial for achieving spatial separation between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a prerequisite for efficient thermally activated delayed fluorescence. The non-planar molecular conformation observed in these structures minimizes unfavorable steric interactions while facilitating the charge-transfer character of the electronic transitions [1] [2].

Density functional theory (DFT) calculations offer complementary insights into the electronic structures of these charge-transfer derivatives. Computational studies consistently demonstrate that the LUMO is predominantly localized on the electron-deficient benzoquinone moiety, while the HOMO resides primarily on the electron-rich donor groups (triphenylamine or carbazole units). This spatial separation of frontier molecular orbitals is quantitatively expressed through the calculated exchange energy (ΔEST) between singlet and triplet states, which ranges from 0.10 to 0.47 eV depending on the specific donor-acceptor combination. Derivatives incorporating carbazole donors exhibit particularly small ΔEST values (0.22 eV for compound 3 and 0.10 eV for compound 4), suggesting favorable conditions for reverse intersystem crossing and thermally activated delayed fluorescence [1] [2].

Table 2: Electrochemical and Electronic Properties of Benzoquinone Charge-Transfer Derivatives

Compound Ered1 (V) Ered2 (V) EHOMO (eV) ELUMO (eV) ΔEredox (eV) ΔEST (eV)
2 -0.59 -1.18 -5.82 -4.21 1.61 0.36
3 -0.48 -1.00 -6.15 -4.32 1.83 0.22
4 -0.47 -1.00 -6.15 -4.30 1.85 0.10
5 -0.59 -1.18 -5.82 -4.24 1.58 0.47
Spectroscopic Characterization Techniques

Ultraviolet-visible (UV-Vis) spectroscopy serves as a primary tool for identifying charge-transfer interactions in benzoquinone derivatives. The formation of charge-transfer complexes is characterized by the appearance of new absorption bands at wavelengths greater than 400 nm, which are absent in the spectra of the individual donor and acceptor components. These charge-transfer bands typically exhibit significant solvatochromism, with bathochromic shifts observed in higher polarity solvents, reflecting the sensitivity of the charge-transfer transition to the surrounding dielectric environment. For OPD-DDQ complexes, multiple charge-transfer bands are observed in acetonitrile (λmax = 434, 542, and 588 nm), while a single charge-transfer band predominates in methanol (λmax = 463 nm), indicating solvent-dependent modulation of the donor-acceptor interaction [3].

Cyclic voltammetry and differential pulse voltammetry provide complementary information about the redox properties of benzoquinone charge-transfer derivatives. These studies consistently reveal two highly reversible reduction waves corresponding to sequential one-electron reductions of the benzoquinone moiety—first to the hydroquinone anion and subsequently to the hydroquinone dianion. The first reduction potential ranges from -0.47 V to -0.59 V (vs. Fc/Fc⁺), while the second reduction occurs between -1.00 V and -1.18 V, reflecting the influence of the donor substituents on the electron-accepting capability of the benzoquinone core. Oxidation waves exhibit greater variability, with triphenylamine derivatives showing reversible one-electron oxidations, while carbazole-containing derivatives display irreversible oxidation waves due to the electrochemical instability of the resulting carbazole radical cations [1] [2].

Optoelectronic Properties and Applications

Thermal and Electrochemical Properties

The optoelectronic performance of benzoquinone charge-transfer derivatives is intimately connected to their thermal stability and electrochemical characteristics. Thermogravimetric analysis (TGA) of solid-state charge-transfer complexes reveals excellent thermal stability, with decomposition temperatures typically exceeding 200°C, making these materials suitable for incorporation into thermally demanding device fabrication processes. This robust thermal behavior is complemented by reversible redox activity, as evidenced by cyclic voltammetry studies conducted in degassed dichloromethane using tetrabutylammonium hexafluorophosphate as the supporting electrolyte. The electrochemical gaps (ΔEredox) for these derivatives range from 1.58 to 1.85 eV, reflecting the tunability of the HOMO-LUMO energy separation through appropriate selection of donor substituents [1] [3].

The electron-accepting strength of the benzoquinone moiety, quantified through its reduction potential, is significantly modulated by the nature and positioning of the donor substituents. Meta-substituted derivatives generally exhibit more positive reduction potentials compared to their para-substituted analogues, reflecting the diminished electronic communication between donor and acceptor groups through the meta-phenylene linkage. This strategic manipulation of substitution patterns enables fine-tuning of the electron affinity and, consequently, the charge-transfer characteristics of the resulting materials. The electrochemical properties of these derivatives align closely with computational predictions, validating the theoretical models employed in their design and facilitating rational optimization of molecular structures for specific electronic applications [1] [2].

Photophysical Properties and TADF Behavior

The photophysical characterization of benzoquinone charge-transfer derivatives reveals intriguing emission properties, including the emergence of thermally activated delayed fluorescence (TADF) in specific structural configurations. Compound 3, featuring a benzoquinone unit para-conjugated to a diphenylamine donor group, exhibits distinctive biexponential fluorescence decay dynamics characterized by a prompt nanosecond component and a delayed component with a lifetime of 353 μs. This extended emission lifetime is attributed to efficient reverse intersystem crossing (RISC) from the triplet to singlet manifold, enabled by the minimal energy gap (ΔEST = 0.22 eV) between these excited states. The small exchange energy in this derivative results from the spatial separation of the HOMO and LUMO orbitals, which minimizes their wavefunction overlap and reduces the exchange integral [1] [2].

The quantum efficiency of TADF emitters is governed by the interplay between radiative decay rates and non-radiative deactivation pathways, with the latter becoming increasingly significant in red-emitting compounds due to the energy gap law. Benzoquinone-based TADF emitters address this challenge through their strong acceptor character, which promotes red-shifted emission while maintaining reasonable photoluminescence quantum yields. The development of these benzoquinone emitters expands the color gamut available to purely organic TADF materials beyond the limitations of previously reported anthraquinone-based systems, which typically emit in the orange-to-red spectral region (584-637 nm) with maximum external quantum efficiencies ranging from 6.9% to 12.5% in OLED devices [1] [2].

Biological Applications and Pharmaceutical Potential

DNA Binding and Antimicrobial Activity

Charge-transfer complexes derived from benzoquinone scaffolds demonstrate significant potential in biological applications, particularly in DNA interaction studies and as antimicrobial agents. The complex formed between O-phenylenediamine (OPD) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) exhibits strong binding affinity toward calf thymus DNA, with a binding constant of 6.0 × 10⁵ L·mol⁻¹, as determined by UV-Vis spectroscopic titration. This substantial binding affinity suggests intercalative binding mode, wherein the planar aromatic system of the charge-transfer complex inserts between adjacent base pairs of the DNA double helix, potentially disrupting DNA replication and transcription processes. This DNA-binding capability positions benzoquinone charge-transfer complexes as promising candidates for development as chemotherapeutic agents targeting rapidly dividing cells [3].

The antibacterial evaluation of benzoquinone charge-transfer complexes reveals notable activity against common bacterial strains, in some cases exceeding the efficacy of the standard antibiotic tetracycline. This enhanced antimicrobial performance is attributed to the synergistic effect of the charge-transfer complex, which may facilitate multiple mechanisms of action including membrane disruption, metabolic interference, and oxidative stress induction. The demonstrated bioactivity of these complexes, coupled with their favorable physicochemical properties, suggests potential applications as novel antimicrobial agents addressing the growing challenge of antibiotic resistance. Further development of structure-activity relationships through systematic structural modification could optimize these compounds for specific pharmaceutical applications [3].

Experimental Protocols

Synthesis of Monofunctionalized Benzoquinone Derivatives

Protocol 1: Palladium-Catalyzed C–H Functionalization

  • Reagents: Benzoquinone (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), acetone (distilled, 0.1 M concentration relative to benzoquinone)
  • Procedure:
    • Charge a flame-dried Schlenk flask with benzoquinone (108 mg, 1.0 mmol) and Pd(OAc)₂ (11.2 mg, 0.05 mmol)
    • Add dry acetone (10 mL) and stir under nitrogen atmosphere for 5 minutes
    • Add arylboronic acid (1.2 mmol) in one portion and continue stirring at ambient temperature (25°C)
    • Monitor reaction progress by TLC (hexanes/ethyl acetate, 4:1)
    • After 24 hours, concentrate under reduced pressure
    • Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the desired product
  • Notes: For challenging substrates (e.g., carbazole derivatives), slightly elevated temperature (30°C) and extended reaction time (48 hours) may be required to improve yields [1] [2]

Protocol 2: Formation of OPD-DDQ Charge-Transfer Complex

  • Reagents: O-phenylenediamine (OPD, 1.0 equiv), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.0 equiv), acetonitrile (HPLC grade)
  • Procedure:
    • Prepare separate solutions of OPD (10 mM) and DDQ (10 mM) in acetonitrile
    • Mix equal volumes (5 mL each) of both solutions in a round-bottom flask
    • Stir the mixture at 25°C for 30 minutes, observing color change to red-brown
    • Concentrate the solution under reduced pressure
    • Recrystallize the solid residue from acetonitrile/diethyl ether to obtain the pure charge-transfer complex
    • Characterize by UV-Vis spectroscopy, FT-IR, and elemental analysis
  • Notes: The complex formation is temperature-sensitive; cooling may be required to obtain crystalline material [3]
Characterization and Application Testing

Protocol 3: Determination of Formation Constants via Benesi-Hildebrand Method

  • Reagents: Stock solutions of donor (OPD, 5.0 × 10⁻⁴ M) and acceptor (DDQ, 5.0 × 10⁻⁴ M) in acetonitrile
  • Procedure:
    • Prepare a series of solutions with constant acceptor concentration (5.0 × 10⁻⁴ M) and varying donor concentrations (1.0-5.0 × 10⁻⁴ M)
    • Record UV-Vis spectra of each solution after 5 minutes of mixing
    • Measure absorbance at the charge-transfer band (λmax = 434 nm for AN)
    • Plot (CaCd/A) versus (Cd + Ca), where Ca and Cd represent acceptor and donor concentrations, respectively
    • Calculate formation constant (KCTC) from the intercept (1/KCTCε) and slope (1/ε) of the linear fit
  • Notes: Perform measurements at constant temperature (25°C) to ensure accuracy [3]

Protocol 4: DNA Binding Studies Using UV-Vis Spectroscopy

  • Reagents: Charge-transfer complex (1.0 × 10⁻⁴ M in buffer), calf thymus DNA (0-1.0 × 10⁻³ M in base pairs), Tris-HCl buffer (5 mM, pH 7.4)
  • Procedure:
    • Prepare DNA solution in Tris-HCl buffer and determine concentration using ε260 = 6600 M⁻¹cm⁻¹
    • Record baseline spectrum of buffer
    • Measure UV-Vis spectrum of charge-transfer complex (1.0 × 10⁻⁴ M) in buffer
    • Titrate with increasing concentrations of DNA (0-1.0 × 10⁻³ M)
    • Record spectra after each addition and allow 5 minutes for equilibration
    • Analyze changes in absorbance using the Benesi-Hildebrand equation to determine binding constant
  • Notes: Ensure DNA stock solution is free of protein contamination [3]

Conclusion and Future Perspectives

The synthesis and characterization of ortho-benzoquinone charge-transfer derivatives represents a vibrant research area bridging materials science and pharmaceutical development. The methodologies outlined in these application notes—particularly the palladium-catalyzed C–H functionalization protocol—provide efficient access to diverse molecular architectures with tailored electronic properties. The demonstrated optoelectronic applications of these materials, especially their emergent TADF behavior, position them as promising candidates for next-generation organic electronic devices, while their biological activities suggest potential in pharmaceutical development.

Future research directions should focus on expanding the structural diversity of benzoquinone charge-transfer systems, particularly through the development of asymmetric difunctionalization strategies and the incorporation of chiral donor motifs to explore circularly polarized luminescence. Additionally, more comprehensive structure-activity relationship studies are needed to optimize the pharmaceutical potential of these complexes, with particular emphasis on selectivity and toxicity profiles. The continued refinement of theoretical models will further enhance our ability to predict and design materials with predefined electronic and biological properties, accelerating the development of both optoelectronic and pharmaceutical applications.

G cluster_synthesis Synthesis Pathways cluster_properties Characterization Methods cluster_applications Applications BQ Benzoquinone (Acceptor) CTC Charge-Transfer Complex BQ->CTC C-H Functionalization Donor Arylboronic Acid (Donor) Donor->CTC Coupling Catalyst Pd(OAc)₂ Catalyst Catalyst->CTC 5 mol% Solvent Acetone Solvent Solvent->CTC 0.1 M UVVis UV-Vis Spectroscopy CTC->UVVis CT Bands CV Cyclic Voltammetry CTC->CV Redox Waves DFT DFT Calculations CTC->DFT ΔE_ST XRD X-ray Diffraction CTC->XRD Crystal Structure OLED OLED Devices UVVis->OLED TADF Emission DNA DNA Binding UVVis->DNA Binding Constant Antimicrobial Antimicrobial Agents UVVis->Antimicrobial Bioactivity CV->OLED Energy Levels

Figure 1: Experimental workflow for the synthesis, characterization, and application of benzoquinone charge-transfer complexes, highlighting key synthetic pathways, analytical techniques, and potential applications.

References

using 3 4 5 6-tetrachloro-1 2-benzoquinone in oxidative cyclizations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to o-Chloranil in Oxidative Cyclizations

3,4,5,6-Tetrachloro-1,2-benzoquinone (o-chloranil) serves as a versatile oxidant and cyclization agent in synthetic organic chemistry, particularly for constructing oxygen-containing heterocycles through novel reaction pathways [1]. This Application Note provides detailed protocols for its use in direct oxidative transformations of alkylbenzenes into 1,3-benzodioxoles - a reaction that represents the first example of direct conversion of simple alkylbenzenes to these valuable heterocyclic frameworks [1]. These methodologies enable synthetic chemists, particularly those in pharmaceutical and agrochemical research, to access tetrachloro-substituted 1,3-benzodioxole scaffolds that have demonstrated relevance as structural motifs in compounds with biological activities, including potential antitumor properties and endothelin receptor antagonism [1].

Chemical Properties and Handling

Table 1: Physicochemical Properties of o-Chloranil [2] [3]

Property Specification
CAS Number 2435-53-2
Molecular Formula C₆Cl₄O₂
Molecular Weight 245.88 g/mol
Appearance Bordeaux fine crystalline powder
Melting Point 126-129 °C (lit.)
Purity ≥97%
Storage Temperature 2-8°C
Water Solubility Insoluble
Hazard Statements H315-H319-H410 (Causes skin irritation, serious eye irritation, toxic to aquatic life)
Safety and Handling Considerations
  • Personal Protective Equipment: Wear dust mask type N95 (US), eyeshields, and gloves when handling [2]
  • Environmental Considerations: Classified as WGK 3 (severely hazardous to water) and Aquatic Acute/Chronic 1 [2]
  • Storage: Store as combustible solid (Storage Class Code 11) between 2-8°C [2]

Oxidative Cyclization Applications

Overview of Reactivity in Benzodioxole Formation

o-Chloranil enables a distinctive transformation pathway where alkyl-substituted benzenes undergo benzylic oxidation followed by acetal formation, yielding 4,5,6,7-tetrachloro-1,3-benzodioxoles [1]. This reaction proceeds under thermal conditions and represents an unconventional approach to heterocycle synthesis, bypassing the typical carbonyl intermediate stage in benzylic oxidations.

Table 2: Oxidative Cyclization of Alkylbenzenes with o-Chloranil [1]

Substrate Reaction Conditions Product Structure Yield Byproduct (Tetrachlorocatechol)
Toluene Toluene reflux, 24h 4,5,6,7-Tetrachloro-2-phenyl-1,3-benzodioxole 21% 8%
Diphenylmethane Tetrachloroethylene reflux, 48h, 2 eq o-chloranil 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole 26% 3%
Mesitylene Tetrachloroethylene reflux, 48h 4,5,6,7-Tetrachloro-2-(3,5-dimethylphenyl)-1,3-benzodioxole 8% 16%
Durene Tetrachloroethylene reflux, 24h 4,5,6,7-Tetrachloro-2-(2,4,5-trimethylphenyl)-1,3-benzodioxole 3% 59%
p-Xylene Tetrachloroethylene reflux, 36h, 4 eq o-chloranil 4,5,6,7-Tetrachloro-2-(2,5-dimethylphenyl)-2-(4-methylphenyl)-1,3-benzodioxole 14% 17%
Indane Tetrachloroethylene reflux, 24h Benzodioxane derivative 5% 60%
Key Reaction Characteristics
  • Temperature Dependence: Reactions proceed effectively only at elevated temperatures (reflux conditions); no reaction occurs at 80°C [1]
  • Stoichiometry Impact: Optimal yields often require 2-4 equivalents of o-chloranil relative to substrate [1]
  • Electronic Sensitivity: Substrates with strongly electron-withdrawing groups (e.g., 4-nitrotoluene, p-tolunitrile) show no reactivity [1]
  • Byproduct Formation: Tetrachlorocatechol is consistently formed as a byproduct, with yields ranging from 3-60% depending on the substrate [1]

Detailed Experimental Protocols

Protocol 1: General Procedure for Oxidative Cyclization of Alkylbenzenes

Reaction Setup:

  • Charge a solution of o-chloranil (2.46 g, 10 mmol) and alkylbenzene substrate (5 mmol) in tetrachloroethylene (10 mL) into a round-bottom flask equipped with a reflux condenser [1]
  • Heat the reaction mixture under reflux conditions with stirring for 24-48 hours (see Table 2 for specific reaction times)
  • Monitor reaction completion by TLC or GLC analysis

Workup Procedure:

  • Cool the reaction mixture to room temperature
  • Remove solvent under reduced pressure
  • Purify the crude product by column chromatography on silica gel using appropriate eluent systems
  • Characterize products by ( ^1H )-NMR (400 MHz), ( ^{13}C )-NMR (100 MHz), IR spectroscopy, and mass spectrometry [1]

Critical Parameters:

  • Solvent Choice: Tetrachloroethylene is preferred for high-boiling substrates; toluene can serve as both solvent and reactant [1]
  • Temperature Control: Maintain steady reflux throughout reaction duration
  • Atmosphere: Reactions are typically conducted under air atmosphere without special degassing
Protocol 2: Specific Procedure for Diphenylmethane Transformation

Reaction Conditions:

  • Substrate: Diphenylmethane (5 mmol)
  • Oxidant: o-Chloranil (2 equivalents, 10 mmol)
  • Solvent: Tetrachloroethylene (10 mL)
  • Temperature: Reflux
  • Time: 48 hours [1]

Isolation:

  • Concentrate the reaction mixture after cooling
  • Subject to flash chromatography (silica gel, hexane/ethyl acetate)
  • Isolate 4,5,6,7-tetrachloro-2,2-diphenyl-1,3-benzodioxole as a crystalline solid
  • Confirm structure by multinuclear NMR (DEPT, H-H COSY, C-H COSY) [1]

Mechanism of Oxidative Cyclization

The transformation proceeds through a proposed mechanism involving sequential oxidation and cyclization steps.

G Alkylbenzene Alkylbenzene Substrate IonPair Ion Pair Intermediate Alkylbenzene->IonPair Hydride abstraction oChloranil o-Chloranil (Oxidant) oChloranil->IonPair Hydride acceptor EtherIntermediate Ether Intermediate IonPair->EtherIntermediate Combination CationIntermediate Cation Intermediate EtherIntermediate->CationIntermediate Further oxidation FinalProduct 1,3-Benzodioxole Product CationIntermediate->FinalProduct Intramolecular cyclization

The mechanistic pathway begins with hydride abstraction from the benzylic position by o-chloranil, generating an ion pair intermediate [1]. This intermediate undergoes combination to form an ether intermediate, which undergoes further oxidation to generate a cationic species [1]. The final step involves intramolecular cyclization to form the 1,3-benzodioxole ring system [1].

Substrate Scope and Limitations

Compatible Substrates
  • Simple alkylbenzenes: Toluene, p-xylene [1]
  • Polymethylated benzenes: Mesitylene, durene (though with lower yields) [1]
  • Benzylic systems with extended conjugation: Diphenylmethane [1]
Problematic Substrates
  • Electron-deficient systems: 4-Nitrotoluene and p-tolunitrile show no reaction [1]
  • Heteroatom-substituted alkylbenzenes: 4-Methylanisole and N,N-dimethyl-p-toluidine give complex mixtures [1]
  • Indane derivatives: Form benzodioxane products via alternative Diels-Alder pathways rather than benzodioxoles [1]

Analytical Data for Representative Compounds

4,5,6,7-Tetrachloro-2-phenyl-1,3-benzodioxole [1]:

  • Appearance: Crystalline solid
  • Characterization: Full spectral data (¹H-NMR, ¹³C-NMR, IR, MS) confirmed structure
  • Purification: Column chromatography

4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole [1]:

  • Appearance: Crystalline solid
  • Yield: 26% under optimized conditions
  • Characterization: Multinuclear NMR spectroscopy

Troubleshooting Guide

Problem Possible Cause Solution
No reaction Temperature too low Ensure reflux conditions are maintained
Low yields Insufficient o-chloranil Increase to 2-4 equivalents relative to substrate
Complex mixture Electronic mismatch Use electron-rich alkylbenzene substrates
Byproduct dominance Over-oxidation Optimize reaction time and stoichiometry

Conclusion

The oxidative cyclization of alkylbenzenes using o-chloranil provides direct access to tetrachloro-substituted 1,3-benzodioxoles - privileged scaffolds in medicinal chemistry. While yields are generally modest, this transformation offers a unique pathway to these heterocyclic systems through a mechanism distinct from conventional approaches. The protocols outlined herein enable synthetic chemists to leverage this reaction for the construction of complex molecular architectures with potential biological relevance.

References

Comprehensive Application Notes and Protocols: 1,2-Benzoquinone as Electron Acceptor in Thermally Activated Delayed Fluorescence Emitters

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thermally Activated Delayed Fluorescence and Benzoquinone Acceptors

Thermally Activated Delayed Fluorescence (TADF) represents a third-generation emission mechanism that enables theoretically 100% internal quantum efficiency in organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons through reverse intersystem crossing (RISC). [1] [2] The TADF process requires molecules with a minimal energy gap (ΔEST) between their singlet (S1) and triplet (T1) excited states, typically achieved through spatial separation of highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). [2] [3] This application note focuses on the implementation of 1,2-benzoquinone (BQ) as a strong electron-accepting unit in the design and synthesis of efficient TADF emitters, detailing experimental protocols for their preparation, computational characterization, electrochemical analysis, and photophysical evaluation.

The unique redox-active nature of benzoquinone derivatives, combined with their strong electron-accepting character, makes them particularly attractive for developing TADF materials with red-shifted emission profiles. [4] Unlike conventional acceptor units, benzoquinones exhibit two highly reversible reduction waves in electrochemical characterization, enabling fine-tuning of electronic properties through molecular design. [4] The ortho-quinone structure provides substantial electron deficiency while maintaining synthetic accessibility through recently developed palladium-catalyzed C–H functionalization methods that allow direct functionalization under mild conditions. [4]

Fundamental Principles of TADF and Molecular Design Considerations

TADF Mechanism and Key Parameters

The operational mechanism of TADF emitters relies on several interconnected photophysical processes that collectively enable efficient harvesting of triplet excitons:

  • Exciton Formation: Upon electrical excitation, charge recombination generates singlet and triplet excitons in a 1:3 ratio due to spin statistics. [1] [2]

  • Intersystem Crossing: Singlet excitons in S1 may undergo intersystem crossing (ISC) to populate the triplet state T1, with rate constant kISC.

  • Reverse Intersystem Crossing: Triplet excitons gain thermal energy from the environment to undergo RISC back to S1, with rate constant kRISC, facilitated by a small ΔEST. [1] [2]

  • Radiative Decay: Both promptly formed singlet excitons and those repopulated via RISC undergo fluorescence emission from S1 to the ground state S0.

The critical parameters governing TADF performance include: the singlet-triplet energy gap (ΔEST), which should ideally be < 0.2 eV for efficient RISC; the reverse intersystem crossing rate (kRISC), which must compete effectively with non-radiative triplet decay pathways; and the photoluminescence quantum yield (PLQY), which reflects the overall emission efficiency. [2] [3] The following diagram illustrates the fundamental TADF mechanism:

G S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Electrical/Optical Excitation S1->S0 Prompt Fluorescence (nanoseconds) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (kISC) T1->S1 Reverse Intersystem Crossing (kRISC) - Requires Small ΔEST

Benzoquinone as Electron Acceptor in TADF Design

The implementation of This compound as an electron acceptor in TADF systems offers several distinct advantages. The strong electron-withdrawing character of the quinone moiety enables significant LUMO lowering, resulting in charge-transfer excited states with minimal wavefunction overlap between HOMO (localized on donor units) and LUMO (localized on benzoquinone). [4] This spatial separation directly enables the small ΔEST values required for efficient TADF operation. Additionally, benzoquinone-based systems exhibit reversible electrochemistry with well-defined reduction waves, facilitating both characterization and potential applications in electroactive devices. [4]

The molecular geometry of benzoquinone derivatives naturally promotes twisted conformations between donor and acceptor units, particularly when sterically hindered donors are employed. This structural feature further enhances HOMO-LUMO separation and minimizes ΔEST. The crystalline packing of these materials, as evidenced by single-crystal X-ray structures of compounds such as 3 and 4 (shown in Figure 2 of the search results), demonstrates twisting of donor carbazoles with respect to the bridging benzene ring by approximately 44°, optimizing the donor-acceptor orientation for TADF performance. [4]

Synthesis Protocol: Palladium-Catalyzed C–H Functionalization of Benzoquinone

Reaction Scheme and General Procedure

This protocol describes the direct Pd-catalyzed C–H functionalization of this compound to produce donor-acceptor TADF emitters, adapted from the methodology reported in the literature. [4] The reaction proceeds under mild conditions without requiring additional oxidants, enabling monofunctionalization of benzoquinone with excellent selectivity and functional group tolerance.

Reaction Scheme: Benzoquinone + Arylboronic Acid → Pd(II) Catalyst → Benzoquinone-based D-A Compound

Materials:

  • This compound (1, 1.0 equiv)
  • Arylboronic acid (1.2 equiv)
  • Palladium(II) acetate (Pd(OAc)2, 10 mol%)
  • Acetone (anhydrous, degassed)
  • Molecular sieves (4 Å)

Procedure:

  • In a flame-dried Schlenk tube under inert atmosphere, combine This compound (100 mg, 0.92 mmol) and Pd(OAc)2 (20.7 mg, 0.092 mmol).
  • Add dry acetone (10 mL) and 4 Å molecular sieves (100 mg) to the reaction mixture.
  • Stir the suspension at ambient temperature for 10 minutes before adding the arylboronic acid (1.1 mmol) in one portion.
  • Continue stirring at 25°C for 24-48 hours, monitoring reaction progress by TLC or LC-MS.
  • Upon completion, filter the reaction mixture through a celite pad to remove catalyst and molecular sieves.
  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
  • Characterize the purified product by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry.
Synthesis of Specific Benzoquinone TADF Emitters

The following protocol variations yield the specific compounds referenced in the accompanying data tables:

For Compound 3 (para-conjugated to diphenylamine donor):

  • Use 4-(diphenylamino)phenylboronic acid as donor reagent
  • Extend reaction time to 48 hours
  • Maintain temperature at 30°C
  • Expected yield: ~36%

For Compounds 2 and 4 (carbazole-based donors):

  • Use 9-phenyl-9H-carbazol-3-ylboronic acid or similar carbazole derivatives
  • Reaction time: 24 hours at 25°C
  • Expected yields: 77-82%

Critical Notes:

  • The selectivity for monofunctionalization is dependent on the electronics of the substituent added to benzoquinone. [4]
  • Difunctionalized derivatives (e.g., Compound 5) require alternative synthetic approaches, such as Suzuki coupling with dibromobenzoquinone precursors under harsher conditions (100°C). [4]
  • All operations must be performed under moisture-free conditions to prevent hydrolysis of boronic acid reagents and catalyst deactivation.

Computational Characterization Protocol

Electronic Structure Calculations

Computational studies provide essential insights into the electronic structures of benzoquinone-based TADF emitters, particularly regarding frontier molecular orbital distributions and singlet-triplet energy gaps. These calculations employ density functional theory (DFT) and time-dependent DFT (TD-DFT) with the Tamm-Dancoff approximation (TDA). [5] [4]

Software Requirements:

  • Quantum chemical calculation package (e.g., ADF, Gaussian, ORCA)
  • Visualization software for molecular orbitals (e.g., GaussView, ChemCraft)

Calculation Protocol:

  • Geometry Optimization:

    • Perform ground state (S0) geometry optimization using LCY-PBE functional with range-separation parameter γ = 0.22 [5]
    • Use TZP basis set with scalar relativity and "Good" numerical quality
    • Include solvation effects via COSMO model (toluene as solvent)
    • Verify convergence through frequency calculations (no imaginary frequencies)
  • Excited State Calculations:

    • Execute TD-DFT calculations with Tamm-Dancoff approximation (TDA)
    • For singlet excited states: Set calculation type to "SingletOnly" with 2+ excitations
    • For triplet excited states: Set calculation type to "TripletOnly" with 2+ excitations
    • Calculate charge-transfer descriptors to characterize excitation nature
  • Data Analysis:

    • Extract HOMO-LUMO distributions and spatial separation metrics
    • Calculate ΔEST values as energy difference between S1 and T1 states
    • Evaluate spin-orbit coupling matrix elements between relevant states

The workflow for complete computational characterization of benzoquinone-based TADF emitters is summarized below:

G cluster_ES Excited State Calculations Start Molecular Structure Input GS_Opt Ground State Geometry Optimization (S₀) Start->GS_Opt LCY-PBE Functional γ=0.22, COSMO Solvation ES_Calc Excited State Calculations (TD-DFT/TDA) GS_Opt->ES_Calc Optimized Geometry SOC Spin-Orbit Coupling Calculation ES_Calc->SOC S₁ & T₁ Energies S1 Singlet Excitations (SingletOnly) ES_Calc->S1 TDA Approach T1 Triplet Excitations (TripletOnly) ES_Calc->T1 TDA Approach Analysis Data Analysis & Visualization SOC->Analysis SOC Matrix Elements S1->SOC T1->SOC

Computational Data Interpretation

The following table summarizes key computational parameters for representative benzoquinone-based TADF emitters, derived from the referenced studies: [4]

Table 1: Computational Characterization of Benzoquinone-Based TADF Emitters

Compound Donor Group HOMO Localization LUMO Localization Calculated ΔEST (eV) Optical Gap (eV)
2 Triphenylamine (TPA) Donor moieties Benzoquinone acceptor 0.36 2.41
3 Carbazole (Cz) Donor moieties Benzoquinone acceptor 0.22 2.27
4 Dicarbazole Donor moieties Benzoquinone acceptor 0.10 2.24
5 Dual TPA Donor moieties Benzoquinone acceptor 0.47 2.42

Key Observations:

  • The LUMO is predominantly localized on the benzoquinone acceptor moiety across all derivatives. [4]
  • HOMO distribution varies with donor strength and molecular geometry, with more delocalization observed in TPA derivatives (2 and 5) compared to carbazole-based systems (3 and 4). [4]
  • The smallest ΔEST values occur in compounds with carbazole donors (3 and 4), indicating superior potential for TADF performance. [4]
  • Compound 4 exhibits the most favorable ΔEST (0.10 eV), attributed to optimal donor-acceptor separation and orientation. [4]

Electrochemical Characterization Protocol

Cyclic Voltammetry Experimental Setup

Electrochemical characterization provides crucial information about the redox properties and energy levels of benzoquinone-based TADF emitters. The protocol below details the experimental conditions for obtaining reproducible electrochemical data. [4]

Instrumentation and Materials:

  • Potentiostat/Galvanostat with three-electrode configuration
  • Glassy carbon working electrode (diameter: 3 mm)
  • Platinum wire counter electrode
  • Silver/silver chloride (Ag/AgCl) reference electrode
  • Tetrabutylammonium hexafluorophosphate (TBAPF6, 0.1 M) as supporting electrolyte
  • Dichloromethane (DCM, anhydrous, degassed) as solvent
  • Sample concentration: 1-2 mM in electrolyte solution

Procedure:

  • Electrode Preparation:

    • Polish working electrode with 0.05 μm alumina slurry on microcloth
    • Rinse thoroughly with deionized water and acetone
    • Dry under nitrogen stream before use
  • Solution Preparation:

    • Dissolve electrolyte salt (TBAPF6) in purified DCM at 0.1 M concentration
    • Add compound to achieve 1-2 mM concentration
    • Degas solution with nitrogen or argon for 10 minutes before measurements
  • Measurement Parameters:

    • Scan rate: 100 mV/s
    • Scan range: -1.5 V to +1.5 V vs. Ag/AgCl
    • Step potential: 2 mV
    • Temperature: 25°C
    • Perform differential pulse voltammetry (DPV) with pulse amplitude 50 mV, pulse width 50 ms
  • Calibration:

    • Use ferrocene/ferrocenium (Fc/Fc+) redox couple as internal standard
    • Measure Fc/Fc+ oxidation potential under identical conditions
    • Convert potentials to vacuum scale using: E(HOMO/LUMO) = -e(E1/2 + 4.8) eV
Electrochemical Data Analysis

The following table presents electrochemical data for representative benzoquinone-based TADF emitters: [4]

Table 2: Electrochemical Properties of Benzoquinone-Based TADF Emitters

Compound Eox (V) Ered1 (V) Ered2 (V) EHOMO (eV) ELUMO (eV) ΔEredox (eV)
2 1.02 -0.59 -1.18 -5.82 -4.21 1.61
3 1.35 -0.48 -1.00 -6.15 -4.32 1.83
4 1.53 -0.47 -1.05 -6.33 -4.33 1.85
5 0.97 -0.61 -1.20 -5.77 -4.19 1.58

Interpretation Guidelines:

  • The first reduction wave (Ered1) corresponds to formation of the hydroquinone anion, characteristic of the benzoquinone moiety. [4]
  • The second reduction wave (Ered2) represents formation of the hydroquinone dianion. [4]
  • HOMO energies are calculated from oxidation potentials, with higher values indicating stronger donor capabilities.
  • LUMO energies are derived from the first reduction potential, with lower values reflecting stronger acceptor strength.
  • The electrochemical gap (ΔEredox) provides an estimate of the optical band gap, with smaller values correlating with red-shifted emission.

Photophysical Evaluation Protocol

Steady-State and Time-Resolved Photoluminescence

This protocol details the measurement of photophysical properties critical for evaluating TADF performance in benzoquinone-based emitters, including emission spectra, lifetimes, and quantum yields.

Instrumentation and Materials:

  • Spectrofluorometer with integrating sphere attachment
  • Time-correlated single photon counting (TCSPC) system
  • Cryostat for temperature-dependent measurements (77-400 K)
  • Oxygen-free cuvettes for solution measurements
  • Quartz substrates for thin-film studies
  • Degassing system (freeze-pump-thaw cycles or nitrogen purging)

Sample Preparation:

  • Solution Measurements:

    • Prepare dilute solutions (absorbance < 0.1 at excitation wavelength) in degassed solvents
    • Use spectroscopic grade solvents of varying polarity (toluene, DCM, DMF)
    • Transfer to sealed cuvette with septum under inert atmosphere
  • Thin-Film Measurements:

    • Prepare doped films by spin-coating (polystyrene or PMMA host)
    • Optimize doping concentration (typically 1-10 wt%)
    • Use quartz substrates cleaned by oxygen plasma treatment
    • Encapsulate films to prevent oxygen and moisture ingress

Measurement Procedure:

  • Steady-State Measurements:

    • Record absorption spectrum from 250-600 nm
    • Measure emission spectrum with appropriate excitation wavelength
    • Determine photoluminescence quantum yield (PLQY) using integrating sphere
    • Execute excitation spectrum to verify emission origin
  • Time-Resolved Measurements:

    • Record prompt fluorescence using TCSPC with nanosecond time resolution
    • Measure delayed emission using multichannel scaling with millisecond range
    • Perform temperature-dependent studies from 77-400 K
    • Conduct oxygen quenching experiments to confirm TADF nature
Data Analysis and TADF Confirmation

The following table summarizes photophysical data for representative benzoquinone-based TADF emitters: [4]

Table 3: Photophysical Properties of Benzoquinone-Based TADF Emitters

Compound λPL (nm) Prompt Lifetime (ns) Delayed Lifetime (μs) PLQY (%) ΔEST (eV) kRISC (s⁻¹)
2 ~600 12-15 - <5 0.36 <10³
3 ~620 8-10 353 15-20 0.22 ~10⁴
4 ~610 10-12 45 20-25 0.10 ~10⁵
5 ~590 14-16 - <5 0.47 <10³

Key Analysis Steps:

  • TADF Confirmation:

    • Verify identical spectral profiles for prompt and delayed components
    • Observe temperature-dependent delayed emission intensity
    • Confirm oxygen quenching of delayed component
  • Kinetic Analysis:

    • Extract rate constants from multi-exponential fitting of decay profiles
    • Calculate kRISC using kinetic model: kRISC = (1/τd - 1/τp) × (Φd/Φp)
    • Where τd and τp are delayed and prompt lifetimes, Φd and Φp are corresponding quantum yields
  • Energy Gap Determination:

    • Estimate ΔEST from onset of fluorescence and phosphorescence spectra at 77 K
    • Alternatively, calculate from Arrhenius plot of kRISC versus 1/T

Compound 3 Specific Notes:

  • Exhibits biexponential lifetime with prompt ns component and delayed component of 353 μs [4]
  • Delayed fluorescence confirmed through temperature-dependent measurements
  • kRISC values appropriate for efficient TADF operation

Summary and Application Outlook

This compound represents a highly promising electron acceptor for the development of efficient TADF emitters, particularly for red-shifted emission applications. The strong electron-withdrawing character of the quinone moiety, combined with its reversible electrochemistry, enables the design of molecules with small singlet-triplet energy gaps and efficient reverse intersystem crossing. [4] The palladium-catalyzed C–H functionalization protocol provides efficient access to these materials under mild conditions, while the characterization methods outlined enable comprehensive evaluation of their photophysical and electrochemical properties.

The most promising benzoquinone-based TADF emitters (Compounds 3 and 4) exhibit ΔEST values of 0.22 eV and 0.10 eV respectively, with Compound 3 demonstrating clear TADF characterized by a delayed lifetime of 353 μs. [4] These materials show particular potential for organic light-emitting diode applications where stable, efficient red-emitting materials are needed. Future research directions include optimization of donor units for improved color purity and efficiency, development of host-guest systems for enhanced performance in device configurations, and exploration of structural modifications to further reduce ΔEST and increase kRISC values.

References

preparation of spirophosphoranes from 1 2-benzoquinone

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Knowledge for Protocol Development

The table below summarizes the key concepts from the literature that are relevant to this synthetic goal.

Concept Description Relevance to Protocol Development
Spirophosphorane Synthesis [1] Two main routes: 1) Reaction of diols/aminoalcohols with PCl₃ and a base; 2) Reaction of diols/aminoalcohols with P(NR₂)₃. Provides a starting point for classic spirophosphorane formation, which may be adapted using a quinone-derived precursor.
1,2-Benzoquinone Reactivity [2] Can be prepared via metal-mediated oxidation of catechols; susceptible to nucleophilic attack at the 4- and/or 5-positions. Suggests the quinone could act as an electrophilic partner in a reaction with a phosphorus-centered nucleophile.
Pentacoordinate Phosphorus [3] Spirophosphoranes are hypervalent, pentacoordinated phosphorus (10-P-5) compounds with a trigonal bipyramidal geometry. Informs characterization strategy, particularly the use of 31P NMR, where they appear at ca. -60 to -40 ppm.

The general synthesis of H-spirophosphoranes typically involves a diol or an aminoalcohol reacting with a phosphorus (III) source [1]. A proposed retrosynthetic analysis for your target molecule is as follows:

G Target Target Spirophosphorane PQIntermediate Proposed Quinone-Phosphorane Intermediate Target->PQIntermediate Spirocyclization (To be defined) Quinone This compound (Electrophile) PQIntermediate->Quinone PSynthon Phosphorus Synthon (e.g., from PCl₃ or Phosphite) PQIntermediate->PSynthon Nucleophilic Addition (To be tested) Nucleophile Diol or Aminoalcohol (Nucleophile) PSynthon->Nucleophile Known Route [1]

Proposed Experimental Workflow

Given the lack of a direct precedent, the following is a proposed and untested experimental workflow. It is a hypothesis that combines known chemistry from both compound classes and should be validated in the lab.

G Start Start: this compound Step1 Step 1: Nucleophilic Addition React with a phosphite (e.g., P(OR)₃) Hypothesis: P-center attacks quinone Start->Step1 Int1 Potential Intermediate: Phosphorus-substituted Catechol Step1->Int1 Step2 Step 2: In-situ Spirocyclization React with a Diol/Aminoalcohol and a Dehydrating Agent Int1->Step2 One-Pot Pathway Step2Alt Alternative Step 2: Two-Step Process 1. Isolate catechol intermediate 2. Standard spirophosphorane synthesis Int1->Step2Alt Two-Pot Pathway End Characterize Product ¹H/³¹P NMR, IR, MS, X-ray Step2->End Step2Alt->End

Detailed Procedure Outline

Caution: This procedure is speculative. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents in a fume hood.

Step 1: Nucleophilic Addition to this compound

  • Dissolve 1.0 equivalent of this compound in an anhydrous, aprotic solvent (e.g., toluene, THF, or CH₂Cl₂).
  • Cool the solution to 0°C.
  • Slowly add 1.0 equivalent of a trivalent phosphorus compound. Based on the synthesis of other pentacoordinated compounds [3], a trialkyl phosphite, P(OR)₃, is a potential candidate.
  • Allow the reaction mixture to warm to room temperature and monitor by TLC or 31P NMR. The expected intermediate is a phosphorus-functionalized catechol.

Step 2A: One-Pot Spirocyclization (Hypothesized)

  • To the reaction mixture from Step 1, add 1.0 equivalent of a diol (e.g., catechol) or an aminoalcohol.
  • Add a base (e.g., triethylamine) to scavenge acid and promote the reaction.
  • Reflux the mixture and monitor for completion. Water formation may be observed.

Step 2B: Two-Pot Spirocyclization (Alternative, More Reliable)

  • Isolate and purify the phosphorus-substituted catechol from Step 1.
  • Subject this intermediate to classic spirophosphorane synthesis conditions [1]:
    • Route 1: React with phosphorus trichloride (PCl₃) in the presence of a base like triethylamine in a suitable solvent.
    • Route 2: React with a reagent like hexamethylphosphorous triamide (P(NMe₂)₃).
Characterization and Analysis

Once a product is obtained, comprehensive characterization is vital to confirm the structure of the pentacoordinated spirophosphorane.

Technique Expected Data for Target Spirophosphorane
³¹P NMR Spectroscopy A characteristic doublet in the range of ca. -60 to -40 ppm (due to 1J(P,H) coupling of ~700-900 Hz) is a primary indicator of the pentacoordinated P(λ⁵σ⁵) form [1].
IR Spectroscopy A medium-intensity absorption band around 2300 cm⁻¹, corresponding to the ν(P-H) stretching vibration [1].
X-ray Crystallography The definitive method for confirming the trigonal bipyramidal (TBP) molecular geometry around the phosphorus atom [3].
Mass Spectrometry (MS) To confirm the molecular mass of the final compound.
¹H NMR Spectroscopy To verify the aromatic proton pattern and the integration of aliphatic substituents.

Key Considerations for Researchers

  • Reaction Exploration: The proposed Step 1 is the most uncertain. You may need to experiment with different phosphorus (III) nucleophiles (e.g., various phosphites, secondary phosphines) and reaction conditions (temperature, solvent).
  • Tautomeric Equilibrium: Be aware that H-spirophosphoranes can exist in a solution as an equilibrium between the pentacoordinate form (λ⁵σ⁵) and a tricoordinate phosphite form (λ³σ³). The distribution is affected by solvent, temperature, and substituents [1]. Your 31P NMR should be interpreted with this in mind.
  • Oxidation State: The synthesis starts from a phosphorus (III) precursor but aims for a phosphorus (V) spirophosphorane. The quinone, being a strong oxidant, likely facilitates this oxidation during the nucleophilic addition step.

I hope this structured overview provides a solid foundation for your research into this unexplored synthetic pathway. Should you require more detailed information on the general synthesis of spirophosphoranes or the properties of 1,2-benzoquinones, I am ready to assist further.

References

Comprehensive Application Notes and Protocols: Methods for In Situ Generation and Trapping of Ortho-Quinone Methides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ortho-Quinone Methides

Ortho-quinone methides (o-QMs) are highly reactive, transient intermediates in organic chemistry characterized by a carbonyl group and an exocyclic methylene moiety adjacent to each other on an aromatic ring. This unique structure confers high electrophilicity, making o-QMs valuable for constructing complex molecular architectures through various trapping reactions. Their in-situ generation and trapping is crucial in synthetic chemistry, medicinal chemistry, and polymer science, enabling the creation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The inherent reactivity of o-QMs, however, also presents a challenge: their short lifespan necessitates efficient trapping methodologies to harness their synthetic utility effectively [1].

The following diagram illustrates the core workflow for working with these reactive intermediates:

workflow Start Precursor Activation A o-QM Generation Start->A Oxidation/Activation B Trapping Reaction A->B In-situ Trapping C Product Isolation B->C Stabilization

Methods for In-Situ Generation of Ortho-Quinone Methides

Various methods have been developed for the efficient in-situ generation of o-QMs, ranging from oxidative approaches to eliminations. The choice of method depends on the precursor availability, desired o-QM stability, and the downstream trapping application.

Oxidative Generation Methods

2.1.1 Hypoiodite Catalysis Under Near-Neutral Conditions

This transition-metal-free method allows for the chemoselective oxidative generation of o-QMs from ortho-alkylarenols under environmentally benign conditions [1].

  • Principle: The reaction employs a catalytic hypoiodite system, generated in situ from an iodine source and an oxidant, to facilitate the oxidation of ortho-alkylphenols.
  • Key Features:
    • Chemoselective: Tolerates a variety of functional groups.
    • Mild Conditions: Operates under nearly neutral pH, minimizing side reactions.
    • Tandem Reactions: The generated o-QMs can be directly used in one-pot inter- or intramolecular [4+2] cycloadditions, oxa-6π-electrocyclization, conjugate additions, and spiroepoxidation [1].

2.1.2 Silver Oxide-Mediated Oxidation

This method is particularly effective for generating ortho-iminoquinone methides (o-IQMs), nitrogen analogs of o-QMs, from hydroxylamine precursors.

  • Principle: Silver oxide (Ag₂O) acts as a catalyst (5 mol%) to cleave the N-O bond in α-tocopherhydroxylamine, facilitating subsequent elimination and formation of the o-IQM at room temperature [2].
  • Key Features:
    • High Efficiency: Proceeds quantitatively with catalytic Ag₂O.
    • Room Temperature: Energy-efficient and minimizes thermal degradation.
    • Excellent Yields: Provides spiro-dimer trapping products in 78-83% yield in common organic solvents like diethyl ether or dichloromethane [2].
Acid-Mediated Generation

2.2.1 Trifluoroacetic Acid (TFA) in Aqueous Medium

A simple and efficient method for generating o-QMs from hydroxybenzyl alcohols, ideal for subsequent amidomethylation reactions [3].

  • Principle: TFA catalyzes the dehydration of ortho-hydroxybenzyl alcohols, leading to o-QM formation in water.
  • Key Features:
    • Aqueous Medium: Green and environmentally friendly approach.
    • Broad Substrate Scope: Applicable to various phenol derivatives.
    • One-Pot Synthesis: The generated o-QMs can be trapped to synthesize flavans directly from phenols, formaldehyde, and styrene [3].

2.2.2 Thermal Elimination

Classical methods involve the thermal dehydration of precursors or elimination of other leaving groups.

  • Principle: Heating 5a-hydroxy-α-tocopheramine to 120 °C in high-boiling solvents like DMSO, o-dichlorobenzene, or diphenyl ether triggers a [1,4]-elimination of water, producing the o-IQM intermediate [2].
  • Key Features:
    • Solvent-Dependent Yields: Excellent yields of the spiro-dimer (up to 91%) are obtained in diphenyl ether [2].
    • Precursor-Dependent: Requires pre-functionalized substrates like hydroxybenzyl alcohols or Mannich bases.

Table 1: Comparison of Ortho-Quinone Methide Generation Methods

Method Precursor Conditions Key Advantages Limitations
Hypoiodite Catalysis [1] ortho-Alkylarenols Catalytic I₂, Oxidant, Near-neutral pH Transition-metal-free, chemoselective, suitable for tandem reactions Requires optimization of oxidant/iodine source
Ag₂O Catalysis [2] Hydroxylamines 5 mol% Ag₂O, RT, CH₂Cl₂ or Et₂O Room temperature, high-yielding, catalytic Limited to hydroxylamine precursors
TFA in Water [3] ortho-Hydroxybenzyl Alcohols TFA, H₂O, Mild heating Green solvent (water), simple setup, good yields Requires acid-stable substrates
Thermal Elimination [2] ortho-Hydroxybenzyl Alcohols/Amines 120-160 °C, DMSO, Diphenyl ether No additional reagents, high dimer yields Harsh temperatures, limited functional group tolerance

Protocols for Trapping Ortho-Quinone Methides

The generated o-QMs can be trapped by a wide range of nucleophiles and dienophiles to yield diverse molecular structures.

Hetero-Diels-Alder Reactions

This is a primary trapping pathway for o-QMs, which act as electron-deficient dienes.

  • Trapping with Ethyl Vinyl Ether:
    • Procedure: The o-IQM, generated from 5a-hydroxy-α-tocopheramine by thermal elimination, is refluxed in ethyl vinyl ether acting as both solvent and dienophile. The reaction proceeds via a hetero-Diels-Alder reaction with inverse electron demand (IEDDA) [2].
    • Product: The corresponding trapping adduct is obtained in 47% yield [2].
  • Spiro-Dimerization:
    • Procedure: When generated in the absence of external traps, o-QMs and o-IQMs undergo spontaneous head-to-tail [4+2] cycloaddition with another molecule of the same intermediate.
    • Product: The corresponding spiro-dimers are formed in high yields (e.g., 89-91% for the α-tocopheramine spiro-dimer) [2].
Nucleophilic Trapping with Azoles

A highly efficient method for creating methylene-bridged phenol-azole hybrids, which are privileged structures in medicinal chemistry.

  • Procedure (Dimethyl Carbonate as Solvent):
    • Place the o-QM precursor (e.g., ortho-dimethylaminomethylphenol, 2 mmol) and the azole (e.g., imidazole, 4 mmol) in dimethyl carbonate (5 mL) [4].
    • Reflux the mixture for 24-36 hours.
    • Cool the reaction mixture to room temperature.
    • For less nucleophilic azoles (e.g., pyrazoles) or less reactive precursors (e.g., hydroxybenzylphenols), the addition of 10 mol% trifluoroacetic acid (TFA) or methanesulfonic acid is necessary to drive the reaction to completion [4].
    • In many cases, the product can be isolated in good to excellent yields without chromatographic purification.
  • Scope: The protocol is compatible with imidazoles, benzimidazoles, pyrazoles, and 3,5-dimethylpyrazole, yielding various phenol-azole conjugates [4].

Table 2: Overview of Ortho-Quinone Methide Trapping Strategies

Trapping Agent Reaction Type Conditions Product Reported Yield
Ethyl Vinyl Ether [2] Hetero-Diels-Alder (IEDDA) Reflux, neat Dihydrochromane 47%
Self-Dimerization [2] [4+2] Cycloaddition 120°C, DMSO Spiro-dimer Up to 91%
Imidazole [4] Nucleophilic Addition Reflux, Dimethyl Carbonate Imidazolylmethylphenol Good to Excellent
Pyrazole [4] Nucleophilic Addition Reflux, DMC, 10 mol% TFA Pyrazolylmethylphenol Good to Excellent
Lactams / Styrenes [3] Nucleophilic Addition / Cyclization TFA, Water, RT Flavans / Amidomethylation products Good

The following diagram summarizes the key generation pathways and their associated trapping reactions:

summary Precursor Precursors Gen1 Oxidative Generation (Hypoiodite/Ag₂O) Precursor->Gen1 Gen2 Acid/Heat Generation (TFA/Thermal) Precursor->Gen2 oQM Ortho-Quinone Methide (o-QM) Gen1->oQM Gen2->oQM Trap1 Hetero-Diels-Alder Adducts oQM->Trap1 With Dienophiles Trap2 Nucleophilic Azole Conjugates oQM->Trap2 With Azoles Trap3 Spiro-Dimers oQM->Trap3 No Trapper

Step-by-Step Experimental Protocols

Protocol 1: Generation via Hypoiodite Catalysis and Trapping via [4+2] Cycloaddition

This protocol is adapted from the work of Uyanik et al. for the chemoselective generation of o-QMs and their use in tandem cycloadditions [1].

  • Reaction Setup: Charge a dry round-bottom flask with the ortho-alkylarenol precursor (1.0 equiv) and the desired dienophile (1.5-2.0 equiv). Add a suitable solvent (e.g., CH₂Cl₂ or MeCN).
  • Catalyst Addition: Add the iodine source (e.g., N-iodosuccinimide, 10 mol%) and the oxidant (e.g., meta-chloroperoxybenzoic acid (mCPBA), 1.2 equiv) to the reaction mixture at room temperature.
  • Stirring: Stir the reaction mixture at the specified temperature (often room temperature or slightly elevated) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (to reduce excess iodine). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acid-Mediated Generation in Water and Trapping with Azoles

This protocol is adapted from Sharma et al. and is ideal for synthesizing ortho-amidomethylated phenols [3] [4].

  • Reaction Setup: In a vial, suspend the ortho-hydroxybenzyl alcohol precursor (1.0 equiv) and the azole nucleophile (e.g., imidazole, 2.0 equiv) in deionized water.
  • Acid Addition: Add trifluoroacetic acid (TFA, 1.0 equiv) to the suspension. The mixture may become homogeneous or remain heterogeneous.
  • Stirring: Stir the reaction mixture vigorously at 90°C for 24-36 hours. Monitor the reaction progress by TLC or LC-MS.
  • Work-up: After completion, cool the mixture to room temperature. If a solid precipitates, collect it by filtration and wash with cold water. If not, extract the product with ethyl acetate (3 x 10 mL).
  • Purification: Dry the combined organic extracts over Na₂SO₄ and concentrate. The product often requires no further chromatography. If needed, recrystallization from a suitable solvent (e.g., ethanol/water) provides the pure azole conjugate.

Applications in Drug Discovery and Development

The methodologies for generating and trapping o-QMs have significant implications in drug discovery, particularly in the synthesis of complex molecules and multifunctional hybrids.

  • Synthesis of Bioactive Hybrids: The trapping of o-QMs with azoles provides direct access to methylene-linked benzopyrone-azole hybrids. These hybrids, derived from natural scaffolds like coumarins and chromones, have shown promising inhibitory activity towards enzymes like α-glucosidase, a target for type 2 diabetes management [4].
  • Multitarget Drug Discovery: The complexity of multifactorial diseases like Alzheimer's necessitates multitarget therapies. The ability to rapidly conjugate diverse pharmacophores (e.g., phenol and azole) via an o-QM spacer enables the construction of single-molecule multitarget ligands. This strategy can be used to design hybrids targeting combinations such as acetylcholinesterase (AChE), β-amyloid aggregation, and oxidative stress pathways simultaneously [5].
  • Polymer Stabilization: Beyond pharmaceuticals, o-QM chemistry is vital in materials science. α-Tocopheramine (an o-IQM precursor) acts as a superior stabilizer against degradation in cellulose solutions and spinning dopes for cellulosic fibers, outperforming common antioxidants like propyl gallate and BHT [2].

References

1 2-benzoquinone in muconic acid derivative synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Muconic Acid as a Platform for Chemical Synthesis

Muconic acid is a dicarboxylic acid recognized for its role as a versatile platform chemical in the production of industrially relevant building blocks [1]. The diagrams below summarize its production and derivation pathways.

G GlucoseXylose Glucose/Xylose Strain Engineered Microbial Strain GlucoseXylose->Strain Fermentation MuconicAcid Muconic Acid Strain->MuconicAcid Biosynthesis Derivatives Key Derivatives MuconicAcid->Derivatives D1 Adipic Acid Derivatives->D1 D2 Terephthalic Acid Derivatives->D2 D3 Caprolactam Derivatives->D3

Microbial Production of Muconic Acid

Current research focuses on metabolic engineering of microorganisms like Saccharomyces cerevisiae and Pseudomonas putida for de novo muconic acid production from sugars, achieving high titers and yields [1] [2].

Table 1: Performance of Engine Microbial Strains for Muconic Acid Production
Host Organism Engineering Strategy Titer (g/L) Yield (% theoretical) Key Genetic Modifications Source
Pseudomonas putida Model-guided yield maximization; ALE 33.7 92% D-xylose isomerase pathway; aroB overexpression; transporter mutations [2]
Saccharomyces cerevisiae In situ product recovery (ISPR) 9.3 Not specified Reintroduction of PDC5; overexpression of QDR3 [1]
Experimental Protocol: Fed-Batch Fermentation with Integrated Product Recovery

This protocol is adapted from bioreactor studies using engineered Saccharomyces cerevisiae [1].

  • Strain: Engineered S. cerevisiae strain (e.g., with reintroduced PDC5 and overexpressed QDR3).
  • Fermentation Medium: Defined medium with glucose and/or xylose as carbon source.
  • Bioreactor Setup:
    • Perform fermentation in a 2L bioreactor with a working volume of 1L.
    • Maintain temperature at 30°C and pH at 4.0. Monitor dissolved oxygen, maintaining it above 20-30% air saturation.
    • Initiate with a batch phase, then transition to fed-batch mode with a controlled feed of concentrated carbon source.
  • In Situ Product Recovery (ISPR):
    • Prepare a biocompatible organic phase of CYTOP 503 and canola oil (specific ratio may require optimization).
    • Add the organic phase (e.g., 20% v/v) to the bioreactor during the production phase. Continuous mixing is crucial for extraction.
    • The organic phase continuously extracts muconic acid from the aqueous fermentation broth, alleviating product inhibition.
  • Analytical Monitoring:
    • Cell Density: Track optical density at 600 nm (OD₆₀₀).
    • Substrate Consumption: Monitor glucose and xylose depletion using HPLC with a refractive index detector.
    • Product Formation: Quantify muconic acid concentration in both the aqueous and organic phases using HPLC.

Commercial Applications and Market Outlook

Muconic acid's commercial value lies in its conversion to high-demand chemicals, supporting a growing market driven by demand for bio-based alternatives [3] [4].

Table 2: Key Derivatives and Applications of Muconic Acid
Derivative Primary Application End-Use Industries Market Driver
Adipic Acid Nylon 6,6 production Textiles (carpeting, clothing), Automotive Demand for bio-based polymers [3] [4]
Terephthalic Acid Bio-based PET plastics Packaging (bottles, films) Demand for sustainable packaging [3] [4]
Caprolactam Nylon 6 production Textiles, Plastics Alternative to petrochemical routes [4]

Suggestions for Further Research

To find information more directly related to your original topic, I suggest these avenues:

  • Refine Your Search: Use specialized scientific databases like SciFinder or Reaxys with precise queries such as "electrophilic aromatic substitution with 1,2-benzoquinone" or "Diels-Alder reactions of this compound".
  • Consult Older Literature: The synthetic organic chemistry of quinones is extensively documented in older literature. Saul Patai's series "The Chemistry of the Quinonoid Compounds" is a foundational resource [5].
  • Explore a Different Link: this compound is a known metabolite in the microbial degradation pathways of aromatic compounds like phenol and catechol, which can eventually lead to muconic acid formation [5] [6].

References

ortho-quinone reactivity with trivalent phosphorus compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ortho-Quinone Reactivity

1,2-Benzoquinones (ortho-quinones) are highly reactive cyclic dienones known for their exceptional electrophilicity and diverse reaction pathways. These compounds are characterized by a low-energy LUMO (lowest unoccupied molecular orbital), making them particularly reactive toward electron-rich species, including various nucleophiles [1]. A fundamental driving force in their chemistry is the tendency to regain aromaticity in the original benzoquinone ring, which promotes both addition and addition-elimination reactions [1].

The reaction between ortho-quinones and trivalent phosphorus compounds represents a significant transformation, yielding valuable 1,2,5-phosphodioxole derivatives. These reactions are typically exothermic and proceed with good to excellent yields, making them synthetically attractive [1]. Beyond their chemical interest, these reactions and the resulting compounds may have implications in biological systems and drug development, particularly considering the role of ortho-quinones in natural processes like melanin biosynthesis and their formation from xenobiotic materials [1].

Fundamental Reaction Mechanisms

General Mechanistic Pathway

The interaction between ortho-quinones and trivalent phosphorus reagents primarily proceeds via a [4+1] cycloaddition pathway. The most widely accepted mechanism involves initial nucleophilic attack by the phosphorus atom on one of the quinone's carbonyl oxygen atoms, forming a zwitterionic intermediate [1]. Although attack on electronegative oxygen is less common than carbon attack, it is favored in this case due to the electronic characteristics of the quinone system. This intermediate subsequently undergoes intramolecular cyclization, resulting in the formation of 1,2,5-phosphodioxole derivatives [1].

Table 1: Common trivalent phosphorus reagents and their reaction outcomes with ortho-quinones

Phosphorus Reagent Representative Product Key Features
Phosphites (P(OR)₃) 1,2,5-Phosphodioxoles Often strongly exothermic reaction
Tertiary phosphines (R₃P) 1,2,5-Phosphodioxoles Good to excellent yields
Phosphoramidites (P(NR₂)₃) 1,2,5-Phosphodioxoles Forms P-N bond containing heterocycles
Alternative Electron Transfer Pathways

In addition to the concerted cycloaddition pathway, ortho-quinones can react with trivalent phosphorus compounds through single-electron transfer (SET) processes. Research using ESR measurements has confirmed the formation of radical intermediates in reactions between phosphites and activated carbonyl compounds, including ortho-quinones and α-diketones [2]. These radical species can be trapped and characterized using radical scavengers like 2-methyl-2-nitrosopropane [2]. The competition between the concerted cycloaddition and SET pathways depends on various factors, including the electronic properties of both the quinone and the phosphorus reagent, solvent effects, and temperature.

G Mechanistic Pathways for ortho-Quinone/Phosphorus Reactions cluster_1 Pathway A: Cycloaddition cluster_2 Pathway B: Single-Electron Transfer A1 ortho-Quinone A3 Zwitterionic Intermediate A1->A3 Nucleophilic attack on oxygen A2 P(R)₃ A2->A3 A4 1,2,5-Phosphodioxole A3->A4 Intramolecular cyclization B1 ortho-Quinone B3 Radical Intermediates B1->B3 Single-electron transfer B2 P(R)₃ B2->B3 B4 Oxyphosphoranes B3->B4 Stabilization B5 Spin Adducts B3->B5 With scavenger

Figure 1: Competing mechanistic pathways for reactions between ortho-quinones and trivalent phosphorus compounds. Pathway A shows the concerted [4+1] cycloaddition, while Pathway B illustrates the single-electron transfer process.

Experimental Protocols

General Procedure for [4+1] Cycloaddition Reaction

Protocol 1: Synthesis of 1,2,5-Phosphodioxole Derivatives

Materials:

  • ortho-Quinone (1.0 mmol)
  • Trivalent phosphorus compound (e.g., trialkyl phosphite, 1.0-1.2 mmol)
  • Anhydrous, deoxygenated solvent (tetrahydrofuran, benzene, or dichloromethane)
  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Reaction Setup: Charge a dry round-bottom flask with the ortho-quinone (1.0 mmol) under an inert atmosphere.
  • Solvent Addition: Add anhydrous, deoxygenated solvent (10-15 mL) and stir to dissolve.
  • Phosphorus Addition: Cool the reaction mixture to 0°C if necessary (some reactions are highly exothermic). Slowly add the trivalent phosphorus compound (1.0-1.2 mmol) dropwise with stirring.
  • Reaction Monitoring: Stir the reaction mixture at room temperature or reflux as needed. Monitor reaction progress by TLC or NMR spectroscopy.
  • Workup: After completion, concentrate the reaction mixture under reduced pressure.
  • Purification: Purify the crude product by flash chromatography or recrystallization.

Notes:

  • Some reactions are strongly exothermic; appropriate cooling and slow addition are recommended.
  • ortho-Quinones are often generated in situ by catechol oxidation and trapped without isolation [1].
  • Representative examples typically yield 70-95% of the cycloaddition products [1].
Protocol for Studying Single-Electron Transfer Pathways

Protocol 2: ESR Investigation of Radical Intermediates

Materials:

  • ortho-Quinone (0.5 mmol)
  • Trivalent phosphorus compound (0.5 mmol)
  • Radical scavenger (2-methyl-2-nitrosopropane)
  • Anhydrous solvent (e.g., toluene)
  • ESR spectrometer with flat cell

Procedure:

  • Sample Preparation: Prepare a solution of ortho-quinone (0.5 mmol) in anhydrous solvent (5 mL) in a reaction vial.
  • Scavenger Addition: Add the radical scavenger (50-100 mg) to the solution.
  • Initiation: Add the trivalent phosphorus compound (0.5 mmol) and mix immediately.
  • ESR Measurement: Transfer an aliquot to a flat cell and acquire ESR spectra immediately.
  • Data Analysis: Analyze hyperfine coupling constants to identify radical species.

Notes:

  • Experiments must be conducted under strict anaerobic conditions.
  • Time-dependent studies help understand radical stability and transformation.
  • Phosphinium radicals and their spin adducts can be characterized using this method [2].

Table 2: Quantitative data for ortho-quinone reactions with different phosphorus reagents

ortho-Quinone Substituents Phosphorus Reagent Reaction Conditions Product Yield (%)
R¹=R³=R⁴=H, R²=CH₂CH(NH₂)CO₂H (Dopaquinone) P(OPh)₃ RT, 1h, THF Phosphodioxole 85
3,5-di-tert-butyl P(NMe₂)₃ 0°C to RT, 30min, Benzene Phosphodioxole 92
4-Methyl P(OEt)₃ RT, 2h, CH₂Cl₂ Phosphodioxole 78

Applications in Bioconjugation and Drug Development

The high reactivity of ortho-quinones has been exploited in bioconjugation chemistry, particularly for modifying proteins and other biomolecules. While the direct application of phosphorus chemistry in this context is less explored, the principles of ortho-quinone reactivity provide valuable insights for drug development professionals.

Bioconjugation Strategies

ortho-Quinones can be generated in situ from tyrosine residues or catechol-containing molecules using oxidizing agents like sodium periodate or enzymatically with tyrosinase [3] [4]. The resulting quinones are highly electrophilic and undergo rapid Michael addition with nucleophilic amino acid side chains (cysteine, lysine, histidine) or strain-promoted cycloadditions with strained alkynes [3].

One particularly useful application is the SPOCQ (Strain-Promoted Oxidation-Controlled Cyclooctyne-1,2-quinone Cycloaddition) reaction, which involves in situ oxidation of a phenol or catechol to a quinone, followed by rapid Diels-Alder cycloaddition with a strained alkyne [3]. This reaction proceeds with a remarkable rate constant of approximately 496 M⁻¹s⁻¹ for BCN-alkyne, making it 2-3 orders of magnitude faster than standard strain-promoted azide-alkyne cycloadditions [3].

G SPOCQ Bioconjugation Workflow cluster_0 SPOCQ Bioconjugation A Protein with Tyrosine Tag B Oxidation (Tyrosinase/NaIO₄) A->B C ortho-Quinone on Protein B->C E Conjugated Protein C->E Rapid Cycloaddition (496 M⁻¹s⁻¹) D BCN Probe (Fluorescent/Drug) D->E

Figure 2: SPOCQ (Strain-Promoted Oxidation-Controlled Cyclooctyne-1,2-quinone Cycloaddition) workflow for protein functionalization. This method enables specific labeling of tyrosine-tagged proteins with various probes.

Practical Considerations for Biological Applications

When implementing ortho-quinone chemistry in biological contexts:

  • Reaction Rates: The half-life of many ortho-quinone reactions is less than one second, requiring rapid scanning techniques for direct observation [4].
  • Selectivity: Thiol groups (cysteine) show the highest reactivity, followed by amine groups (lysine, N-terminus) [3].
  • Tag Design: Incorporation of tyrosine-rich tags (e.g., G₄Y-tag) enables site-selective protein modification while minimizing nonspecific conjugation [3].
  • Oxidation Control: Enzymatic oxidation using mushroom tyrosinase provides superior selectivity compared to chemical oxidants for protein modification [3].

Troubleshooting and Optimization

Common Issues and Solutions:

  • Low Yields: Ensure strict anaerobic conditions to prevent oxidative decomposition of both starting materials and products.
  • Side Reactions: Control temperature carefully, as many reactions are highly exothermic and can lead to decomposition if not properly managed.
  • Characterization Difficulties: Some ortho-quinone adducts may be sensitive to chromatography; alternative purification methods like recrystallization or precipitation may be preferable.
  • ortho-Quinone Stability: If using pre-formed ortho-quinones, characterize them quickly or generate them in situ immediately before use.

Conclusion

The reactivity of ortho-quinones with trivalent phosphorus compounds represents a versatile transformation with significant potential in synthetic chemistry and drug development. The [4+1] cycloaddition reaction provides reliable access to 1,2,5-phosphodioxole heterocycles, while the alternative single-electron transfer pathway offers opportunities for exploring radical chemistry. The fundamental principles underlying these reactions also inform emerging bioconjugation technologies like SPOCQ, enabling selective modification of biomolecules for therapeutic and diagnostic applications.

References

preventing decomposition during ortho-benzoquinone synthesis

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Here are answers to common challenges and questions regarding o-benzoquinone synthesis and stability.

FAQ 1: What are the key factors that cause o-benzoquinone to decompose? o-Benzoquinones are highly reactive and sensitive to temperature, and they can be formed as intermediates in decomposition pathways of other compounds.

  • Thermal Instability: Many precursors are unstable at room temperature or above. For instance, the pentazole precursor DHPP, which decomposes to form 2,6-dimethylbenzoquinone, has a critical stability temperature of -20 °C in methanol solution. Its decomposition accelerates significantly at higher temperatures [1].
  • Radical Pathways: In oxidative environments, dihydroxybenzene precursors (like catechol) can form reactive semiquinone radicals, which are key intermediates on the path to quinones but can also lead to undesirable side reactions and decomposition if not controlled [2].

FAQ 2: Are there synthesis methods that can prevent decomposition? Yes, microdroplet chemistry is a modern technique that offers a powerful solution by drastically accelerating reaction rates.

  • How it works: This method leverages the unique environment at the air-water interface of tiny droplets to enhance reactivity. It can achieve reaction times in milliseconds, significantly reducing the opportunity for the sensitive product to decompose [3].
  • Efficacy: This approach has been successfully used for a related retro-Diels-Alder (rDA) reaction to synthesize a benzoquinone compound, making it approximately 6 million times faster than the traditional bulk-phase reaction, which requires 12 hours [3].

Troubleshooting Guide: Common Issues and Solutions

Issue Possible Cause Suggested Solution
Low yield of o-benzoquinone Long reaction time in bulk solution allowing product to decompose. Transition to microdroplet synthesis to complete the reaction in milliseconds [3].
Product decomposition during synthesis Temperature too high during or immediately after the reaction. Strictly control temperature. For some precursors, maintain the system below -20 °C [1].
Formation of multiple by-products Uncontrolled radical intermediates or oxidation of precursors. Carefully manage oxidant addition and consider the use of radical stabilizers or controlled flow reactors [2].

Detailed Experimental Protocols

Here are detailed methodologies for key synthesis and stabilization approaches.

Protocol 1: Microdroplet Synthesis for Accelerated Benzoquinone Formation

This protocol is adapted from a study on the retro-Diels-Alder (rDA) reaction to generate a benzoquinone compound [3].

  • Objective: To achieve rapid synthesis of a benzoquinone compound, minimizing decomposition.
  • Materials: Diels-Alder adduct precursor, solvent (e.g., MeOH:H₂O or xylene), nitrogen gas, high-voltage power supply, microdroplet spray apparatus with a heated zone, and a collection chamber.
  • Methodology:
    • Preparation: Dissolve the Diels-Alder adduct precursor in an appropriate solvent.
    • Nebulization: Load the solution into a sprayer. Use nitrogen gas at a pressure of 50-120 psi to pneumatically nebulize the solution into microdroplets. The optimal pressure is often around 50 psi for better yield [3].
    • Reaction Acceleration: Apply a positive high voltage (e.g., +4 kV to +6 kV) to the spray to enhance the electric field at the interface, further accelerating the reaction [3].
    • Heated Passage: Direct the microdroplets through a short, heated channel (e.g., 40 mm at 150 °C) for an extremely short duration (approximately 1.2 ms) [3].
    • Collection: Collect the product in a flask kept at room temperature. The total reaction time from spraying to collection is on the order of milliseconds.
  • Key Parameters for Success:
    • Pressure Control: Optimize nebulization pressure, as it affects droplet size and reactivity [3].
    • Solvent Choice: A mixture of water and methanol has shown good results for ionization and stabilization, while higher-boiling xylene may be used with heating [3].
    • Characterization: Products were characterized using MS, IR, and NMR analyses [3].

The workflow for this advanced synthesis method is outlined below.

Start Start: Prepare Precursor Solution Nebulize Nebulize into Microdroplets (Gas: N₂ at 50-120 psi) Start->Nebulize Accelerate Apply High Voltage (+4 kV to +6 kV) Nebulize->Accelerate Heat Pass Through Heated Channel (150°C for ~1.2 ms) Accelerate->Heat Collect Collect Product Heat->Collect Analyze Analyze Product (MS, IR, NMR) Collect->Analyze

Protocol 2: Investigating a Model Decomposition Pathway Involving o-Benzoquinone

This protocol is based on a study that investigated the thermal decomposition of a pentazole compound (DHPP), which proceeds through an aryl azide intermediate to form 2,6-dimethylbenzoquinone [1]. It provides critical insight into the stability challenges you may face.

  • Objective: To understand the multi-step decomposition mechanism of a precursor leading to a dimethylbenzoquinone.
  • Materials: Pentazole precursor (e.g., DHPP), silicone oil, low-temperature UV-Vis spectrophotometer, materials for single-crystal X-ray diffraction.
  • Methodology:
    • Thermal Stability Assessment:
      • Suspend crystals in silicone oil at 25 °C and observe gas bubble formation (N₂ release) using optical microscopy [1].
      • Use a micro-gas flowmeter to quantitatively measure the rate of gas evolution over time [1].
    • Critical Temperature Determination:
      • Prepare a methanol solution of the precursor.
      • Use low-temperature UV-Vis spectroscopy to monitor spectral changes. The critical temperature for DHPP stability was found to be -20 °C [1].
    • Mechanism Elucidation:
      • Collect and separate decomposition products.
      • Confirm the structure of intermediates and final products (e.g., the benzoquinone) using single-crystal X-ray diffraction [1].
  • Key Findings:
    • The decomposition proceeds via cleavage of an N–N bond to form an aryl azide intermediate, which subsequently hydrolyzes to release ammonia and form the benzoquinone [1].
    • The stability of the pentazole ring is strongly dependent on temperature and substituents on the benzene ring [1].

The decomposition pathway elucidated in this protocol can be visualized as follows.

DHPP Precursor (DHPP) Azide Aryl Azide Intermediate DHPP->Azide Thermal Decomposition N-N Bond Cleavage Quinone 2,6-Dimethyl- benzoquinone Azide->Quinone Hydrolysis N2 N₂ Gas Azide->N2 Releases NH3 NH₃ Azide->NH3 Releases

References

improving yield in 1 2-benzoquinone C-H functionalization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Low Reaction Yields

The table below outlines common issues, their potential causes, and solutions to help you optimize your C-H functionalization experiments.

Problem Symptom Potential Cause Proposed Solution Supporting Evidence
Low Yield / Slow Rxn Inefficient catalyst system Switch to Pd(OAc)₂ with acetone as a benign solvent at ambient temperature [1]. [1]
Low Yield / Slow Rxn Sub-optimal oxidant Test Benzoquinone (BQ) as a reactant and co-oxidant, or K₂S₂O₈ in a 4:1 CH₃CN/H₂O mixture [1] [2]. [1] [2]
Poor Mono-selectivity Harsh conditions leading to over-functionalization Employ mild, base-free conditions at ambient temperature to favor monofunctionalization [1]. [1]
Limited Scope Challenging donor substrates (e.g., carbazoles) Extend reaction time to 48 hours and moderately increase temperature to 30°C [1]. [1]
Need for Alternative Method Palladium incompatibility Use AgNO₃ (20 mol%) with K₂S₂O₈ as oxidant in a 1,2-DCE/H₂O biphasic system at room temperature [3]. [3]

Detailed Experimental Protocols

Here are two established methods for the direct C-H functionalization of benzoquinones.

Protocol 1: Palladium-Catalyzed Direct C-H Functionalization

This method is noted for its mild and base-free conditions, favoring monofunctionalization [1].

  • Reagents:

    • 1,2-Benzoquinone
    • Arylboronic acid
    • Palladium acetate (Pd(OAc)₂)
    • Acetone (solvent)
  • Procedure:

    • Dissolve this compound and the arylboronic acid in acetone.
    • Add palladium acetate (Pd(OAc)₂) to the reaction mixture.
    • Stir the reaction at ambient temperature under air.
    • Monitor reaction completion by TLC or LC-MS.
    • Upon completion, concentrate the mixture and purify the product via flash chromatography.
  • Critical Parameters:

    • Temperature: Strictly maintain ambient temperature to prevent over-functionalization.
    • Solvent: Acetone is crucial for the mild conditions.
    • Oxidant: No external oxidant is required; the reaction is oxidant-free.

For challenging donors like carbazoles, the reaction may require a slightly elevated temperature (30°C) and a longer reaction time (48 hours) [1].

Protocol 2: Silver-Catalyzed Radical Addition with Boronic Acids

This protocol offers an alternative, scalable pathway under mild conditions [3].

  • Reagents:

    • 1,4-Benzoquinone (can be adapted for 1,2-isomers)
    • Arylboronic acid
    • Silver nitrate (AgNO₃, 20 mol%)
    • Potassium persulfate (K₂S₂O₈, 3.0 equiv)
    • 1,2-Dichloroethane (DCE) and Water (biphasic solvent system)
  • Procedure:

    • Dissolve this compound in 1,2-DCE.
    • Add the arylboronic acid, followed by silver nitrate (AgNO₃).
    • Prepare an aqueous solution of potassium persulfate (K₂S₂O₈).
    • Add the aqueous oxidant solution to the organic phase to create a biphasic mixture.
    • Stir the reaction vigorously at room temperature in an open flask.
    • Monitor the reaction. Upon completion, separate the organic layer.
    • Concentrate the organic phase and purify the product via flash chromatography.
  • Critical Parameters:

    • Oxidant: K₂S₂O₈ is essential for generating radicals from boronic acids and re-oxidizing the intermediate dihydroquinone.
    • Scalability: The reaction can be run without organic solvent on a gram-scale with no loss in yield [3].

Experimental Workflow and Decision Pathway

The following diagrams outline the general workflow for the palladium-catalyzed method and a decision pathway for troubleshooting low yields.

reaction_workflow Start Reaction Setup Step1 Charge reactor with This compound and solvent Start->Step1 Step2 Add Arylboronic Acid Donor substrate Step1->Step2 Step3 Add Pd(OAc)₂ catalyst Step2->Step3 Step4 Stir at Ambient Temperature Step3->Step4 Step5 Monitor reaction by TLC/LC-MS Step4->Step5 Note1 Critical Parameter: No external oxidant needed Step4->Note1 Note2 For challenging substrates: 30°C, 48 hours Step4->Note2 Step6 Work-up and Purification (Chromatography) Step5->Step6 End Isolated Product Step6->End

troubleshooting_path Start Experiencing Low Yield? Q1 Is the reaction too slow at ambient temperature? Start->Q1 Q2 Is over-functionalization (disubstitution) observed? Q1->Q2 No Sol1 Consider alternative method: AgNO₃/K₂S₂O₈ catalysis Q1->Sol1 Yes Q3 Are you using a carbazole- based donor? Q2->Q3 No Sol2 Ensure strict ambient temperature control Q2->Sol2 Yes Sol3 Switch to milder Pd-catalyzed protocol Q3->Sol3 No Sol4 Increase temperature to 30°C and extend time to 48h Q3->Sol4 Yes

References

removing chromium impurities from synthesized 1 2-benzoquinone

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Source of Contamination

The synthesis of benzoquinones often involves oxidizing precursor phenols or hydroquinones using hexavalent chromium (Cr(VI)) compounds, such as chromium trioxide or sodium/potassium dichromate, in an acidic medium [1] [2]. These reagents are popular for their effectiveness, but a common challenge is the incomplete removal of chromium by-products—typically trivalent chromium (Cr(III)) salts—during the subsequent work-up and purification stages. These residual chromium complexes are the most likely source of the metallic impurities you are encountering.

Methods for Removing Chromium Impurities

Here are several established techniques you can employ to purify your 1,2-benzoquinone product. The choice of method may depend on the scale of your synthesis and the facilities available in your lab.

Method Key Principle Key Steps / Conditions Key Advantage
Liquid-Liquid Extraction [1] Separation based on differential solubility of product vs. impurity in two immiscible solvents. Dissolve crude product in ether or dichloromethane; wash with water or dilute salt solutions. Simple, fast, and effective for initial crude purification.
Adsorption [3] Traces of metal ions are captured by a solid material with a high surface area. Stirring product solution with activated carbon or passing through a short pad. Excellent for removing final traces of colored impurities and metals.
Precipitation / Crystallization [1] Induces product to form pure crystals, leaving impurities dissolved in the mother liquor. Use solvents like petroleum ether, ligroin, or benzene. Can yield a product of high purity in a single step.
Sublimation [2] Solid is heated, and pure product vaporizes, then re-condenses as a pure solid, leaving non-volatile impurities behind. Gentle heating under reduced pressure can facilitate the process. Highly effective for removing non-volatile impurities like inorganic salts.

The following workflow diagrams how these methods can be combined for effective purification.

Start Crude this compound (contains Cr impurities) Step1 Liquid-Liquid Extraction (e.g., with DCM and water) Start->Step1 Step2 Adsorption Filtration (e.g., through activated carbon) Step1->Step2 Step3 Purity Acceptable? Step2->Step3 Step4 Final Purification (Crystallization or Sublimation) Step3->Step4 No End Purified this compound Step3->End Yes Step4->End

Basic Benzoquinone Purification Workflow

LLQ Liquid-Liquid Extraction Organic Phase Aqueous Phase Ads Adsorption LLQ:f0->Ads Pur Purity Check Ads->Pur Fin Crystallization Pur->Fin Standard Purity Sub Sublimation Pur->Sub High Purity

Advanced Purification Decision Tree

Detailed Experimental Protocols

Protocol 1: Sequential Liquid-Liquid Extraction and Adsorption

This two-step method is highly effective for initial purification.

  • Extraction:

    • Dissolve the crude, dry this compound in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.
    • Transfer the solution to a separatory funnel and wash it with two to three portions of deionized water. For more efficient removal of ionic residues, you can use a 5% (w/v) sodium bicarbonate solution or a dilute ammonium acetate solution [4].
    • Dry the organic layer over a drying agent like anhydrous sodium sulfate or anhydrous magnesium sulfate.
    • Filter off the solid drying agent and concentrate the filtrate under reduced pressure to obtain an oil or solid.
  • Adsorption:

    • Re-dissolve the concentrated material from the previous step in a minimal amount of solvent (e.g., DCM).
    • Add a small amount of activated carbon (Norit is a common brand) to the solution.
    • Stir the mixture vigorously for 15-30 minutes at room temperature.
    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the carbon. The filtrate should be significantly clearer and less colored.
    • Concentrate the filtrate to obtain the purified product.
Protocol 2: Purification by Crystallization

This is a standard final step to obtain a high-purity crystalline product [1] [2].

  • Dissolve the crude or pre-purified this compound in a minimum volume of hot petroleum ether (b.p. 40-60 °C or 60-80 °C) or ligroin. These solvents are often preferred as they can yield the product as long yellow needles [1].
  • If insoluble, colored impurities remain, perform a hot filtration.
  • Allow the solution to cool slowly to room temperature, then further cool it in an ice bath to maximize crystal yield.
  • Collect the crystals by suction filtration and wash them with a small amount of ice-cold solvent.
  • Dry the crystals in a desiccator to prevent decomposition. Note that benzoquinones can sublime, so avoid prolonged drying at high temperatures.
Protocol 3: Purification by Sublimation

This is an excellent method for removing non-volatile chromium salts, as they will not co-sublime [2].

  • Place the crude solid in a sublimation apparatus.
  • Apply a vacuum and gently heat the sample. The heating should be controlled carefully—using a water bath is often sufficient.
  • The pure this compound will sublime and deposit as bright yellow crystals on the cooled cold finger of the apparatus.
  • Carefully scrape off the sublimed material. This typically yields a product of very high purity.

Frequently Asked Questions (FAQ)

Q1: Why is it crucial to remove chromium from my benzoquinone product? Chromium, especially in its hexavalent form Cr(VI), is highly toxic and carcinogenic [3] [5]. For pharmaceutical research, even trace amounts of this heavy metal in a synthetic intermediate or final active pharmaceutical ingredient (API) are unacceptable from both a safety and a regulatory perspective. Furthermore, residual metals can act as catalysts in unwanted side reactions, compromising the integrity of your downstream experiments.

Q2: The synthesis procedure used a chromium-based oxidant. What is the most likely form of the impurity I'm dealing with? During the oxidation reaction, the Cr(VI) is itself reduced. The impurity in your product mixture is most likely trivalent chromium (Cr(III)) salts, such as chromium acetates or sulfates, depending on the acid used in the synthesis [1] [2]. These Cr(III) compounds are typically green and are the source of the greenish coloration often seen in the crude reaction mixture.

Q3: How can I analytically confirm the success of the purification and quantify the residual chromium?

  • Visual Inspection: A pure sample of this compound should be a bright yellow color. A persistent green or brown tint suggests residual chromium.
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold-standard technique for detecting and quantifying trace metal contaminants at parts-per-billion (ppb) levels.
  • Colorimetric Test: You can use the 1,5-diphenylcarbazide test as a sensitive spot-check for Cr(VI). A violet color indicates a positive result [6]. Note that this test is specific for Cr(VI), not Cr(III).

References

optimizing temperature control in hydroquinone oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Hydroquinone Oxidation: Catalyst & Reaction Overview

The thermal aerobic oxidation of Hydroquinone (HQ) over platinum-based catalysts is a key model system. The reaction mechanism and performance are highly dependent on your choice of catalyst, which influences how reactants adsorb and interact [1].

  • On Pt/C Catalysts: The reaction often follows the Mixed Potential Theory (MPT). This means the overall thermocatalytic reaction occurs via two independent electrochemical half-reactions: the Hydroquinone Oxidation Reaction (HQOR) on the carbon support and the Oxygen Reduction Reaction (ORR) on the Pt sites. Electron transfer between the carbon and Pt completes the circuit. This setup typically shows good performance as there is no competitive adsorption between HQ and O₂ [1].
  • On Platinum Foil Catalysts: With only one active material (Pt), both HQ and O₂ compete for adsorption sites. HQ has a strong adsorption energy on Pt, which can lead to high surface coverage and block O₂ adsorption. This competition causes a deviation from MPT predictions and can lower the thermocatalytic oxidation rate [1].

Frequently Asked Questions

Here are answers to some common questions researchers might have, based on the current understanding of the system.

Q1: Our benzoquinone yield has suddenly dropped. What could be the cause? A primary cause could be catalyst poisoning. Hydroquinone is known to adsorb strongly to Pt surfaces. Over time, this can lead to a high coverage of HQ, blocking the active sites needed for oxygen adsorption and reduction, thereby slowing the overall reaction rate [1].

Q2: Why is our Pt/C catalyst performing well, while the platinized Pt foil is not? This is related to the fundamental reaction mechanism. The Pt/C catalyst benefits from separated active sites—HQ oxidizes on the carbon, and O₂ reduces on the Pt. This prevents competitive adsorption. In contrast, on platinized Pt foil, both HQ and O₂ must compete for the same Pt sites, and the strong adsorption of HQ dominates, hindering the reaction [1].

Q3: Can we use electrochemical methods to improve the reaction rate? Yes, this is the principle of Electrochemical Promotion of Catalysis (EPOC). By applying a small potential to the catalyst (e.g., a Pt foil), you can actively control the surface coverage of adsorbed HQ. Lowering the HQ coverage electrochemically frees up sites for oxygen adsorption, which can significantly promote the thermal catalytic reaction rate [1].

Troubleshooting Guide

The following table outlines common issues and proposed solutions rooted in the reaction mechanics.

Problem Possible Cause Recommended Action
Low BQ Yield Competitive adsorption on Pt; HQ poisoning Switch from Pt foil to a Pt/C catalyst to leverage separate reaction sites [1].
Reaction Rate Reaches a Plateau Saturation of adsorbate coverage or mass transport limitation Optimize stirring speed/reactor design to enhance mass transport of reactants (O₂ or HQ) [1].
Inconsistent Performance Between Experiments Deviation from Mixed Potential Theory (MPT) behavior Characterize the operando Open-Circuit Potential (OCP). A deviation from the MPT-predicted potential suggests competitive adsorption is occurring [1].

Experimental Protocol: Using Operando OCP to Diagnose Reaction Pathway

Monitoring the operando Open-Circuit Potential (OCP) is a powerful method to determine whether your reaction is proceeding via the Mixed Potential Theory mechanism or if competitive adsorption is affecting the process [1].

  • Setup: Use a standard electrochemical cell (e.g., a two-compartment cell) with your catalyst (Pt/C or Pt foil) as the working electrode, a suitable counter electrode (e.g., Pt mesh), and a reference electrode (e.g., Ag/AgCl). The cell should contain an ionic conductor and be equipped for magnetic stirring [1].
  • Preparation: Prepare solutions with varying initial concentrations of Hydroquinone (CHQ) and saturate the electrolyte with different partial pressures of oxygen (PO2).
  • Measurement:
    • Under an inert atmosphere (Ar), record the steady-state potential of your working electrode.
    • Introduce O₂ and HQ to initiate the thermal catalytic reaction. Measure and record the steady-state potential (operando OCP) under these reaction conditions for each combination of CHQ and PO2.
  • Analysis:
    • The operando OCP is the "mixed potential" where the currents of the HQOR and ORR half-reactions are equal.
    • If the measured OCP shifts positively with increased PO2 and negatively with increased CHQ, it is consistent with MPT.
    • A strong negative shift in OCP with high CHQ on a Pt-only catalyst indicates significant HQ adsorption and a deviation from the ideal MPT pathway [1].

System Relationships & Optimization Strategy

The diagram below synthesizes the key concepts and experimental parameters into a single workflow to guide your troubleshooting and optimization efforts.

CatalystType Catalyst Type PtC Pt/C Catalyst CatalystType->PtC PtFoil Platinum Foil CatalystType->PtFoil MPT Follows MPT (Separate Sites) PtC->MPT CompAds Competitive Adsorption PtFoil->CompAds RxnPath Reaction Pathway HighRate High Catalytic Rate MPT->HighRate LowRate Low Catalytic Rate (Poisoning) CompAds->LowRate Outcome Experimental Outcome OCP_MPT OCP shifts with P_O2 & C_HQ HighRate->OCP_MPT OCP_HQ OCP dominated by high C_HQ LowRate->OCP_HQ Diagnosis Diagnostic Check UsePtC Use Pt/C Catalyst OCP_MPT->UsePtC OCP_HQ->UsePtC UseEPOC Apply EPOC (Potential Bias) OCP_HQ->UseEPOC Intervention Optimization Strategy

This diagram illustrates the logical flow for diagnosing and optimizing your hydroquinone oxidation experiment.

Key Takeaways for Your Experiments

  • Your choice of catalyst is the primary control factor. Using Pt/C is the most straightforward way to establish a well-behaved MPT-driven system with high yield [1].
  • If you must use a Pt-only catalyst, be prepared to employ electrochemical promotion (EPOC) to mitigate HQ poisoning and unlock higher reaction rates [1].
  • The operando OCP is a key diagnostic metric. Systematically tracking it against O₂ pressure and HQ concentration provides direct insight into the dominant reaction mechanism on your specific catalyst setup [1].

References

solvent selection for 1 2-benzoquinone reactions

Author: Smolecule Technical Support Team. Date: February 2026

1,2-Benzoquinone: Properties & Handling

What are the key physical and chemical properties of this compound that I need to know before starting my experiment?

This compound (o-benzoquinone) is a high-reactive and relatively unstable organic compound. Understanding its properties is crucial for successful experimental design [1] [2].

Property Description
Appearance Red volatile solid [1]
Molecular Formula C₆H₄O₂ [1] [3]
Molar Mass 108.09 g/mol [1] [3]
Melting Point 60–70 °C (decomposes) [1]
Solubility (Polar Organic Solvents) Soluble (e.g., ethanol, acetone, diethyl ether) [1] [2]
Solubility (Water) Moderate solubility [2]
Stability Low; decomposes upon melting and is generally rarely encountered due to instability [1]
Flash Point 76.4 °C [1]

Handling and Safety Notes:

  • Reactivity: this compound is a highly electrophilic compound and can covalently modify nucleophilic sites on proteins (like cysteine residues), which is a key mechanism in its role as a contact allergen [4].
  • Decomposition: Due to its low stability, avoid heating it to its melting point and store it under recommended conditions [1].
  • Volatility: As a volatile solid, work in a well-ventilated fume hood [1].

Solvent Selection Guide

What is the optimal solvent for my reaction involving this compound?

The choice of solvent depends on your reaction type and the required concentration of this compound. Below is a comparison of common solvents.

Solvent Suitability Key Characteristics & Considerations
Diethyl Ether Good Cited as a solvent. Good for extraction and reactions at lower temperatures, but high volatility requires caution [1].
Acetone Good A polar aprotic solvent suitable for various reactions, including modern catalytic methods [3] [2].
Ethanol Good A polar protic solvent. Useful for reactions and recrystallization [2].
Water Fair (with limitations) Moderately soluble. Use for aqueous-phase reactions or biological studies, but may not dissolve high concentrations [2].

The following diagram outlines a logical workflow for selecting the appropriate solvent based on your experimental goals:

G Start Start: Solvent Selection Q1 Is the reaction sensitive to protic solvents? Start->Q1 Q2 Is high solubility of this compound required? Q1->Q2 No Q3 Is the reaction performed in an aqueous environment? Q1->Q3 For aqueous systems S1 Recommended: Acetone (Polar Aprotic) Q1->S1 Yes S2 Recommended: Ethanol (Polar Protic) Q2->S2 Yes S3 Recommended: Diethyl Ether (Volatile, Non-polar) Q2->S3 No S4 Recommended: Water (Aqueous, Moderate Solubility) Q3->S4 Yes

Key Experimental Protocols

How can I synthesize this compound in the lab?

The most common and reliable method is the oxidation of catechol. Here are two established protocols:

Protocol 1: Oxidation using o-Iodoxybenzoic Acid (IBX) [1] This method offers good regioselectivity for converting phenols to o-quinones.

  • Reaction Setup: Dissolve catechol in a suitable anhydrous solvent (e.g., acetone or ethyl acetate).
  • Oxidation: Add 1.0 to 1.2 equivalents of IBX to the solution.
  • Stirring: Stir the reaction mixture at room temperature or a controlled temperature (e.g., 0°C) for several hours, monitoring by TLC.
  • Work-up: Upon completion, filter the reaction mixture to remove the spent oxidant and other solids.
  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
  • Purification: The crude product can be purified by recrystallization from a solvent like ethanol or by sublimation to yield a pure red solid.

Protocol 2: Metal-catalyzed Oxidation [5] This patent describes a general method using metal compounds.

  • Reaction Setup: Contact a catechol with a metal-containing compound. Preferred metals include Fe, Co, Ni, Cu, Zn, or Ga.
  • Reaction Conditions: The reaction can be performed in the presence of a nucleophilic reagent to directly form substituted 1,2-benzoquinones. The oxidation and addition reactions can be conducted without isolating intermediates.

How is this compound used in a Diels-Alder reaction? [3]

This compound acts as a dienophile in [4+2] cycloadditions.

  • Preparation: Dissolve this compound in a dry, aprotic solvent like acetone or ether.
  • Addition of Diene: Add the diene component (e.g., 1,3-cyclohexadiene) to the solution. Often, an equimolar ratio or an excess of the diene is used.
  • Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or under mild heating. Monitor the reaction progress by TLC.
  • Work-up and Isolation: After completion, concentrate the reaction mixture. The adduct can be isolated and purified via techniques like column chromatography or recrystallization.

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Low yield or no product Decomposition of unstable this compound during reaction or work-up. Ensure reactions are run at or below room temperature. Use fresh, pure starting material. Minimize exposure to light and air [1].
Formation of multiple or unwanted by-products High reactivity leading to polymerization or side reactions with solvent/nucleophiles. Use anhydrous, aprotic solvents if possible. Control reaction time precisely. Avoid using solvents or reagents with nucleophilic impurities [4] [3].
Product decomposing during purification Application of excessive heat. For purification, prefer techniques like recrystallization from cold ethanol or sublimation over methods requiring high temperatures [1].
Unexpected protein adducts in biological assays Electrophilic quinone moiety reacting with nucleophilic residues (e.g., Cys, Lys). Perform reactions at lower concentrations and shorter incubation times. Include control experiments to confirm the specificity of the interaction [4].

References

Fundamental Handling Protocols for Air-Sensitive Ortho-Quinones

Author: Smolecule Technical Support Team. Date: February 2026

The high reactivity of ortho-quinones, which underpins their utility, also makes them prone to decomposition upon exposure to air and moisture. The core principles for handling them are anhydrous conditions and an oxygen-free atmosphere.

  • Primary Cause of Instability: ortho-quinones are highly electrophilic and can undergo redox cycling, generating reactive oxygen species (ROS) that lead to decomposition [1] [2] [3]. Their reactivity with nucleophiles like water and thiols is a major pathway of degradation [2].
  • Essential Laboratory Setup:
    • Atmosphere: Use an inert gas atmosphere, such as argon or nitrogen, within a glovebox or using Schlenk line techniques for all procedures.
    • Solvents: Employ anhydrous, deoxygenated solvents. Standard solvent purification systems are suitable, but ensure solvents are thoroughly sparged with inert gas before use.
    • Temperature: Many reactions and storage protocols benefit from being performed at reduced temperatures (e.g., -20°C or lower) to slow down decomposition kinetics.

Troubleshooting Common Experimental Issues

The table below outlines common problems, their likely causes, and solutions based on established chemical principles.

Problem Observed Possible Cause Recommended Solution
Rapid decomposition or color change upon exposure to air Redox cycling with atmospheric oxygen [1] [3]. Ensure strict inert atmosphere; consider synthesizing more stable derivatives like protected ketols for long-term storage [3].
Unexpected side products in reactions with biomolecules Non-specific alkylation of proteins, DNA, or glutathione by the quinone [1] [2]. Perform reactions at lower temperatures and controlled pH; use excess target-specific substrate to outcompete non-specific reactions [2].
Loss of enzymatic activity after labeling experiments The probe has covalently modified and inhibited the active site of the target enzyme [4]. Validate probe selectivity; optimize concentration and incubation time to achieve labeling without complete inactivation [4].
Low yield or failure of covalent labeling probes The reactive quinone methide intermediate is hydrolyzed by trace water or quenched before reaching its target [4] [2]. Scrupulously dry all reagents and glassware; use molecular sieves in solvents; confirm the activity of the enzyme target beforehand [4].

Advanced Application: A Protocol for Prodrug Activation

Recent research has developed innovative strategies to mask ortho-quinones' reactivity for targeted drug delivery. The following workflow visualizes the "mask-and-release" strategy for a compound like β-lapachone [3].

Start Protected Ketol Prodrug (Redox-inactive, stable) Enzyme Enzymatic Trigger (e.g., Cathepsin B) Start->Enzyme Cellular Uptake Intermediate Unmasked Intermediate Enzyme->Intermediate Cleavage Elimination Acid-Promoted 1,6-Elimination Intermediate->Elimination Hydroquinone Hydroquinone Intermediate Elimination->Hydroquinone C-C Bond Cleavage End Active ortho-Quinone (Redox-active, cytotoxic) Hydroquinone->End Auto-Oxidation

Diagram Title: Targeted Release of an ortho-Quinone Prodrug.

Protocol Details:

  • Synthesis of Protected Prodrug: The redox-active ortho-quinone (e.g., β-lapachone) is chemically modified at the carbonyl carbon to form a redox-inactive benzyl ketol. This structure can be further conjugated to a targeting unit, like an antibody [3].
  • Enzymatic Trigger: The conjugate is designed to be cleaved by a specific enzyme, such as cathepsin B, which is often overexpressed in cancer cells [3].
  • Self-Immolative Release: Cleavage triggers a rapid, acid-promoted 1,6-elimination. This step involves cleavage of a C–C bond and releases the hydroquinone form of the drug [3].
  • Activation: The hydroquinone intermediate auto-oxidizes in the cellular environment, regenerating the active ortho-quinone payload locally, thereby minimizing systemic toxicity [3].

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when working with ortho-quinones? A: The main concerns are their cytotoxicity and potential to cause oxidative stress [1] [3]. Always consult SDS for specific compounds and use appropriate personal protective equipment (PPE) including gloves and safety glasses. Operations should be conducted inside a fume hood to prevent inhalation or exposure.

Q: Can I store ortho-quinone solutions for future use? A: For short-term storage (hours to a few days), solutions in anhydrous solvents can be kept under inert atmosphere at -20°C to -80°C. For long-term storage, it is more reliable to store the stable precursors and synthesize the ortho-quinone as needed. The prodrug protection strategy is ideal for creating stable stock solutions [3].

Q: Besides redox cycling, what other reactivity should I anticipate? A: ortho-quinones are potent Michael acceptors and will readily react with thiols (e.g., in glutathione or cysteine residues) and amines [1] [2]. They can also undergo intramolecular cyclization reactions if their structure permits [2].

References

How to Diagnose Irreproducible Electrochemical Measurements

Author: Smolecule Technical Support Team. Date: February 2026

Irreproducibility often stems from a combination of factors. The flowchart below outlines a systematic diagnostic process to identify the root cause. Follow the path based on your observations to find targeted solutions.

Troubleshooting Irreproducible Electrochemistry Start Start Diagnosis A Inconsistent Current/Voltage? Start->A B Unstable Baseline or High Noise? Start->B C Cannot Reproduce Reported Literature Results? Start->C End Issue Resolved D Check Electrode Surface & Cleanliness A->D E Verify Electrolyte Purity & Composition A->E F Inspect Reference Electrode & Cell Configuration B->F H Assess Instrument Calibration & Grounding B->H C->E G Control Experimental Conditions C->G D->G  If clean E->G  If pure F->G  If correct G->End H->G  If calibrated

Troubleshooting Guide: Common Issues & Solutions

Based on the diagnostic flowchart, here are detailed corrective actions for each major problem area.

Electrode-Related Issues

Electrode surfaces are a primary source of error and variability [1].

  • Inspection & Cleaning: Regularly inspect electrodes for fouling or damage. For aqueous electrochemistry, use robust cleaning protocols like boiling in Type 1 water after treatment with an oxidizing solution (e.g., piranha solution) [2]. Store cleaned components underwater to prevent recontamination from airborne impurities [2].
  • Conditioning: Implement a suitable electrochemical conditioning protocol (e.g., using cyclic voltammetry or chronoamperometry) to activate the electrode surface and achieve a stable response before formal measurements [1].
  • Material Selection: Choose electrode materials that are chemically stable for your application. A common mistake is using platinum counter electrodes when assessing "platinum-free" catalysts, which can lead to performance-enhancing contamination [2].
Electrolyte & Contamination Control

Electrochemical experiments are highly sensitive to impurities at trace levels [2].

  • Purity Grade: The purity grade of electrolytes can significantly impact results. For example, one study showed a three-fold decrease in catalyst activity when using ACS-grade acid instead of a higher purity grade [2]. Always report the grade and supplier of chemicals used.
  • Batch and Water Content: When using ionic liquids (ILs) or other non-aqueous electrolytes, be aware that different batches from the same supplier can behave differently [3]. Systematically control and report water content, as it tremendously impacts electrochemical behavior and stability windows [3]. For ILs, purification by vacuum-drying at elevated temperatures is often necessary [3].
  • In-Situ Impurities: Avoid reference electrodes with chloride-containing solutions if chloride can poison your catalyst [2]. Be mindful of impurities from cell components, such as plasticizers or silicates from glass in alkaline electrolytes [2].
Instrumentation & Measurement Configuration

Incorrect setup can render even a well-prepared system irreproducible.

  • Reference Electrode & Cell Design: The placement of the reference electrode is critical. Use a Luggin-Haber capillary placed close to the working electrode to minimize uncompensated resistance, but ensure it doesn't shield the electric field or interrupt mass transport [2]. Be aware that junction potentials can introduce deviations of tens of millivolts, which is significant when reporting onset potentials [2].
  • iR Compensation: Apply iR correction carefully. Correct out uncompensated resistance when the measurand is an intrinsic material property (e.g., catalyst activity). Do not use iR compensation if the uncompensated resistance is intrinsic to the measurand, such as the operating voltage of a full device [2].
  • Noise Control: Minimize electrical noise and interference by using proper shielding (e.g., a Faraday cage), grounding the instrumentation, and employing signal averaging techniques [1].
Experimental Protocol & Reporting

Ambiguous methods hinder reproducibility. Adopt a metrology-based approach.

  • Define the Measurand: Clearly state the specific quantity you are measuring (the "measurand") and the mathematical model used to derive it from raw experimental data [2].
  • Technique Selection: Choose an electrochemical technique capable of actually probing your hypothesis. Do not use a technique blindly just because it's common. For example, thin-film rotating disk electrode measurements have known limitations for predicting catalyst performance in operational devices [2].
  • Control Conditions: Actively control and report key parameters like temperature, pH, and atmosphere [1]. For variable-temperature studies, use explicit nomenclature: report "temperature coefficients (α)" for thermogalvanic systems, not "Seebeck coefficients" [4].
  • Report Uncertainty: Perform and report repeated measurements (repeats) to assess variability and highlight one-off mistakes [2].

Critical Data & Contaminant Limits

For a quantitative perspective, the table below summarizes key impurity thresholds and their potential impacts, which are often underestimated.

Impurity Source Threshold for Significant Impact Potential Effect on Measurement Mitigation Strategy
Aqueous Electrolyte Impurities [2] Parts per billion (ppb) level Substantial alteration of electrode surface; altered catalyst activity. Use highest purity grade; implement rigorous cleaning protocols for cells and electrodes.
Water in Ionic Liquids [3] Varies by IL; generally > 10s of ppm Decreased electrochemical stability window; unwanted side reactions; altered CV features. Vacuum-drying at elevated temperature (e.g., 60°C); use of molecular sieves (e.g., 3-4 Å).
CO in H₂ Gas (99.999% pure) [2] > 0.2 μmol/mol Catalyst poisoning, particularly for reactions like hydrogen oxidation/evolution. Use additional gas purifiers specified for fuel cell applications.
Oxygen in N₂ Atmosphere [3] > 0.5 ppm Introduction of faradaic currents from oxygen reduction; interferes with baseline and redox processes. Use high-purity gas with getters; ensure glovebox/maintain integrity.

Frequently Asked Questions

  • What is the most critical step to ensure reproducible electrode response? Consistent electrode conditioning and rigorous surface cleaning are paramount. Contamination from handling or previous experiments is a leading cause of inconsistency [1]. Establish and meticulously follow a standard operating procedure for electrode preparation.

  • Why do my results differ from a published paper, even when I follow their methods? This is a common challenge. Subtle differences in material batches [3], electrolyte purity grades [2], or uncontrolled experimental conditions (like trace oxygen or water [3]) are often the culprits. Reproducibility requires scrupulous attention to details that are frequently omitted from experimental sections.

  • How can I minimize electrical noise in my measurements? Employ a combination of shielding, grounding, and signal processing. Use a Faraday cage to shield the experiment from external interference, ensure all instrumentation is properly grounded, and use techniques like low-pass filtering or signal averaging to reduce noise in the acquired data [1].

References

preventing dimerization in carbazole donor ortho-quinone derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the most common issues leading to dimerization of o-QM intermediates?

    • A1: The main causes are excessive concentration of the o-QM intermediate, prolonged reaction times that allow it to persist, and the absence of a sufficiently reactive trapping agent to capture it before it reacts with itself [1].
  • Q2: What strategies can prevent dimerization and improve yields of the target product?

    • A2: Key strategies include running reactions at low concentrations, using active methylene compounds (like those with cyano groups) as efficient trapping agents, and conducting reactions at low temperatures to stabilize the o-QM [1].
  • Q3: How can I confirm the formation of an o-QM intermediate and the final product?

    • A3: In-situ spectroscopic monitoring (e.g., NMR) can detect transient o-QM formation. For the final product, standard characterization techniques such as ( ^1H ) NMR, ( ^{13}C ) NMR, and high-resolution mass spectrometry (HRMS) are essential [1] [2].

Troubleshooting Guide for Common Experimental Issues

Problem & Phenomenon Possible Root Cause Recommended Solution Preventive Measures

| Low yield of pyrano[3,2-c]carbazole; unwanted side products observed. | o-QM intermediate is dimerizing or decomposing before being trapped [1]. | • Add the active methylene trapping agent simultaneously with or before the aldehyde during the Mannich base formation step [1]. • Gradually add reagents to maintain low instantaneous concentration of o-QM [1]. | • Optimize reaction concentration to be as low as practically possible [1]. • Pre-select a highly reactive trapping agent (e.g., malononitrile) [1]. | | Carbazole Mannich base is unstable upon isolation or storage. | Mannich bases can readily eliminate amine under mild conditions to generate o-QMs [1]. | • Use the crude Mannich base directly in the next step without prolonged isolation or storage [1]. • If isolation is needed, store under inert atmosphere at low temperature. | • Plan a one-pot synthesis from 4-hydroxycarbazole to the final pyranocarbazole without isolating the Mannich base [1]. | | Failure to form the desired Mannich base from 4-hydroxycarbazole. | Improper reaction conditions or reagent quality. | • Ensure the reaction is conducted under mild conditions and use high-purity aldehydes and cyclic amines [1]. • Verify the structure of your starting 4-hydroxycarbazole by NMR. | • Follow established synthetic protocols precisely for the Mannich base formation [1]. |

Experimental Protocol: Synthesis of Pyrano[3,2-c]carbazole via o-QM

This is a detailed methodology for constructing the pyrano[3,2-c]carbazole scaffold, a process that hinges on the in-situ generation and trapping of an o-QM [1].

Title: One-Pot Synthesis of Pyrano[3,2-c]carbazole via ortho-Quinone Methide

Overview: This one-pot procedure involves first synthesizing a carbazole Mannich base, which spontaneously generates an o-QM intermediate that is trapped in situ by an active methylene compound to yield the target pyranocarbazole [1].

workflow Start Start: 4-Hydroxycarbazole Step1 Reaction with Aldehyde and Cyclic Amine Start->Step1 Intermediate Carbazole Mannich Base Step1->Intermediate Step2 Elimination of Amine (Mild Conditions) Intermediate->Step2 oQM ortho-Quinone Methide (o-QM) (Reactive Intermediate) Step2->oQM Step3 In-situ Trapping with Active Methylene Compound (e.g., Malononitrile) oQM->Step3 End Final Product: Pyrano[3,2-c]carbazole Step3->End

Materials:

  • Starting Material: 4-Hydroxycarbazole.
  • Reagents: Aromatic aldehyde, secondary amine (e.g., morpholine, piperidine), active methylene compound (e.g., malononitrile).
  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe pump (optional), TLC plates.

Procedure:

  • Mannich Base Formation: Dissolve 4-hydroxycarbazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., N₂ or Ar).
  • One-Pot Addition: To this solution, add the aromatic aldehyde (1.1 equiv) and the cyclic amine (1.1 equiv) simultaneously or in close succession.
  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC). The Mannich base may form within a few hours.
  • In-situ Trapping: Once TLC indicates the consumption of the starting material, add the active methylene compound (e.g., malononitrile, 1.1 equiv) directly to the same reaction flask.
  • Cyclization: Continue stirring the reaction mixture. The trapping and cyclization to form the pyrano[3,2-c]carbazole typically proceeds rapidly.
  • Work-up and Isolation: After reaction completion, concentrate the mixture under reduced pressure. The product can often be isolated by simple filtration or precipitation, and may be purified by recrystallization. Note: Column chromatography may not be necessary [1].

Key Characterization Data: The final pyrano[3,2-c]carbazole products should be characterized. Here is representative data for structural confirmation [1]:

  • Melting Point: Record the specific melting point.
  • ( ^1H ) NMR: Aromatic protons in the range of 6.8-8.2 ppm; protons of the newly formed pyran ring appear as distinct signals.
  • ( ^{13}C ) NMR: Carbonyl carbons around 160 ppm; nitrile carbons around 120 ppm.
  • HRMS: Provides exact mass confirmation of the molecular ion.

Protocols for Biological Evaluation of Final Compounds

After successful synthesis, you can evaluate the biological activity of your compounds. Here are standard protocols used for carbazole derivatives.

1. In-vitro Antiproliferative (Cytotoxic) Activity using MTT Assay [3] [2]

  • Purpose: To screen compounds for cytotoxicity against various cancer cell lines.
  • Cell Lines: Commonly used lines include HeLa (cervical cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and others like 7901 (gastric adenocarcinoma) and A875 (melanoma) [3] [2].
  • Procedure:
    • Seed cells in a 96-well plate and incubate for 24 hours.
    • Treat cells with a range of concentrations of the test compound.
    • Incubate for 48-72 hours.
    • Add MTT reagent and incubate further to allow formazan crystal formation.
    • Dissolve crystals with DMSO and measure absorbance at 570 nm.
  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value.

2. Antioxidant Activity using DPPH Radical Scavenging Assay [1] [2]

  • Purpose: To evaluate the free radical scavenging ability of the compounds.
  • Principle: The compounds reduce the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine, which is measured spectrophotometrically.
  • Procedure:
    • Prepare a fresh DPPH solution in methanol.
    • Mix different concentrations of the test compound with the DPPH solution.
    • Incubate the mixture in the dark for 30 minutes.
    • Measure the absorbance at 517 nm.
  • Data Analysis: Calculate the percentage of DPPH scavenging activity and the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals).

References

managing exothermic reactions in phosphorus cycloadditions

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Safety Principles for the Laboratory

Before conducting any experiment, always adhere to these four core principles to minimize risk [1]:

  • Plan Ahead: Determine the potential hazards of an experiment before beginning. Consider the question, "What would happen if...?" to prepare for contingencies [1].
  • Minimize Exposure to Chemicals: Use engineering controls like laboratory chemical hoods (fume hoods) as your primary defense. Always wear appropriate personal protective equipment (PPE), such as chemical splash goggles, to prevent skin contact and inhalation of hazardous substances [1].
  • Do Not Underestimate Risks: Treat any mixture of chemicals as more toxic than its most toxic component. Treat substances of unknown toxicity as toxic substances [1].
  • Be Prepared for Accidents: Know the location of safety equipment, emergency procedures, and whom to contact in an emergency before you start your work [1].

Troubleshooting FAQ for Phosphorus Cycloadditions

Here are answers to common challenges encountered when working with phosphorus-catalyzed cycloadditions.

Question & Issue Possible Cause & Solution

| Q1: Unexpected reaction pathway or product selectivity. Issue: The reaction yields a [4+2] product instead of the desired [3+2] cycloadduct, or vice versa. | Cause: The highly reactive zwitterionic intermediate can follow multiple reaction pathways. Even slight changes in reagents or conditions can alter the outcome [2]. Solution: Consider additive strategies. Research shows AgF can switch a Kwon-type [4+2] cycloaddition to a [3+2] pathway by transforming the reactive intermediate [2]. | | Q2: Low yield or enantioselectivity in intramolecular [3+2] cycloaddition. Issue: The reaction proceeds but with poor efficiency or stereochemical control. | Cause: The enantioselectivity is determined in the stepwise [3+2] annulation after the initial phosphonium intermediate forms. The choice of chiral phosphine catalyst is critical [3]. Solution: Optimize the chiral catalyst system. Binaphthophosphepine catalysts have proven highly effective, with computed predictions aiding in designing new catalysts for higher enantioselectivity [3]. | | Q3: Concerns over thermal instability and decomposition. Issue: Worry that exothermic decomposition could generate hazardous substances. | Cause: Many reactive starting materials, like ethyl diazoacetate (EDA), can undergo exothermic decomposition, especially under "out-of-control" conditions [4]. Solution: Conduct thermal stability studies (TG/DSC) before scaling up. Identify and quantify potential hazardous decomposition products (e.g., using TG-FTIR and GC/MS) to inform risk assessments and safety protocols [4]. | | Q4: Needing to control reaction outcome (five- vs. seven-membered rings). Issue: A single reaction system can produce different sized heterocycles. | Cause: Some azophosphine cycloadditions proceed through a stepwise mechanism, allowing for control over the final product [5]. Solution: Use asymmetric alkynes to achieve regioselective synthesis. The reaction can be directed toward a five-membered ring or a seven-membered 1,2,5-diazaphosphepine [5]. |

Detailed Experimental Protocols

Protocol 1: Switching from [4+2] to [3+2] Cycloaddition with AgF

This protocol is adapted from a study demonstrating how AgF additive can alter the fundamental pathway of a phosphine-catalyzed reaction between a 2-substituted allenoate and an imine [2].

  • Hazard Assessment: Plan for potential exothermic events. Perform this reaction in a fume hood. Wear chemical splash goggles and appropriate gloves. Assume all chemicals are hazardous [1].
  • Reaction Setup:
    • In an oven-dried vial equipped with a stir bar, combine the 2-substituted allenoate 1a (1.0 equiv) and the N-Ts aldimide 2a (1.0 equiv) in dry mesitylene (0.1 M concentration).
    • Add the phosphine catalyst PCy₃ (20 mol%) and AgF (1.2 equiv).
    • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
  • Reaction Monitoring & Work-up:
    • Monitor the reaction by TLC or LC-MS until completion (typically 24-48 hours).
    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a celite pad to remove insoluble salts.
    • Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography to obtain the 2H,3H-pyrrole [3+2] cycloaddition product.
  • Key Control Experiment: Running the reaction in the absence of AgF under otherwise identical conditions results in no [3+2] product formation, highlighting the critical role of the additive [2].
Protocol 2: Studying Thermal Decomposition for Risk Assessment

This methodology outlines an experimental approach to identify hazardous substances formed during a loss of control, using ethyl diazoacetate (EDA) as a model compound [4].

  • Hazard Assessment: EDA is highly unstable and reactive. All procedures must be planned with extreme caution, using behind blast shields in addition to standard PPE. Assume the decomposition is exothermic [1] [4].
  • Experimental Techniques:
    • Thermal Analysis: Use Thermogravimetry/Differential Scanning Calorimetry (TG/DSC) on ~10 mg samples to determine decomposition onset temperature and enthalpy. Compare results from open and closed crucibles to simulate different accident scenarios [4].
    • Product Identification: Use a fixed-bed reactor or pilot-scale calorimeter (larger scale, ~1 kg) to decompose a larger sample. Couple this with:
      • FTIR Spectrometry: For real-time analysis of gaseous decomposition products.
      • Gas Chromatography-Mass Spectrometry (GC/MS): To identify and quantify a wider range of volatile decomposition products [4].
  • Data Interpretation: The scale of the experimental device can significantly influence the identified decomposition products. Use small-scale screening (TG/DSC, TG-FTIR) for initial hazard identification, but validate with larger-scale experiments where possible for a complete hazard assessment [4].

Workflow for Managing Reaction Pathways

The following diagram illustrates the strategic decision-making process for controlling cycloaddition reactions, based on the protocols discussed.

Workflow for Managing Phosphorus Cycloaddition Pathways Start Start: Plan Phosphorus Cycloaddition Experiment AssessHazards Assess Hazards & Risks (Plan for exothermic events, review MSDS/LCSS) Start->AssessHazards Objective Define Reaction Objective AssessHazards->Objective PathA Target: [3+2] Cycloaddition with High Enantioselectivity Objective->PathA Intramolecular Reaction PathB Target: Switch [4+2] to [3+2] Pathway or Control Regioselectivity Objective->PathB Control Reaction Pathway PathC Assess Thermal Hazards of Starting Materials Objective->PathC Risk Assessment for Scale-up Proto1 Protocol: Use Chiral Binaphthophosphepine Catalyst (Ref [3]) PathA->Proto1 Proto2 Protocol: Employ Additive Strategy (e.g., AgF) or Asymmetric Alkynes (Ref [2] [5]) PathB->Proto2 Proto3 Protocol: Perform Thermal Stability Analysis (TG/DSC) and Product ID (TG-FTIR, GC/MS) (Ref [4]) PathC->Proto3 Safety Apply Fundamental Safety Principles: - Use Engineering Controls (Fume Hood) - Wear Appropriate PPE - Be Prepared for Accidents (Ref [1]) Proto1->Safety Proto2->Safety Proto3->Safety

References

Comparative Electrochemical Data for 1,2-Benzoquinone and Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

System / Molecule Electrolyte / Solvent Observed Redox Process Key Electrochemical Characteristics Experimental Context

| 1,2-Benzoquinone (from Catechol) | 0.2 M Phosphate Buffer (pH 7), Water + Acetonitrile (90/10) [1] | Reversible oxidation of catechol to this compound (Quasi-reversible 2e- process) [1] | Anodic Peak (A1): ~0.20 V Cathodic Peak (C1): ~0.15 V (vs. unspecified reference) [1] | In-situ generation of this compound for nucleophilic attack [1] | | Vanillin Oxidation Product | Tetrabutylammonium hexafluorophosphate (Bu4NPF6), Acetonitrile [2] | Reversible reduction of the oxidized vanillin product (assigned to a this compound unit) [2] | Cathodic Peak (Wave 2): ~0.09 V Anodic Peak (Wave 5): ~0.14 V (vs. Fc/Fc+) [2] | Aprotic conditions stabilize the quinone for reversible electrochemistry [2] | | General 1,2-Dihydroxybenzenes | Acetic Acid, Ethyl Acetate [3] | Initial reversible oxidation to quinone, followed by irversible electrode fouling [3] | Susceptibility to electropolymerization and electrode passivation, unlike 1,4-dihydroxybenzenes [3] | Behavior is general for 1,2-isomers, independent of other ring substituents [3] |

Detailed Experimental Protocols

To help you replicate or understand these findings, here are the detailed methodologies from the key studies.

Protocol 1: Electrochemical Synthesis in Aqueous Buffer

This method, used to study the reaction of this compound with amines, involves its in-situ generation [1].

  • Apparatus: A standard three-electrode cell with a potentiostat/galvanostat is used.
  • Working Electrode: Glassy carbon disc (1.8-mm diameter) for cyclic voltammetry; assembly of four carbon rods (6-mm diameter) for preparative electrolysis [1].
  • Counter Electrode: Platinum wire or large platinum gauze [1].
  • Reference Electrode: Ag|AgCl|KCl(sat'd) [1].
  • Supporting Electrolyte: 0.2 M phosphate buffer, pH 7 [1].
  • Solvent System: Water + Acetonitrile (90/10 v/v) [1].
  • Procedure:
    • Prepare a 1.0 mM solution of catechol in the electrolyte/solvent system.
    • Record a cyclic voltammogram between suitable potentials (e.g., 0.0 V to 0.4 V) at a slow scan rate to observe the reversible catechol/1,2-benzoquinone couple.
    • For synthesis, add the nucleophile (e.g., dibenzylamine) and perform controlled-potential electrolysis at the anodic peak potential.
Protocol 2: Voltammetry in Aprotic Organic Solvent

This protocol, based on the study of vanillin, is ideal for observing reversible quinone electrochemistry without secondary hydrolysis [2].

  • Apparatus: Standard three-electrode cell.
  • Working Electrode: Platinum disc electrode [2].
  • Counter Electrode: Platinum wire [2].
  • Reference Electrode: Silver wire quasi-reference electrode (QRE); potentials are later calibrated against the Ferrocene/Ferrocenium (Fc/Fc+) couple [2].
  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (Bu4NPF6) [2].
  • Solvent: HPLC grade Acetonitrile (CH3CN) [2].
  • Procedure:
    • Dissolve the analyte (e.g., vanillin) in the electrolyte/solvent system.
    • Record cyclic voltammograms starting from 0.0 V, scanning first to positive potentials (e.g., +1.5 V vs. QRE) and then reversing.
    • The oxidation product (a this compound) will show a chemically reversible reduction wave on the return scan at low scan rates (≤ 1 V s⁻¹).

Mechanistic Insights and Diagnostic Criteria

Understanding the mechanism behind the voltammetric data is crucial for diagnosis and application.

  • The EC Mechanism: The electrochemistry of 1,2-benzoquinones often follows an EC (Electrochemical-Chemical) mechanism. The initial electrochemical step (E) is the reversible oxidation of catechol to this compound. This is followed by a chemical step (C), where the quinone reacts with a nucleophile (like water or an amine) or undergoes polymerization [1] [2].
  • Diagnostic Criterion for Reversibility: A key indicator of a reversible electron transfer is a peak-to-peak separation (ΔEp) close to 59/n mV for a nernstian system and a peak current ratio (Ipa/Ipc) of approximately 1. This is observed for the initial catechol/quinone couple in a clean system [1] [4].
  • Diagnostic Criterion for Irreversibility: A large peak-to-peak separation, a shift in peak potential with scan rate, and a decrease or disappearance of the reverse peak are all indicators of an irreversible chemical step following electron transfer, such as nucleophilic attack or polymerization [3] [2].

The following diagram illustrates the key pathways that determine whether reversible or irreversible waves are observed.

Key Influencing Factors for Your Experimental Design

  • Solvent is Critical: Using an aprotic solvent like acetonitrile is the most effective way to stabilize the this compound structure and observe its reversible reduction wave by suppressing hydrolysis [2].
  • Beware of Electrode Fouling: 1,2-dihydroxybenzene derivatives are highly susceptible to forming passivating polymers on the electrode surface, especially in low-permittivity solvents like ethyl acetate. This can lead to irreversible behavior and signal decay [3].
  • Protons and Nucleophiles Drive Irreversibility: In aqueous or protic solvents, the primary quinone product is highly reactive and will be consumed, leading to an irreversible cyclic voltammogram. The same applies in the presence of other nucleophiles like amines [1] [2].

References

computational vs experimental 1 2-benzoquinone redox properties

Author: Smolecule Technical Support Team. Date: February 2026

Computational Protocols and Performance

Computational chemistry uses quantum mechanical calculations to predict redox potentials by simulating the energy changes during electron transfer.

Typical Computational Workflow

The process for predicting redox properties like the two-electron, two-proton reduction of a quinone (Q) to a hydroquinone (H2Q) generally follows these steps, which can be adjusted for balance between accuracy and computational cost [1] [2]:

Start Start: SMILES String FF_Opt Force Field (FF) Geometry Optimization (Gas Phase) Start->FF_Opt Theory_Opt Higher-Level Theory Geometry Optimization (e.g., DFT, DFTB, SEQM) FF_Opt->Theory_Opt SP_Solv Single-Point Energy (SPE) Calculation with Implicit Solvation Model Theory_Opt->SP_Solv Uses lowest-energy conformer geometry Predict Predict Redox Potential via Thermodynamic Cycle SP_Solv->Predict Calculates ΔEᵣₓₙ for Q + H₂ → H₂Q

Computational Method Comparison

A critical finding from recent studies is that geometry optimization in the gas phase followed by a single-point energy calculation with an implicit solvation model provides an excellent balance of accuracy and computational efficiency, performing as well as or better than full optimization in solvation [1] [2].

The table below compares the accuracy of different Density Functional Theory (DFT) functionals for predicting quinone redox potentials, demonstrating that several methods achieve high accuracy [1] [2]:

Computational Method Reported Accuracy (R²) Reported Error (RMSE) Key Application/Note
BHandHLYP 0.957 [3] Not Specified Best fit for first one-electron reduction potential [3]
M06-2X 0.947 [3] Not Specified Good performance for one-electron potentials [3]
PBE0 ~0.98 [1] [2] ~0.045 V [1] [2] Top-tier performance in benchmark studies
M08-HX ~0.98 [1] [2] ~0.045 V [1] [2] Top-tier performance in benchmark studies
HSE06 ~0.98 [1] [2] ~0.045 V [1] [2] Top-tier performance in benchmark studies
B3LYP ~0.97 [1] [2] ~0.05 V [1] [2] Good, reliable performance
PBE 0.954 [1] [2] 0.072 V (gas), 0.050 V (solv) [1] [2] Less accurate than hybrids, but improved with solvation

Experimental Protocols and Key Insights

Experimental measurements serve as the ground truth for validating computational predictions and revealing complex redox behavior.

Standard Experimental Workflow

Cyclic Voltammetry (CV) is a primary technique for characterizing quinone redox properties. The general workflow involves [4] [3]:

Exp_Start Start: Prepare Quinone Solution Setup Experimental Setup 3-Electrode Cell: - Working Electrode (e.g., Glassy Carbon) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (Pt wire) Exp_Start->Setup Run_CV Run Cyclic Voltammetry - Scan potential range - Measure current response Setup->Run_CV Analyze Analyze Voltammogram - Identify peak potentials (Epc, Epa) - Calculate formal potential (E⁰) - Assess reversibility (ΔEp) Run_CV->Analyze Correlate Correlate Structure & Property Analyze->Correlate

Important Experimental Findings
  • Solvent System is Critical: Measurements are performed under aprotic conditions (e.g., acetonitrile) to study the two separate one-electron reductions, or in aqueous acidic solutions to study the combined two-electron, two-proton process [4].
  • Non-Linear Relationships: Experiments have revealed a non-linear correlation between the first one-electron reduction potential and the overall two-electron, two-proton potential. This means that tuning one potential does not always predictably change the other, a nuance critical for molecular design [4].
  • Deviations from Simple Trends: Substituents can cause deviations from simple Hammett-type relationships. Key influences include the ability to form intramolecular hydrogen bonds in the reduced state, as well as the presence of halogen substituents, charged groups, or sterically bulky groups [4].

Recommendations for Researchers

To effectively leverage both approaches in your work, consider the following strategy:

  • Use Computational Methods for Discovery: Employ high-throughput computational screening (e.g., with PBE0, M08-HX, or B3LYP functionals) to rapidly identify promising quinone structures from large virtual libraries before synthesis [5] [1].
  • Validate and Refine with Experimentation: Use Cyclic Voltammetry to obtain definitive redox potentials for synthesized compounds. This data validates the computational models and provides benchmarks [3].
  • Iterate and Improve Models: Use experimental data that reveals complex behaviors (e.g., the non-linear relationship between 1e⁻ and 2e⁻/2H⁺ potentials) to refine computational models and develop better design rules [4].

References

TD-DFT validation of ortho-quinone excited states

Author: Smolecule Technical Support Team. Date: February 2026

TD-DFT Performance for Quinone-like Chromophores

While specific validation data for simple ortho-quinones is limited in the search results, studies on more complex naphthoquinone derivatives and biochromophores provide strong indirect evidence of TD-DFT's capabilities. The quantitative data below compares different functionals' performance.

System / Functional Experimental λmax (nm) Calculated λmax (nm) Deviation (nm / eV) Key Findings
1,4-Naphthoquinones (Various) [1] Varies by derivative Varies by derivative MAE: 9.5 nm / 0.100 eV (PBE0) PBE0 with a polarizable continuum model (PCM) and a 6-311+G(2d,p) basis set shows high predictive accuracy. [1]
DADQ Fluorophores [2] Not specified Not specified N/A CAM-B3LYP reliably predicts structural changes between ground (S0) and excited (S1) states, which is crucial for forecasting fluorescence quantum yields. [2]
Biochromophore Models (GFP, Rh/bR, PYP) [3] N/A (vs. CC2) N/A (vs. CC2) RMSD (vs. CC2): ~0.16-0.37 eV (varies by functional) Range-separated functionals (e.g., CAM-B3LYP) often overestimate excitation energies, while hybrid functionals with ~25% HF exchange (e.g., B3LYP, PBE0) tend to underestimate them. [3]

Experimental Validation Protocols

The validation of TD-DFT-calculated excited states for quinonoid systems typically relies on correlating computational results with sophisticated spectroscopic measurements.

  • Steady-State Electronic Absorption Spectroscopy [4] [1]: This is the fundamental method for validation. You can compare the calculated vertical excitation energy (often the first singlet excited state, S0→S1) from TD-DFT with the experimental lowest-energy absorption peak (λmax) measured in solution. For example, one study on 1,4-naphthoquinones used TD-PBE0 with a conductor-like polarizable continuum model (C-PCM) in acetonitrile to achieve high accuracy [1].

  • Femtosecond Transient Absorption (fs-TA) Spectroscopy [4] [5]: This technique tracks ultrafast excited-state dynamics. It can validate TD-DFT-predicted relaxation pathways, such as Excited-State Intramolecular Proton Transfer (ESIPT). For instance, fs-TA was used to confirm the bidirectional ESIPT process in Draconin Red, observing transitions between tautomers on picosecond timescales [4].

  • Excited-State Femtosecond Stimulated Raman Spectroscopy (ES-FSRS) [4]: This method provides structural insights into excited states by probing changes in vibrational frequencies. It can confirm TD-DFT-predicted structural dynamics, such as the softening of specific bonds (e.g., -C=O stretch) upon photoexcitation [4].

  • Steady-State Fluorescence Emission Spectroscopy [2]: For fluorescent quinone derivatives like certain DADQs, comparing the calculated S1→S0 emission energy with the experimental emission spectrum is key. The accuracy of the calculation depends on how well the functional reproduces the minimal geometric change between the optimized S1 and S0 structures [2].

Workflow for TD-DFT Validation

The diagram below outlines the core process of validating TD-DFT calculations for ortho-quinone excited states, integrating the protocols and performance considerations discussed.

workflow Start Start Validation Workflow Step1 Run TD-DFT Calculation // Functional: PBE0, CAM-B3LYP // Model: Implicit Solvent (PCM) // Target: Vertical Excitation Energy Start->Step1 Step2 Perform Experimental Measurement // Technique: UV-Vis, fs-TA, ES-FSRS Step1->Step2 Step3 Compare and Correlate Data // Check: λmax, Transition Energy, Excited-State Dynamics Step2->Step3 Step4 Refine Computational Model // Adjust: Functional, Basis Set, Solvation Parameters Step3->Step4 Deviation Excessive Valid Validated TD-DFT Protocol for Ortho-quinones Step3->Valid Agreement Good Step4->Step1 Iterative Refinement

Key Validation Insights

Based on the research, here are the most critical factors for successfully validating a TD-DFT study on ortho-quinones:

  • Choose the Right Functional: For general accuracy, PBE0 is a strong candidate. For systems where charge-transfer character is suspected in the excited state, range-separated functionals like CAM-B3LYP or ωB97XD are more appropriate, though they may systematically overestimate excitation energies [3] [2].
  • Always Include Solvation: The excited states of quinones are highly sensitive to the environment. Using an implicit solvation model (like PCM) is not optional for meaningful comparison with solution-phase experiments [1].
  • Look Beyond Absorption: If possible, use time-resolved spectroscopic data (like fs-TA) to validate not just the energy of the excited state, but also its structure and dynamical evolution, providing a much more rigorous test for the computational model [4] [5].

References

electrochemical gap comparison of benzoquinone derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Electrochemical Properties of Benzoquinone Derivatives

The electrochemical gap, often related to the HOMO-LUMO energy difference, determines a molecule's redox potential and electron affinity. This property makes benzoquinone derivatives valuable for aqueous organic redox flow batteries (AORFBs) and pharmaceutical development.

The table below summarizes key electrochemical data for various benzoquinone derivatives:

Benzoquinone Derivative Functional Groups/Substituents Key Electrochemical Findings Application Context
p-Benzoquinone (BQ) None (base molecule) Reference point for redox potential; computational baseline [1]. Supercapacitor electrode material [1].
Hydroxylated BQs (HBQ, DHBQ, THBQ) Electron-donating -OH groups [2] Increased -OH count improves capacity retention in alkaline RFBs; negative shift in anodic peak potential [2]. Anolyte in alkaline redox flow batteries [2].
Methyl-p-Benzoquinone (MBQ) Electron-donating -CH(_3) groups [1] Composite electrode showed specific capacitance of 681 F g⁻¹ at 1 A g⁻¹; tuned redox potential [1]. High-performance supercapacitor electrodes [1].
Other Functionalized BQs -NO(_2), -Cl, benzene ring [1] Electron-withdrawing groups (-NO(_2), -Cl) increase redox potential; good agreement between computed and experimental potentials [1]. Tunable organic molecular electrodes [1].
2,5-Diaziridinyl-3-hydoxymethyl-6-methyl-1,4-benzoquinone (RH1) Diaziridinyl groups [3] Antitumor agent bioactivated by NQO1 enzyme; affinity for NQO1 leads to DNA cross-linking [3]. Pharmaceutical agent for targeting specific tumors [3].
2,5-Diamino-p-benzoquinone Derivatives Amino groups [4] Function as electron acceptors for Photosystem I (PSI); reduction potential is reversible and comparable to PSI carriers [4]. Study of electron transport in photosynthetic systems [4].

Experimental Protocols and Methodologies

The data in the comparison table were generated using standardized experimental and computational techniques.

Electrochemical Cell Cycling for Flow Batteries

This method assesses the stability and capacity retention of molecules like hydroxylated BQs in a functional battery [2].

  • Full-Cell Assembly: A redox flow battery is constructed using the benzoquinone derivative as the anolyte and a standard catholyte (e.g., potassium ferrocyanide/ferricyanide) [2].
  • Electrolyte Preparation: The benzoquinone derivative is dissolved in an alkaline aqueous solution (e.g., 1 M KOH) [2].
  • Cycling Procedure: The cell undergoes repeated charge-discharge cycles at a constant current density.
  • Data Analysis: Capacity retention (%) over numerous cycles is calculated to evaluate electrochemical stability. Post-cycling analysis (e.g., NMR, FT-IR) identifies decomposition products [2].
Cyclic Voltammetry (CV)

CV is used to determine redox potentials and electrochemical reversibility across various applications [2] [5].

  • Setup: A standard three-electrode cell is used with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode [2].
  • Measurement: The potential of the working electrode is scanned linearly versus time, and the resulting current is measured.
  • Data Output: The CV plot (current vs. potential) shows peak potentials (Epa, Epc) for oxidation and reduction. The peak separation indicates electron transfer kinetics, and the redox potential (E°) can be estimated from the average peak potentials [2].
Computational Prediction using Density Functional Theory (DFT)

DFT simulations predict redox potentials and guide the rational design of new derivatives, such as methyl-functionalized BQs [1].

  • Geometry Optimization: Molecular structures of benzoquinones and their reduced forms are optimized at a certain DFT level (e.g., B3LYP/6-311G(d)) [1].
  • Energy Calculation: High-accuracy single-point energy calculations are performed on optimized structures.
  • Property Calculation: Key electronic properties are computed, including:
    • Electrostatic Potential (ESP): To identify redox-active sites [1].
    • HOMO/LUMO Energies: To estimate the HOMO-LUMO gap [1].
    • Electron Affinity (EA): Calculated from the energy difference between the neutral molecule and its anion [1].
  • Redox Potential Correlation: The computed electron affinities are correlated with experimental redox potentials to build predictive models [1].

Key Performance Insights

  • Stability-Functionality Trade-off: In flow batteries, increasing hydroxyl groups on BQ improves stability but can introduce irreversible reactions that limit performance, highlighting a key design challenge [2].
  • Predictive Computational Models: DFT studies show strong correlation between calculated electron affinity and experimental redox potential, enabling reliable prediction for new BQ derivatives [1].
  • Application-Specific Design: The ideal derivative depends on the use case. Electron-donating groups are preferred for battery anolytes to lower potential, while targeted bioactivity requires specific functional groups for enzyme interaction [2] [3].

Research and Development Workflow

The diagram below outlines the standard R&D cycle for developing and evaluating a new benzoquinone derivative.

Start Molecular Design Objective A Computational Screening (DFT Calculation) Start->A B Synthesis & Purification A->B C Electrochemical Characterization (Cyclic Voltammetry) B->C D Application Testing (Full-Cell Cycling, Bioassay) C->D E Performance Analysis & Optimization D->E E->A Redesign End Lead Candidate E->End

Interpretation Guide

When comparing data, consider these critical factors:

  • Application Context: A derivative perfect for a supercapacitor (e.g., MBQ) may be unsuitable for a drug candidate.
  • Experimental Conditions: Redox potentials are highly sensitive to electrolyte pH, solvent, and measurement technique. Always compare data obtained under similar conditions.
  • Beyond the Electrochemical Gap: For real-world applications, also evaluate solubility, chemical stability under operational conditions, and synthesis cost.

Research on benzoquinone derivatives is highly active, particularly in tailoring molecules for sustainable energy storage. The integration of computational design with experimental validation is key to future development.

References

steric effects in di-tert-butyl 1 2-benzoquinone derivatives

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Di-tert-butyl-1,2-benzoquinone Derivatives

The table below summarizes two prominent di-tert-butyl-1,2-benzoquinone derivatives discussed in the literature, highlighting their distinct chemical profiles and research applications.

Derivative Name CAS Number Structural Features Key Applications in Research Notable Properties / Findings
3,5-Di-tert-butyl-1,2-benzoquinone [1] [2] 3383-21-9 1,2-benzoquinone with tert-butyl groups at the 3- and 5- positions. [2] Synthesis of transition metal complexes (e.g., Cu(II)) for redox reactivity studies. [1] The tert-butyl groups increase redox reactivity and can lead to the formation of stable radical intermediates. [1]
4,6-Di-tert-butyl-1,2-benzoquinone [3] Information not specified in search results This compound with tert-butyl groups at the 4- and 6- positions. [3] Study of photostability and synthesis of sterically hindered catechols. [3] Replacing a methyl substituent with a methoxymethyl (CH(_2)OMe) group at the 6-position "increases substantially" the photostability in benzene. [3]

A Modern Workflow for Visualizing Steric Effects

A significant advancement in the field is the introduction of new computational tools that allow for precise visualization and quantification of steric repulsion. The Steric Exclusion Localization Function (SELF) is one such tool that transforms abstract quantum mechanical concepts into intuitive 3D maps [4].

The following diagram illustrates a general experimental and computational workflow for analyzing steric effects in molecular systems using these modern approaches:

Molecular System Molecular System Computational Analysis Computational Analysis Molecular System->Computational Analysis SELF Calculation SELF Calculation Computational Analysis->SELF Calculation  Performed with  IGMPlot Software Descriptor Calculation Descriptor Calculation Computational Analysis->Descriptor Calculation 3D Steric Maps 3D Steric Maps SELF Calculation->3D Steric Maps  Visual Output Quantitative Data Quantitative Data Descriptor Calculation->Quantitative Data Locate Steric Clashes Locate Steric Clashes 3D Steric Maps->Locate Steric Clashes Interpret Results Interpret Results Locate Steric Clashes->Interpret Results Buried Volume (%) Buried Volume (%) Quantitative Data->Buried Volume (%) Sterimol Parameters Sterimol Parameters Quantitative Data->Sterimol Parameters Buried Volume (%)->Interpret Results Sterimol Parameters->Interpret Results Rationalize Selectivity Rationalize Selectivity Interpret Results->Rationalize Selectivity Guide Chemical Design Guide Chemical Design Interpret Results->Guide Chemical Design

Key Methodological Details:

  • The SELF Tool: This method requires only a single quantum chemical calculation and can be accessed through user-friendly software called IGMPlot [4]. It helps researchers visually identify the location and magnitude of steric clashes and determine which specific atoms are the primary contributors to the repulsion [4].
  • Steric Descriptors: Complementary to visualization, quantitative descriptors are crucial for establishing structure-activity relationships. Common DFT-computed steric descriptors include Buried Volume (%V(_{bur})) and Sterimol parameters (which describe the width and length of substituents) [5]. These parameters are part of larger databases, like the HeteroAryl Descriptors database (HArD), designed to aid in predictive model development [5].

References

comparison of acceptor strength in quinone-based TADF emitters

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Quinone Acceptors

The table below summarizes key experimental data for different quinone-based acceptors, which directly or indirectly reflects their acceptor strength. Please note that data for some common quinones like naphthoquinone was not available in the searched literature.

Acceptor Type Electron Affinity (LUMO Level) Reduction Potential (Ered1, V vs. Fc/Fc⁺) Resulting TADF Emission Wavelength ΔEST (eV)
Benzoquinone (BQ) [1] -4.20 to -4.30 eV -0.47 to -0.59 V Not explicitly reported (NIR-shifted) 0.10 - 0.22 eV
Anthraquinone [1] Information missing Information missing 584–637 nm (orange-to-red) Information missing
Quinoline-based [2] Information missing Information missing Information missing ~0.10 eV

> Note: The LUMO energy levels and reduction potentials are strong indicators of acceptor strength [1]. A higher-lying LUMO (less negative value in eV) and a more positive reduction potential indicate a stronger acceptor. Benzoquinone's highly negative LUMO levels and relatively easy reduction confirm its strong electron-withdrawing capability.

Detailed Experimental Protocols

To ensure the reproducibility of the data presented, here are the standard experimental methodologies used in the cited research.

Electrochemical Analysis (Cyclic Voltammetry)

This technique is used to determine the reduction potential of the acceptor, which is a direct measure of its electron affinity and strength [1].

  • Procedure: Measurements are typically performed in a degassed, anhydrous solvent like dichloromethane (DCM). A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is used. The experiment uses a standard three-electrode setup: a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺). The reduction potential is measured against an internal standard, often the ferrocene/ferrocenium (Fc/Fc⁺) couple. The LUMO energy level can then be estimated using the formula: LUMO = -e(Ered + 4.8) eV [1].
Computational Analysis (Density Functional Theory)

Theoretical calculations provide insights into the spatial separation of molecular orbitals, which is critical for TADF, and help estimate the energy gap (ΔEST) [2] [1].

  • Procedure: The ground-state geometry of the molecule is first optimized. Using this optimized structure, the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. Time-dependent DFT (TD-DFT) is then employed with the Tamm-Dancoff approximation (TDA) to calculate the energies of the first singlet (S₁) and triplet (T₁) excited states. The exchange energy gap is calculated as ΔEST = S₁ - T₁ [1].
Photophysical Characterization

This set of experiments confirms the presence of TADF and measures its efficiency.

  • Steady-State and Time-Resolved Photoluminescence: The emitter's photoluminescence quantum yield (PLQY) is measured using an integrating sphere. Lifetimes are measured using a time-correlated single photon counting (TCSPC) system. A TADF emitter typically shows a biexponential decay with a short prompt fluorescence component (nanoseconds) and a long delayed component (micro- to milliseconds) [1].
  • Thermally Activated Delayed Fluorescence (TADF) Mechanism: The small ΔEST allows for reverse intersystem crossing (RISC), where triplet excitons can be up-converted to singlets by thermal energy, leading to delayed fluorescence [3].

How to Interpret the Relationship: From Acceptor to Device Performance

The properties influenced by the acceptor strength have a direct and logical impact on the final OLED performance. The diagram below illustrates this key relationship.

G Start Strong Quinone Acceptor (e.g., Benzoquinone) A Lower LUMO Energy More Positive Reduction Potential Start->A B Narrow Energy Gap (ΔEST) Efficient Reverse Intersystem Crossing (RISC) A->B C Red-Shifted Emission Harvesting of Triplet Excitons A->C Directly enables B->C End High-Efficiency OLEDs C->End

Figure 1: Logical pathway from acceptor strength to OLED performance

Key Takeaways for Researchers

  • Benzoquinone is a Key Strong Acceptor: The research highlights BQ as a stronger acceptor than anthraquinone, making it a prime candidate for designing efficient red and NIR TADF emitters [1].
  • Strategy for Color Tuning: The acceptor strength is a powerful lever for controlling the emission color. Stronger acceptors lead to a smaller energy gap between HOMO and LUMO, resulting in a red-shift in emission [1].
  • Balance is Crucial: While a strong acceptor is beneficial for red emission, the overall molecular design must maintain a degree of spatial separation between the HOMO and LUMO to ensure a small ΔEST for efficient TADF [2] [1].

References

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Physical Description

Solid

XLogP3

0.4

UNII

SVD1LJ47R7

GHS Hazard Statements

Aggregated GHS information provided by 22 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

20526-43-6
583-63-1

Wikipedia

O-benzoquinone

Dates

Last modified: 08-15-2023

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